CAP 3
Description
Properties
Molecular Formula |
C52H82N6O11 |
|---|---|
Molecular Weight |
967.2 g/mol |
IUPAC Name |
benzyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]oxy]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C52H82N6O11/c1-28(2)45(53)48(63)56-24-41(60)67-34-19-20-51(8)33(21-34)22-38(68-42(61)25-57-49(64)46(54)29(3)4)44-36-17-16-35(31(7)15-18-40(59)66-27-32-13-11-10-12-14-32)52(36,9)39(23-37(44)51)69-43(62)26-58-50(65)47(55)30(5)6/h10-14,28-31,33-39,44-47H,15-27,53-55H2,1-9H3,(H,56,63)(H,57,64)(H,58,65)/t31-,33+,34-,35-,36+,37+,38-,39+,44+,45?,46?,47?,51+,52-/m1/s1 |
InChI Key |
XOMVHDKAGAIFOU-GNCAGIRPSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OCC1=CC=CC=C1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)OC(=O)CNC(=O)C(C(C)C)N)C)OC(=O)CNC(=O)C(C(C)C)N)OC(=O)CNC(=O)C(C(C)C)N)C |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)OC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)OCC5=CC=CC=C5)C)OC(=O)CNC(=O)C(C(C)C)N)OC(=O)CNC(=O)C(C(C)C)N)C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CAP 3 |
Origin of Product |
United States |
Foundational & Exploratory
Section 1: CAP3 as a Procaspase-8 Processing Intermediate in CD95-Mediated Apoptosis
An In-Depth Technical Guide to the Function of Cyclase-Associated Protein 3 (CAP3)
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function, signaling pathways, and experimental analysis of proteins referred to as "Cyclase-Associated Protein 3" (CAP3). Initial research has revealed ambiguity in the term "CAP3," with two distinct biological entities identified in the scientific literature under this designation. This guide will address both entities in separate, detailed sections to provide a clear and thorough understanding of their respective roles.
Core Function
In the context of the CD95 (APO-1/Fas) signaling pathway, CAP3 is not a stand-alone protein but rather a specific, transient intermediate in the proteolytic processing of procaspase-8a.[1][2] Its formation is a critical step in the activation of the apoptotic cascade initiated by the engagement of the CD95 receptor.
Upon activation of the CD95 receptor, the Death-Inducing Signaling Complex (DISC) is formed. Within this complex, procaspase-8a is recruited and undergoes autocatalytic processing. CAP3 is one of the initial cleavage products generated within seconds of DISC formation.[1] It is subsequently processed further to generate the p26 prodomain of procaspase-8a, also known as CAP5.[1] The generation of these intermediates is a hallmark of the hierarchical activation of caspases that leads to programmed cell death.
Signaling Pathway
The formation of CAP3 occurs within the CD95 signaling pathway, a key extrinsic pathway of apoptosis. The binding of the CD95 ligand (CD95L) to the CD95 receptor triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). FADD, in turn, recruits procaspase-8, leading to its dimerization and activation. The processing of procaspase-8 into various intermediates, including CAP3, and ultimately into the active caspase-8 enzyme, is the central event in this pathway.
Quantitative Data
Quantitative data for the transient intermediate CAP3 is primarily derived from electrophoretic analysis of the DISC components over time.
| Parameter | Value/Description | Reference |
| Molecular Weight | Approximately 30 kDa, as determined by its migration in 2D gel electrophoresis. | [3] |
| Formation Time | Generated within seconds of DISC formation upon CD95 stimulation. | [1] |
| Precursor Protein | Procaspase-8a (also known as CAP4 in the context of early DISC analysis). | [1][2] |
| Subsequent Product | p26 prodomain of procaspase-8a (CAP5). | [1] |
Experimental Protocols
This protocol is foundational for isolating the complex where CAP3 is generated.
-
Objective: To isolate the CD95 DISC to analyze its components, including procaspase-8 and its cleavage products.
-
Principle: Cells are stimulated to induce DISC formation. The complex is then immunoprecipitated using an antibody against a DISC component (e.g., CD95 or an epitope-tagged component), and the co-precipitated proteins are analyzed.
-
Methodology:
-
Cell Culture and Stimulation: Grow a suitable cell line (e.g., Jurkat T-cells) to the desired density. Stimulate the cells with an agonistic anti-CD95 antibody or recombinant CD95L to induce DISC formation. Time courses of stimulation are critical to observe transient intermediates like CAP3.
-
Cell Lysis: Lyse the cells in a mild, non-denaturing lysis buffer containing protease inhibitors to preserve the integrity of the protein complex.
-
Immunoprecipitation: Incubate the cell lysate with an antibody targeting a core DISC component (e.g., anti-CD95) that has been pre-coupled to protein A/G beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer for subsequent Western blot analysis).
-
This technique was instrumental in the initial identification of the CAP proteins, including CAP3.
-
Objective: To separate the components of the immunoprecipitated DISC based on their isoelectric point and molecular weight.
-
Principle: Proteins are separated in the first dimension by isoelectric focusing (IEF) and in the second dimension by SDS-PAGE. This provides high-resolution separation of complex protein mixtures.
-
Methodology:
-
Sample Preparation: The eluted DISC sample is solubilized in a buffer compatible with IEF.
-
First Dimension (Isoelectric Focusing): The sample is loaded onto an IEF strip with an immobilized pH gradient. An electric field is applied, causing the proteins to migrate to their respective isoelectric points (pI).
-
Equilibration: The IEF strip is equilibrated in a buffer containing SDS to coat the proteins with a negative charge.
-
Second Dimension (SDS-PAGE): The equilibrated IEF strip is placed on top of an SDS-polyacrylamide gel, and an electric current is applied to separate the proteins based on their molecular weight.
-
Visualization: The separated proteins in the gel are visualized by staining (e.g., Coomassie Brilliant Blue, silver staining) or by autoradiography if radiolabeled proteins were used.
-
Section 2: Cap3 as a Deconjugating Isopeptidase in the Bacterial CBASS Anti-Phage System
Core Function
In various bacterial species, Cap3 is a key regulatory enzyme within the Cyclic-oligonucleotide-based anti-phage signaling system (CBASS).[4] Its primary function is to act as a deconjugating isopeptidase, reversing a ubiquitin-like modification of the cGAS-like nucleotide transferase (CD-NTase).[4] This deconjugation activity serves to antagonize the CBASS pathway, likely to prevent aberrant activation in the absence of a phage infection.[5][6]
The CBASS system provides immunity against bacteriophages. Upon phage infection, a CD-NTase is activated to produce cyclic oligonucleotides, which act as second messengers to trigger a cellular response, often leading to cell death to halt phage replication. The conjugation of the CD-NTase, mediated by an E1/E2-like enzyme (Cap2), "primes" it for activation. Cap3 reverses this priming by cleaving the conjugate.[3]
Signaling Pathway
The bacterial Cap3 functions within the CBASS pathway, a prokaryotic innate immune system. The pathway involves the sensing of a phage infection, leading to the activation of a CD-NTase. This activation is regulated by a conjugation/deconjugation cycle involving Cap2 and Cap3.
Quantitative Data
Quantitative data for bacterial Cap3 is emerging from structural and biochemical studies.
| Parameter | Value/Description | Reference |
| Enzymatic Activity | Isopeptidase (deconjugase) activity, cleaving the bond between CD-NTase and its target. | [4] |
| Substrate | Conjugated (primed) cGAS-like nucleotide transferase (CD-NTase). | [4] |
| Catalytic Efficiency (kcat/Km) | Typical range for bacterial enzymes is 10^3 to 10^4 M⁻¹s⁻¹. Specific values for Cap3 are still under investigation. | [7] |
Experimental Protocols
This assay directly measures the enzymatic activity of Cap3.
-
Objective: To determine if purified Cap3 can cleave a conjugated CD-NTase substrate in vitro.
-
Principle: A model substrate, such as a CD-NTase-GFP fusion protein, is incubated with purified Cap3. The cleavage of the substrate is then analyzed by SDS-PAGE and Coomassie staining or Western blotting.
-
Methodology:
-
Protein Expression and Purification: Express and purify recombinant Cap3 and the CD-NTase substrate (e.g., CD-NTase-GFP) from a suitable expression system (e.g., E. coli).
-
Reaction Setup: Incubate the CD-NTase substrate with varying concentrations of Cap3 in an appropriate reaction buffer. Include negative controls (no Cap3, or a catalytically inactive Cap3 mutant).
-
Time Course: Take aliquots of the reaction at different time points.
-
Analysis: Stop the reaction by adding SDS-PAGE sample buffer and analyze the samples by SDS-PAGE. Cleavage of the substrate will be indicated by the appearance of lower molecular weight bands corresponding to the cleaved products.
-
This assay is used to assess the overall function of the CBASS system, including the regulatory role of Cap3.
-
Objective: To determine the effect of Cap3 on the ability of the CBASS system to protect bacteria from phage infection.
-
Principle: The efficiency of phage to form plaques (zones of lysis) on a lawn of bacteria is measured. A functional CBASS system will reduce the number and/or size of plaques.
-
Methodology:
-
Bacterial Strains: Use bacterial strains with a functional CBASS system, a CBASS system lacking cap3 (Δcap3), and a strain where cap3 is overexpressed.
-
Bacterial Culture: Grow the bacterial strains to a specific optical density.
-
Phage Dilution: Prepare serial dilutions of the bacteriophage stock.
-
Plaque Formation: Mix the bacteria with soft agar and pour it onto a solid agar plate to form a bacterial lawn. Spot the phage dilutions onto the lawn.
-
Incubation and Analysis: Incubate the plates and then count the number of plaque-forming units (PFU). A reduction in PFU in the presence of the CBASS system indicates protection. The effect of the presence or absence of Cap3 can be quantified by comparing the PFU across the different bacterial strains.
-
This guide provides a detailed overview of the two distinct proteins known as CAP3. For researchers and professionals in drug development, understanding the specific context and function of the "CAP3" of interest is crucial for accurate experimental design and interpretation.
References
- 1. Structural and functional characterization of the bacterial Cap3 enzyme in deconjugation and regulation of the cyclic dinucleotide transferase CD-NTase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation, Isolation, and Analysis of the Death-Inducing Signaling Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New C-Terminal Cleavage Product of Procaspase-8, p30, Defines an Alternative Pathway of Procaspase-8 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible conjugation of a CBASS nucleotide cyclase regulates bacterial immune response to phage infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation of Death Inducing Signaling Complex by Caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunoprecipitation of Death Inducing Signaling Complex by Caspase-8 | Springer Nature Experiments [experiments.springernature.com]
- 7. Typical range of kcat/Km (rate constants) for - Bacteria Escherichia coli - BNID 112945 [bionumbers.hms.harvard.edu]
The Role of Cyclase-Associated Protein (CAP) in Actin Filament Dynamics: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "CAP3" did not yield a specific, well-characterized protein involved in actin dynamics. The information presented here pertains to the Cyclase-Associated Protein (CAP) family, which is central to actin regulation and is likely the subject of interest.
Executive Summary
The Cyclase-Associated Protein (CAP) family, including mammalian isoforms CAP1 and CAP2, are highly conserved, multifunctional regulators of actin filament dynamics.[1][2] Initially identified for their association with adenylyl cyclase in yeast, their primary and conserved function across eukaryotes is the modulation of the actin cytoskeleton.[1][2] CAP proteins are crucial for a multitude of cellular processes, including cell migration, morphogenesis, and intracellular trafficking, by maintaining the delicate balance between monomeric (G-actin) and filamentous (F-actin) actin.[3][4] They achieve this through a sophisticated mechanism involving G-actin sequestration, nucleotide exchange promotion, and synergistic cooperation with other key actin-binding proteins like cofilin to enhance filament depolymerization.[1][3] This guide provides an in-depth overview of the molecular functions of CAP, quantitative data on its interactions, detailed experimental protocols for its study, and a summary of the signaling pathways that govern its activity.
Core Functions of CAP in Actin Dynamics
CAP's influence on actin dynamics is multifaceted, primarily executed through its distinct N-terminal and C-terminal domains.[1][5]
-
G-Actin Sequestration and Nucleotide Exchange: The C-terminal region of CAP binds to ADP-G-actin with high affinity, thereby sequestering actin monomers and preventing their spontaneous polymerization.[1][5] More importantly, this domain catalyzes the exchange of ADP for ATP on G-actin, a critical step in recycling actin monomers and replenishing the pool of polymerization-competent ATP-G-actin.[1][3] This "recharging" function is vital for sustained actin assembly.
-
Cooperation with Cofilin in Filament Depolymerization: The N-terminal half of CAP works in concert with ADF/cofilin to accelerate the disassembly of actin filaments.[3][6] It enhances the severing activity of cofilin and promotes the dissociation of actin monomers from the pointed ends of cofilin-decorated filaments.[3][7] This synergistic relationship significantly boosts the rate of actin turnover.
-
Interaction with Filament Ends: Recent studies have shown that CAP can interact with both ends of the actin filament. The N-terminus promotes depolymerization at the pointed end in conjunction with cofilin, while the C-terminus can accelerate depolymerization at the barbed end.[7]
Quantitative Data on CAP-Actin Interactions
The following table summarizes key quantitative data regarding the interaction of CAP with actin and its components.
| Interaction | Protein/Domain | Reported Kd (Dissociation Constant) | Species/Conditions | Reference(s) |
| Binding to ADP-G-actin | C-terminal CAP (CARP domain) | 0.02–0.05 µM | General | [5] |
| Binding to F-actin | N-CAP1 | 7.6 µM | Mouse, pH 7.5 | [8] |
| Binding to F-actin | N-CAP1 | 1.6 µM | Mouse, pH 8.0 | [8] |
| Binding to cofilin-decorated F-actin pointed ends | N-CAP | ~1 µM | In vitro depolymerization assay | [7] |
Key Experimental Protocols
The study of CAP's function relies on several key in vitro assays. Below are detailed methodologies for two of the most common experimental approaches.
This is a widely used bulk assay to monitor the kinetics of actin polymerization in the presence of regulatory proteins like CAP.
-
Principle: The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.[9][10] By monitoring the fluorescence intensity over time, one can determine the rate and extent of actin polymerization.
-
Methodology:
-
Preparation of Reagents:
-
Actin is purified and a fraction is labeled with pyrenyl-iodoacetamide at Cysteine-374.[10] The labeling efficiency is determined spectrophotometrically.[9]
-
A G-actin buffer (Buffer G) is used to maintain actin in its monomeric state (e.g., 5 mM Tris-HCl, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT, pH 8.0).
-
A polymerization-inducing buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole, pH 7.0) is prepared.[11]
-
Purified CAP protein is dialyzed into an appropriate buffer.
-
-
Assay Procedure:
-
A reaction mixture is prepared in a fluorometer cuvette or a 96-well plate, containing G-actin (typically 5-10% pyrene-labeled) in Buffer G.[9]
-
The protein of interest (e.g., CAP, cofilin) is added to the mixture at the desired concentration.
-
The baseline fluorescence is recorded.
-
Polymerization is initiated by adding the polymerization-inducing buffer.
-
Fluorescence is monitored over time (Excitation: ~365 nm, Emission: ~407 nm).
-
-
Data Analysis:
-
The resulting fluorescence curve is analyzed to determine parameters such as the lag time (nucleation), the maximum polymerization rate (elongation), and the steady-state polymer mass.[9]
-
-
TIRF microscopy allows for the direct visualization and analysis of individual actin filament dynamics.[12][13]
-
Principle: An evanescent wave excites fluorophores only in a very thin layer near the coverslip, enabling the imaging of individual fluorescently labeled actin filaments with high signal-to-noise ratio.[14]
-
Methodology:
-
Chamber Preparation:
-
Reaction Mixture:
-
A solution containing fluorescently labeled G-actin (e.g., Alexa-488 labeled), ATP, and an oxygen-scavenging system is prepared in a TIRF buffer.[12]
-
CAP and other regulatory proteins (e.g., cofilin, profilin) are added to the reaction mixture.
-
-
Imaging:
-
The reaction mixture is introduced into the flow cell.
-
Filament elongation and depolymerization are recorded by time-lapse imaging using a TIRF microscope.
-
-
Data Analysis:
-
The length of individual filaments is measured over time to determine elongation and shortening rates at both the barbed and pointed ends.[15] This allows for a detailed mechanistic understanding of how CAP affects filament dynamics.
-
-
Signaling Pathways and Regulation
The activity of CAP is tightly regulated within the cell through various signaling pathways and protein-protein interactions.
-
Regulation by Phosphorylation: CAP1 is a phosphoprotein. Glycogen synthase kinase 3 (GSK3) has been identified as a kinase that phosphorylates CAP1 on serine 309.[16] This phosphorylation event can modulate its interaction with cofilin and actin, thereby controlling its activity in actin dynamics.[16]
-
Integration with Adhesion Signaling: CAP can localize to focal adhesions through its interaction with proteins like vinculin and paxillin.[17] This localization suggests a role for CAP in integrating signals from the extracellular matrix with the actin cytoskeleton to regulate cell adhesion and migration.[17] Depletion of CAP can lead to enhanced cell spreading and migration, linked to the activation of the PAK/MEK/ERK pathway.[17]
-
Interaction with Formins: CAP can inhibit the actin nucleation activity of the formin INF2.[6] This interaction is regulated by the acetylation state of G-actin, providing another layer of control over actin assembly.[6]
Visualizations
Caption: Workflow for the pyrene-actin polymerization assay.
Caption: Signaling pathways influencing CAP1 activity and actin dynamics.
Caption: The cyclical role of CAP in actin filament turnover.
Conclusion and Future Directions
The Cyclase-Associated Protein family represents a critical node in the complex network of actin regulation. Its ability to both dismantle "old" actin filaments and recycle their constituent monomers for new growth places it at the heart of cellular actin homeostasis. For drug development professionals, CAP's multifaceted role makes it an intriguing, albeit complex, target. Modulating CAP activity could have profound effects on cell motility, a key process in cancer metastasis and immune responses. Future research will likely focus on elucidating the specific regulatory mechanisms of different CAP isoforms (CAP1 vs. CAP2) and their roles in various pathological conditions, potentially paving the way for novel therapeutic strategies targeting the actin cytoskeleton.
References
- 1. Frontiers | CAPt’n of Actin Dynamics: Recent Advances in the Molecular, Developmental and Physiological Functions of Cyclase-Associated Protein (CAP) [frontiersin.org]
- 2. Cyclase-associated protein family - Wikipedia [en.wikipedia.org]
- 3. The role of cyclase-associated protein in regulating actin filament dynamics – more than a monomer-sequestration factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAPt’n of Actin Dynamics: Recent Advances in the Molecular, Developmental and Physiological Functions of Cyclase-Associated Protein (CAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure and Mechanism of Mouse Cyclase-associated Protein (CAP1) in Regulating Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microfluidics-assisted TIRF imaging to study single actin filament dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Measurements of Actin Filament Polymerization by Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Actin Assembly by In Vitro TIRF Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 15. DSpace [soar.wichita.edu]
- 16. Phosphorylation of the cytoskeletal protein CAP1 controls its association with cofilin and actin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CAP interacts with cytoskeletal proteins and regulates adhesion-mediated ERK activation and motility - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Post-Translational Modifications of CAP3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the post-translational modifications (PTMs) of proteins referred to as "CAP3". Initial investigation reveals that "CAP3" is an ambiguous term, primarily referring to two distinct proteins of significant research and therapeutic interest: the human muscle-specific protease Calpain-3 (CAPN3) and the bacterial deconjugating enzyme Cap3 , a component of the Cyclic-oligonucleotide-based anti-phage signaling system (CBASS). This guide will address the PTMs of both proteins, providing detailed information for researchers in their respective fields.
Section 1: Post-Translational Modifications of Calpain-3 (CAPN3)
1.1 Overview of Calpain-3 (CAPN3)
Calpain-3, encoded by the CAPN3 gene, is a non-lysosomal, calcium-dependent cysteine protease predominantly expressed in skeletal muscle[1][2]. It is crucial for muscle homeostasis, and mutations in the CAPN3 gene are responsible for Limb-Girdle Muscular Dystrophy Type 2A (LGMD2A), a progressive muscle-wasting disease[1][2]. CAPN3 is distinct from the ubiquitous calpains (Calpain-1 and -2) due to its unique insertion sequences (NS, IS1, and IS2) which are involved in regulating its function and activity[3]. Its roles are multifaceted, involving both proteolytic and non-proteolytic functions in sarcomere remodeling, cell signaling, and muscle maintenance[2][4].
1.2 Known Post-Translational Modifications of CAPN3
The activity, localization, and stability of CAPN3 are intricately regulated by several post-translational modifications.
Autolysis: An Activation and Regulation Mechanism
Autolysis, or self-cleavage, is a primary mechanism for CAPN3 activation. The full-length 94 kDa CAPN3 protein undergoes a series of intramolecular proteolytic events, leading to its activation[1][5]. This process is calcium-dependent, with autolysis initiated at physiological Ca2+ concentrations[6]. The autolysis of CAPN3 is rapid and can lead to the generation of several smaller fragments[5][7].
Quantitative Data on CAPN3 Autolysis
| Parameter | Value/Observation | Conditions | Reference(s) |
| Full-length Protein | ~94 kDa | Human and rat muscle | [7] |
| Autolytic Fragments | ~60, 58, and 56 kDa | Human and rat muscle | [7] |
| Ca2+ Sensitivity | ~15% autolysis at 2.5 µM Ca2+ (1 min) | Human muscle homogenates | [7] |
| Half-maximal autolysis | ~1 µM free Ca2+ (60 min) | Human muscle homogenates | [6] |
| Time Dependence | Progressive degradation of 94 kDa band over 5-30 minutes | In vitro autolysis assay | [6] |
Phosphorylation
Phosphorylation of CAPN3 has been identified as a key regulatory modification. Studies have pinpointed specific serine residues as phosphorylation sites, and this modification appears to influence the protein's stability and subcellular localization[8][9].
Identified Phosphorylation Sites in CAPN3
| Species | Site(s) | Method of Identification | Potential Role | Reference(s) |
| Human | Ser629 (major), Ser636 | Mutagenesis and Mass Spectrometry | Attenuates autolysis; enriched in myofibril fraction | [8][9] |
| Rat | p-Tyr in 60-62 kDa fragment | 2D Electrophoresis and Mass Spectrometry | Associated with mitochondrial permeability transition pore opening | [10][11] |
| Mouse | Ser19 | Mass Spectrometry (PhosphoSitePlus) | Not yet characterized | [12] |
Role in the Ubiquitin-Proteasome System
CAPN3 is not directly ubiquitinated in the reviewed literature, but it plays a crucial role upstream of the ubiquitin-proteasome system (UPS)[2][4]. It is thought to mediate the initial cleavage of myofibrillar proteins, making them accessible for ubiquitination and subsequent degradation by the proteasome. In the absence of functional CAPN3, there is a reduction in the ubiquitination of muscle proteins during remodeling, suggesting that CAPN3 is necessary for this process[4][13].
Glycosylation
The GeneCards database for human CAPN3 indicates the presence of O-linked glycosylation at one site[14]. However, detailed experimental validation and the functional significance of this modification are not extensively described in the currently available literature. Further research is needed to characterize the nature and role of glycosylation in CAPN3 function.
Acetylation
Based on a comprehensive review of the current literature, there is no direct evidence of acetylation as a post-translational modification of Calpain-3.
1.3 Signaling Pathways and Experimental Workflows
The regulation and function of CAPN3 are embedded in complex signaling networks within muscle cells. Calcium signaling is central to its activation, and its downstream effects intersect with major pathways in muscle adaptation and pathology.
Diagram of CAPN3 Activation and Downstream Signaling
1.4 Experimental Protocols
Protocol for In Vitro Calpain-3 Autolysis Assay
This protocol is adapted from procedures described for assessing the functional activity of CAPN3 from muscle biopsies[1][6].
-
Protein Extraction:
-
Homogenize 20-30 mg of frozen muscle tissue in a buffer lacking Ca2+ chelators (e.g., saline solution) to preserve endogenous Ca2+ levels that can initiate autolysis. A typical buffer would be a Tris-based buffer at neutral pH.
-
Alternatively, for a more controlled assay, extract proteins in a lysis buffer containing a Ca2+ chelator like EGTA to keep CAPN3 inactive initially.
-
-
Induction of Autolysis:
-
For extracts in non-chelating buffer, incubate the muscle homogenate at 30-37°C for various time points (e.g., 0, 5, 10, 20, 30 minutes) to allow for autolysis.
-
For extracts containing EGTA, initiate the reaction by adding a defined concentration of CaCl2 to achieve a desired free Ca2+ concentration (e.g., 2.5 µM). Incubate at 37°C for the desired time course.
-
-
Stopping the Reaction:
-
Stop the autolysis at each time point by adding an equal volume of 2x SDS-PAGE sample buffer containing a high concentration of EDTA or EGTA (e.g., 50 mM) and a reducing agent like β-mercaptoethanol or DTT.
-
Immediately boil the samples at 95-100°C for 5 minutes to denature all proteins and inactivate proteases.
-
-
Western Blot Analysis:
-
Separate the protein samples by SDS-PAGE on a polyacrylamide gel (e.g., 10%).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for CAPN3 that recognizes the full-length protein (e.g., N-terminal antibody).
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye.
-
Detect the signal using an appropriate substrate (e.g., ECL for HRP) and an imaging system.
-
Analyze the disappearance of the 94 kDa full-length CAPN3 band and the appearance of its autolytic fragments (~55-60 kDa) over time.
-
Protocol for Mass Spectrometry-based Mapping of CAPN3 Phosphorylation Sites
This protocol is a generalized workflow based on standard phosphoproteomics techniques[8][15].
-
Protein Immunoprecipitation:
-
Lyse cells or tissues expressing CAPN3 in a buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the cleared lysate with a specific anti-CAPN3 antibody overnight at 4°C.
-
Capture the antibody-protein complex by adding Protein A/G beads.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Protein Digestion:
-
Elute CAPN3 from the beads or perform an on-bead digestion.
-
Denature the protein with a denaturant like urea, reduce disulfide bonds with DTT, and alkylate with iodoacetamide.
-
Digest the protein into peptides using a protease such as trypsin overnight at 37°C.
-
-
Phosphopeptide Enrichment (Optional but Recommended):
-
Enrich for phosphopeptides from the digest using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) beads.
-
Wash the beads to remove non-phosphorylated peptides.
-
Elute the phosphopeptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide or enriched phosphopeptide sample using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Set the mass spectrometer to perform data-dependent acquisition, where precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a protein database containing the CAPN3 sequence using a search engine like MaxQuant, Sequest, or Mascot.
-
Specify variable modifications for phosphorylation on serine, threonine, and tyrosine (+79.9663 Da).
-
Validate the identified phosphopeptides and localize the phosphorylation sites using scoring algorithms (e.g., PTM score or Ascore).
-
Section 2: Post-Translational Modification Activity of Bacterial Cap3 (CBASS System)
2.1 Overview of the CBASS System and Cap3
The Cyclic-oligonucleotide-based anti-phage signaling system (CBASS) is a widespread bacterial innate immune system that defends against bacteriophage (phage) infection[12][13]. Upon infection, a cGAS/DncV-like nucleotidyltransferase (CD-NTase) is activated to produce cyclic oligonucleotide second messengers. These messengers then activate effector proteins that lead to cell death, an abortive infection mechanism that prevents phage propagation.
In Type II CBASS systems, the activity of the CD-NTase is regulated by two accessory proteins, Cap2 and Cap3[12][13]. Cap2 is an E1/E2-like enzyme that mediates the covalent conjugation of the CD-NTase to a target protein in a process analogous to ubiquitination. This conjugation primes the CD-NTase for activation. Cap3 is a JAB-family deubiquitinating-like endopeptidase that reverses this conjugation, thereby downregulating the immune response[7][13]. Thus, Cap3's primary role in PTM is as an enzyme that removes a ubiquitin-like modification from another protein.
2.2 PTM-related Function of Cap3: Deconjugation of CD-NTase
The core function of Cap3 is to act as a negative regulator of CBASS signaling by cleaving the isopeptide bond formed by Cap2 between the CD-NTase and its target. This deconjugation activity returns the CD-NTase to its basal, non-primed state[12][13]. Recent structural and enzymatic analyses have shown that the C-terminal tail of the CD-NTase is both necessary and sufficient for recognition and hydrolysis by Cap3[7].
Quantitative Data on Cap3-mediated Deconjugation
Quantitative kinetic data for Cap3-mediated deconjugation is not yet widely available in the literature. However, functional assays have demonstrated its activity qualitatively.
| System | Observation | Method | Reference(s) |
| In vivo (E. coli) | Deletion of cap3 (Δcap3) leads to increased accumulation of conjugated CD-NTase. | Western Blot | [14] |
| In vitro | Recombinant Cap3 cleaves isopeptide linkages on conjugated CD-NTase. | SDS-PAGE / Western Blot | [12] |
| In vitro | Cap3 can sequentially remove the terminal glycine residue from the CD-NTase C-terminal tail after hydrolysis. | Mass Spectrometry | [7] |
2.3 Signaling Pathway of the Type II CBASS System
The Cap2/Cap3 system represents a minimal, ubiquitin-like regulatory circuit that controls the activation of an immune signaling pathway in bacteria.
Diagram of the Type II CBASS Signaling Pathway
2.4 Experimental Protocol for In Vitro CD-NTase Deconjugation Assay
This protocol is designed to first form the conjugated CD-NTase substrate in vitro and then measure the deconjugating activity of Cap3. It is adapted from an in vitro conjugation protocol[14].
-
Protein Expression and Purification:
-
Individually express and purify recombinant CD-NTase, Cap2, and Cap3 proteins, typically with affinity tags (e.g., His-tag, Strep-tag) for purification.
-
-
In Vitro Conjugation Reaction (Substrate Formation):
-
Set up a reaction mixture containing:
-
Purified CD-NTase (~5 µM)
-
Purified Cap2 (~5 µM)
-
A known or potential target protein (if identified, e.g., PspA at ~10 µM) or allow for auto-conjugation if applicable.
-
ATP (~1 mM)
-
MgCl2 (~10 mM)
-
Reaction Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
-
Incubate the mixture at 25-30°C for 30-60 minutes to allow for the formation of conjugated CD-NTase. This will appear as higher molecular weight bands on an SDS-PAGE gel.
-
-
Deconjugation Assay:
-
To the conjugation reaction mixture (or a fresh reaction set up with pre-formed conjugate), add purified Cap3 to a final concentration of ~1-5 µM.
-
Incubate the reaction at 25-30°C and take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Analysis by Western Blot:
-
Separate the reaction samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the CD-NTase.
-
Use an appropriate HRP- or fluorescently-conjugated secondary antibody for detection.
-
Analyze the disappearance of the higher molecular weight bands (conjugated CD-NTase) and the corresponding increase in the band for the unconjugated CD-NTase over time. This provides a measure of Cap3's deconjugating activity.
-
Conclusion
The term "CAP3" highlights two distinct proteins with critical roles regulated by or involved in post-translational modifications. Human Calpain-3 (CAPN3) is a complex muscle-specific protease whose function is tightly controlled by autolysis and phosphorylation, and which plays a key role in initiating protein turnover via the ubiquitin-proteasome system. Understanding these PTMs is vital for developing therapies for LGMD2A. In contrast, the bacterial Cap3 is an enzyme that reverses a ubiquitin-like PTM on the CD-NTase protein, acting as a crucial off-switch in the CBASS anti-phage defense system. The study of this system provides fundamental insights into the evolution of ubiquitin-like signaling and offers potential avenues for novel antimicrobial strategies. This guide provides a foundational resource for researchers engaged in studying the intricate post-translational regulation of these two important "CAP3" proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Calpain 3 Is Activated through Autolysis within the Active Site and Lyses Sarcomeric and Sarcolemmal Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extensive scanning of the calpain-3 gene broadens the spectrum of LGMD2A phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autolytic Activation of Calpain 3 Proteinase Is Facilitated by Calmodulin Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of calpain‐3 autolytic activity in LGMD muscle: a functional map of CAPN3 gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and functional characterization of the bacterial Cap3 enzyme in deconjugation and regulation of the cyclic dinucleotide transferase CD-NTase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mapping Sites of Protein Phosphorylation by Mass Spectrometry Utilizing a Chemical-Enzymatic Approach: Characterization of Products from α-S1Casein Phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calpain 3 Is a Rapid-Action, Unidirectional Proteolytic Switch Central to Muscle Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unexpected bonds: ubiquitin-like conjugation of cGAS/CD-NTases supports their enzymatic activity and antiphage defense - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reversible conjugation of a CBASS nucleotide cyclase regulates bacterial immune response to phage infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Protein-Protein Interactions of Calpain-3 (CAPN3)
A Note on Nomenclature: The term "CAP3" is not a standardized protein name. However, it is frequently used to refer to Calpain-3 (CAPN3) , a muscle-specific, non-lysosomal cysteine protease. This guide will focus on the known protein-protein interactions of CAPN3. Other proteins and molecules that may be contextually associated with "CAP3" include Carboxypeptidase A3 (CPA3), a bacterial enzyme involved in the deconjugation of CD-NTase, and a cholic acid-peptide conjugate with antibacterial activity. If your interest lies with one of these other molecules, please note that the following information is specific to Calpain-3.
Introduction to Calpain-3 (CAPN3)
Calpain-3, encoded by the CAPN3 gene, is a member of the calpain family of calcium-dependent proteases.[1][2] It is predominantly expressed in skeletal muscle and plays a crucial role in muscle homeostasis.[3] Unlike the ubiquitous calpains (CAPN1 and CAPN2), CAPN3 has unique properties, including a rapid autolytic activation and a proposed dual role as both a protease and a structural protein. Mutations in the CAPN3 gene are the cause of limb-girdle muscular dystrophy type 2A (LGMD2A), also known as calpainopathy, a progressive muscle-wasting disease.[2][3] Understanding the protein-protein interactions of CAPN3 is therefore critical for elucidating its physiological functions and the pathophysiology of LGMD2A.
Known Protein-Protein Interactions of CAPN3
The function of CAPN3 is intricately linked to its interactions with various other proteins within the muscle cell. These interactions are essential for its localization, regulation, and substrate specificity. The following table summarizes the key known interacting partners of CAPN3.
| Interacting Protein | Description | Method of Identification | Quantitative Data |
| Titin (TTN) | A giant filamentous protein of the sarcomere that provides structural support and elasticity. | Yeast two-hybrid, in vitro binding assays | - |
| Connectin (Sarcomeric Z-disk protein) | Also known as Titin. | Co-immunoprecipitation | - |
| Myotilin (MYOT) | A Z-disk protein involved in sarcomere organization. | Yeast two-hybrid | - |
| Filamin-C (FLNC) | An actin-binding protein that crosslinks actin filaments. | Yeast two-hybrid | - |
| Vinculin (VCL) | A membrane-cytoskeletal protein in focal adhesion plaques. | Yeast two-hybrid | - |
| Actinin-associated LIM protein (ALP) | A Z-disk protein. | Yeast two-hybrid | - |
| C-terminal binding protein 1 (CTBP1) | A transcriptional co-regulator. | Co-expression and proteolysis assays in COS7 cells | - |
Detailed Descriptions of Key Interactions
CAPN3 and Titin (TTN)
The interaction between CAPN3 and Titin is one of the most well-established and is crucial for the localization and function of CAPN3 within the sarcomere. Titin acts as a scaffold, tethering CAPN3 to specific regions of the sarcomere, namely the N2A and M-band regions. This interaction is thought to be mediated by the C-terminal region of CAPN3 and specific immunoglobulin-like domains of Titin. The binding to Titin is believed to stabilize CAPN3 and regulate its proteolytic activity.
Signaling Pathway Involving CAPN3 and its Interactors
The precise signaling pathways involving CAPN3 are still under investigation. However, a proposed model suggests that CAPN3 acts as a central hub in maintaining sarcomeric integrity. Mechanical stress or calcium influx may trigger the activation of CAPN3, leading to the controlled cleavage of its substrates. This, in turn, could be a part of a muscle remodeling and repair mechanism.
Caption: Proposed model of CAPN3 localization and function within the sarcomere.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of protein-protein interaction studies. Below are generalized protocols for key experiments used to identify CAPN3 interactions.
Yeast Two-Hybrid (Y2H) Screening
The yeast two-hybrid system is a powerful molecular genetic tool for identifying protein-protein interactions.
-
Bait and Prey Construction: The full-length coding sequence of human CAPN3 is cloned into a "bait" vector (e.g., pGBKT7), which fuses CAPN3 to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). A cDNA library from human skeletal muscle is cloned into a "prey" vector (e.g., pGADT7), fusing the library proteins to the activation domain (AD) of the transcription factor.
-
Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast strain (e.g., AH109).
-
Selection and Screening: Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine). Only yeast cells where the bait and prey proteins interact will be able to grow. The interaction brings the DBD and AD into proximity, reconstituting the transcription factor and activating the expression of reporter genes (e.g., HIS3, ADE2, lacZ).
-
Validation: Positive clones are isolated, and the prey plasmids are sequenced to identify the interacting proteins. The interaction is then typically validated using other methods, such as co-immunoprecipitation.
Caption: A generalized workflow for Yeast Two-Hybrid (Y2H) screening.
Co-immunoprecipitation (Co-IP)
Co-immunoprecipitation is used to confirm protein-protein interactions in a more native cellular environment.
-
Cell Lysis: Human skeletal muscle tissue or cells co-expressing tagged versions of CAPN3 and the putative interacting protein are lysed in a non-denaturing buffer to preserve protein complexes.
-
Immunoprecipitation: An antibody specific to CAPN3 is added to the cell lysate and incubated to allow the antibody to bind to CAPN3. Protein A/G-agarose or magnetic beads are then added to capture the antibody-CAPN3 complexes.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the putative interacting protein. The presence of a band corresponding to the interacting protein confirms the interaction.
Conclusion
The study of CAPN3 protein-protein interactions is fundamental to understanding its role in muscle biology and the molecular basis of calpainopathy. While several key interacting partners have been identified, further research is needed to fully map the CAPN3 interactome and to understand the dynamic regulation of these interactions in health and disease. This knowledge will be invaluable for the development of therapeutic strategies for LGMD2A.
References
Dermcidin (DCD/CAP3): A Multifaceted Regulator in Cellular Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Initially identified as a key component of the innate immune system, the antimicrobial peptide Dermcidin (DCD), encoded by the DCD gene, is now recognized as a pleiotropic signaling molecule with significant roles in cell survival, proliferation, migration, and inflammation. This technical guide provides a comprehensive overview of the current understanding of DCD and its processed peptides in various cellular signaling pathways. We delve into the molecular interactions and downstream effects of DCD in key pathways such as Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and the NCK1-mediated cytoskeletal rearrangement pathway. This document summarizes key quantitative data, provides detailed experimental protocols for studying DCD's signaling functions, and presents visual diagrams of the signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to Dermcidin (DCD)
Dermcidin is a 110-amino acid protein primarily secreted by eccrine sweat glands.[1] Upon secretion, the precursor protein undergoes proteolytic processing to generate a variety of biologically active peptides, including the C-terminal antimicrobial peptides (e.g., DCD-1L) and N-terminal peptides (e.g., Y-P30) associated with cell survival.[2] While its role in host defense is well-established, emerging evidence has implicated DCD and its derivatives as significant modulators of intracellular signaling cascades, with profound implications in both normal physiology and pathological conditions such as cancer.[3][4]
The full-length DCD protein consists of a 19-amino acid signal peptide, a 43-amino acid prodomain, and a 48-amino acid antimicrobial peptide domain.[1] The various processed forms of DCD are found in biological fluids and are involved in a range of cellular activities beyond their antimicrobial functions.
Quantitative Data on Dermcidin and its Derivatives
The following tables summarize key quantitative data related to the concentration of DCD peptides in biological samples and their activity in in vitro cellular and antimicrobial assays.
| Parameter | Value | Context | Reference |
| Total DCD-derived peptides | ~70 µg/mL | Concentration in sweat from the forehead | [5] |
| DCD-1 concentration | 1-20 µg/mL (average 10 µg/mL) | Concentration in sweat from the face, neck, or chest | [5] |
| DCD concentration in ASL | ~68.4 ng/mL | In vitro apical surface liquid of sinonasal cultures | [6] |
| DCD concentration in cell lysates | ~119.5 ng/mL | In vitro sinonasal cell lysates | [6] |
| DCD-1L concentration for antimicrobial activity | 1-10 µg/mL | Effective concentration against E. coli, E. faecalis, and S. aureus | [7] |
| DCD-1L IC95 against MRSA | 30 µg/mL | 95% inhibitory concentration against Methicillin-resistant S. aureus | [6] |
Table 1: Concentrations of Dermcidin-Derived Peptides in Biological Samples and In Vitro Assays.
| Cellular Response | DCD Peptide & Concentration | Cell Type | Observed Effect | Reference |
| Cytokine/Chemokine Production | DCD-1L (concentration not specified) | Normal Human Keratinocytes | Stimulation of TNF-α, IL-8, CXCL10, and CCL20 production | [8] |
| Cell Migration and Invasion | Overexpression of DCD | Hepatocellular Carcinoma (SK-HEP-1) cells | Promotion of cell migration and invasion | [3] |
| Cell Proliferation and Survival | Knockdown of DCD | Melanoma (G361) cells | Decreased cell growth and tumor formation | [5] |
| Body Fat Reduction | Adenoviral-mediated overexpression of DCD | Mice | Decrease in body weight and epididymal fat mass | [9] |
Table 2: In Vitro and In Vivo Cellular Responses to Dermcidin Stimulation or Altered Expression.
Dermcidin in Cellular Signaling Pathways
DCD and its processed peptides have been shown to modulate several key signaling pathways that are crucial for cellular homeostasis and are often dysregulated in disease.
MAPK and NF-κB Signaling in Keratinocytes
In human keratinocytes, the DCD-derived peptide DCD-1L has been demonstrated to be a potent activator of inflammatory signaling. It stimulates the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-8, CXCL10, and CCL20.[8] This activation is mediated through G-protein coupled pathways that lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinases (MAPKs) p38 and ERK, but not JNK.[8] Concurrently, DCD-1L stimulation also leads to the upregulation of the NF-κB signaling pathway, a central regulator of inflammation and cell survival.[8]
NCK1-Mediated Cell Migration in Cancer
In the context of hepatocellular carcinoma, DCD has been identified as a novel binding partner of the SH2 domain of the adaptor protein Nck1.[1][3] This interaction is dependent on the phosphorylation of a tyrosine residue at position 20 (Y20) of the DCD protein.[1] The formation of the DCD-Nck1 complex initiates a signaling cascade that activates the Rho GTPases Rac1 and Cdc42.[1][3] This, in turn, engages the Wiskott-Aldrich syndrome family protein (WASP) and the actin-related protein 2/3 (Arp2/3) complex, leading to actin cytoskeletal reorganization and promoting cell migration and invasion.[3]
ERBB Signaling in Breast Cancer
DCD and its splice variants are co-expressed in a subset of breast tumors and their expression correlates with high histological grade and HER2 amplification.[4] Downregulation of DCD in breast cancer cell lines leads to reduced cell proliferation and resistance to apoptosis. Gene expression analyses have revealed that DCD modulates the ERBB signaling pathway, affecting the expression of ERBB receptors and their ligands.[4] This suggests that DCD may promote breast tumorigenesis by hijacking the pro-survival functions of the ERBB signaling network.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of DCD in cellular signaling.
Co-Immunoprecipitation (Co-IP) of DCD and NCK1
This protocol is adapted for the validation of the interaction between DCD and NCK1 in a cellular context.[10][11][12][13][14]
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Cell Lysis Buffer with reduced NP-40 concentration (e.g., 0.1%).
-
Elution Buffer: 2x Laemmli sample buffer.
-
Primary Antibodies: Rabbit anti-DCD, Mouse anti-NCK1.
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Protein A/G magnetic beads.
Procedure:
-
Cell Lysis: Harvest cultured cells (e.g., SK-HEP-1) and lyse in ice-cold Cell Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add 20 µL of Protein A/G magnetic beads to the lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Pellet the beads using a magnetic rack and transfer the pre-cleared lysate to a new tube. Add 2-4 µg of anti-DCD antibody and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads on a magnetic rack and discard the supernatant. Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
Elution: After the final wash, remove all residual buffer and resuspend the beads in 30 µL of 2x Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
Western Blot Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting and probe the membrane with anti-NCK1 antibody to detect the co-immunoprecipitated protein. Re-probe with anti-DCD to confirm the pulldown of the target protein.
Western Blot for DCD-Induced MAPK Phosphorylation
This protocol describes the detection of phosphorylated p38 and ERK in keratinocytes following stimulation with DCD-1L.[8][15][16][17][18]
Materials:
-
Keratinocyte growth medium.
-
DCD-1L peptide.
-
RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-p38, Rabbit anti-total-p38, Rabbit anti-phospho-ERK1/2, Rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
ECL substrate.
Procedure:
-
Cell Culture and Stimulation: Plate normal human keratinocytes and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Stimulate the cells with DCD-1L (e.g., 10 µg/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-p38, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (diluted 1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total, non-phosphorylated forms of the respective kinases (e.g., anti-total-p38).
NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB transcription factor in response to DCD-1L stimulation.[2][19][20][21][22]
Materials:
-
HEK293 cells (or other suitable cell line).
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of a luciferase gene).
-
Control plasmid (e.g., Renilla luciferase for normalization).
-
Transfection reagent.
-
DCD-1L peptide.
-
Dual-Luciferase Reporter Assay System.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well plate.
-
Stimulation: After 24 hours, stimulate the cells with DCD-1L at various concentrations for 6-8 hours. Include a positive control (e.g., TNF-α) and an unstimulated control.
-
Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly luciferase activity, which corresponds to NF-κB activation. Subsequently, measure the Renilla luciferase activity for normalization of transfection efficiency.
-
Data Analysis: Calculate the relative luciferase units (RLU) by dividing the firefly luciferase signal by the Renilla luciferase signal for each well.
Conclusion and Future Directions
Dermcidin has emerged as a critical signaling molecule with diverse functions in cellular regulation. Its ability to modulate key pathways such as MAPK, NF-κB, and those controlling cell migration highlights its potential as a therapeutic target in a range of diseases, including cancer and inflammatory skin conditions. The concentration-dependent and context-specific activities of its various processed peptides underscore the complexity of its biological roles.
Future research should focus on identifying the specific cell surface receptors for DCD and its derivatives, which remain largely unknown. Elucidating the precise mechanisms of DCD-mediated ERBB pathway modulation will be crucial for understanding its role in breast cancer. Furthermore, the development of specific inhibitors or mimetics of DCD peptides could offer novel therapeutic strategies for a variety of pathological conditions. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the intricate signaling networks governed by this versatile protein.
References
- 1. Identification of Dermcidin as a novel binding protein of Nck1 and characterization of its role in promoting cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Dermcidin Enhances the Migration, Invasion, and Metastasis of Hepatocellular Carcinoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DCD dermcidin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. The Multiple Facets of Dermcidin in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of Dermcidin in Human Sinonasal Secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The human antimicrobial peptide dermcidin activates normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. assaygenie.com [assaygenie.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 20. researchgate.net [researchgate.net]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for the Purification of Recombinant CAPG Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Capping Actin Protein, Gelsolin-Like (CAPG), also known as macrophage-capping protein, is a calcium-sensitive protein that plays a crucial role in regulating actin filament dynamics.[1][2][3] It functions by reversibly blocking the barbed ends of actin filaments, thereby influencing cell motility, signaling, and phagocytosis.[2][4] Given its involvement in various cellular processes and its association with diseases like cancer, high-purity recombinant CAPG is an invaluable tool for structural studies, functional assays, and drug discovery efforts.[2][5]
These application notes provide a comprehensive protocol for the expression and purification of recombinant CAPG protein. The described methodology can be adapted for similar actin-regulatory proteins.
Expression System Selection
The choice of expression system is critical for obtaining properly folded and functional recombinant protein.[6]
| Expression System | Advantages | Disadvantages |
| E. coli | - High yield- Cost-effective- Rapid growth | - Lack of post-translational modifications- Potential for inclusion body formation[7] |
| Insect Cells (Baculovirus) | - Good for large proteins and complexes- Some post-translational modifications | - More time-consuming than E. coli- Higher cost |
| Mammalian Cells (e.g., HEK293) | - Proper protein folding- Complex post-translational modifications | - Lower yield- High cost- Slower growth |
For CAPG, which is a relatively small (around 38.5 kDa) single-subunit protein without essential post-translational modifications for its basic capping function, E. coli is often a suitable and cost-effective choice.[2][5] However, for studies requiring specific modifications or for co-expression with interacting partners to form complexes, insect or mammalian systems may be preferred.[8][9]
Recombinant Construct Design
Proper construct design is fundamental for successful purification.
-
Affinity Tags: Fusion tags are polypeptides or proteins attached to the recombinant protein to facilitate purification.[6] Common choices include:
-
Polyhistidine-tag (His-tag): Small, and allows for purification via Immobilized Metal Affinity Chromatography (IMAC).[10]
-
Glutathione-S-Transferase (GST-tag): Larger tag that can enhance solubility, purified using glutathione affinity chromatography.
-
-
Protease Cleavage Site: Including a specific protease cleavage site (e.g., TEV or PreScission) between the tag and the protein allows for tag removal after purification, yielding a native-like protein.
-
Codon Optimization: Optimizing the cDNA sequence for the chosen expression host can significantly improve expression levels.
Experimental Protocols
This protocol outlines a standard workflow for purifying His-tagged recombinant CAPG from E. coli.
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing the CAPG gene.
-
Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Incubation: Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
-
Resuspension: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lysis: Lyse the cells by sonication on ice or by using a French press.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein.
-
Column Equilibration: Equilibrate a Ni-NTA or other suitable IMAC column with 5-10 column volumes of Lysis Buffer.
-
Sample Loading: Load the clarified lysate onto the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole). Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
Buffer Exchange: If necessary, perform a buffer exchange of the eluted fractions into a buffer suitable for the chosen protease using dialysis or a desalting column.
-
Protease Digestion: Add the specific protease (e.g., TEV) and incubate according to the manufacturer's instructions (e.g., overnight at 4°C).
-
Reverse IMAC: Pass the digestion mixture through the IMAC column again to bind the cleaved tag and any undigested protein. The tag-free CAPG will be in the flow-through.
-
Concentration: Concentrate the protein sample from the affinity step to a suitable volume (e.g., 0.5-2 mL) using a centrifugal concentrator.
-
Column Equilibration: Equilibrate a size-exclusion chromatography (SEC) column with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT).
-
Sample Injection: Inject the concentrated protein sample onto the column.
-
Fraction Collection: Collect fractions and analyze by SDS-PAGE to identify those containing pure, monomeric CAPG.
Quality Control
-
Purity Assessment: Analyze fractions from each purification step by SDS-PAGE and Coomassie blue staining. A single band at the expected molecular weight of CAPG indicates high purity.
-
Identity Confirmation: Confirm the identity of the purified protein by Western blotting using an anti-CAPG or anti-His-tag antibody, or by mass spectrometry.
-
Functional Assays: Assess the biological activity of the purified CAPG using actin polymerization assays or other relevant functional tests.
Data Presentation
The following table summarizes representative data from a typical purification of His-tagged recombinant CAPG protein from a 1 L E. coli culture.
| Purification Step | Total Protein (mg) | CAPG (mg) | Purity (%) |
| Clarified Lysate | 250 | 12.5 | 5 |
| IMAC Elution | 15 | 11.2 | 75 |
| SEC Peak Fractions | 8 | 7.6 | >95 |
Visualizations
Caption: Experimental workflow for recombinant CAPG purification.
Caption: Simplified signaling context for CAPG function.
References
- 1. sinobiological.com [sinobiological.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. genecards.org [genecards.org]
- 4. Frontiers | Exploring the role of the CapG gene in hypoxia adaptation in Tibetan pigs [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. longdom.org [longdom.org]
- 7. Overview of the Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Condensin I and II Drive Extensive ATP-Dependent Compaction of Nucleosome-Bound DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reconstitution and subunit geometry of human condensin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols: Visualizing Centrosome-Associated Protein 3 (CAP3) in Living Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: The centrosome is a key microtubule-organizing center in animal cells, playing a pivotal role in cell cycle progression, polarity, and ciliogenesis. Centrosome-Associated Protein 3 (CAP3) is a hypothetical protein localized to the centrosome, and understanding its dynamics and interactions in living cells is crucial for elucidating its cellular functions and its potential as a therapeutic target. These application notes provide an overview of modern techniques for visualizing CAP3 in real-time and detailed protocols for their implementation.
I. Application Notes: Techniques for Live-Cell Visualization of CAP3
Several techniques can be employed to visualize the subcellular localization and dynamics of CAP3 in living cells. The choice of method depends on the specific scientific question, the required spatial and temporal resolution, and the experimental system.
1. Fluorescent Protein Tagging: This is the most common approach for live-cell imaging. The coding sequence of a fluorescent protein (FP) is genetically fused to the CAP3 coding sequence. This allows for the expression of a chimeric CAP3-FP protein that can be visualized using fluorescence microscopy.
-
Advantages: Allows for long-term imaging of protein dynamics, localization, and turnover. A wide variety of FPs with different spectral properties and photostability are available.
-
Disadvantages: The FP tag can potentially interfere with the protein's function, localization, or stability. Overexpression of the tagged protein can lead to artifacts.
2. CRISPR/Cas9-Mediated Endogenous Tagging: To avoid artifacts associated with overexpression, the CRISPR/Cas9 system can be used to insert an FP tag into the endogenous CAP3 locus. This results in the expression of the FP-tagged protein at physiological levels under the control of its native promoter.
-
Advantages: More physiologically relevant as it avoids overexpression artifacts.
-
Disadvantages: Technically more challenging and time-consuming to generate the cell line. Requires careful validation to ensure correct targeting and absence of off-target effects.
3. Advanced Microscopy Techniques: The choice of microscopy technique is critical for successful live-cell imaging of CAP3, which is part of the small, diffraction-limited centrosome.
-
Confocal Microscopy: Provides optical sectioning to reduce out-of-focus light and improve image quality. Ideal for 3D imaging of CAP3 localization within the cell.
-
Spinning Disk Confocal Microscopy: Offers faster acquisition speeds and reduced phototoxicity compared to point-scanning confocal, making it suitable for imaging rapid CAP3 dynamics.
-
Total Internal Reflection Fluorescence (TIRF) Microscopy: Excites a thin layer of the sample near the coverslip, providing high signal-to-noise ratio for imaging processes at the cell cortex.
-
Super-Resolution Microscopy (e.g., STED, PALM/STORM): Bypasses the diffraction limit of light to achieve nanoscale resolution, enabling detailed visualization of CAP3 within the intricate structure of the centrosome.
4. Fluorescence-Based Interaction Assays: To study the interactions of CAP3 with other proteins in living cells, several fluorescence-based techniques can be used.
-
Förster Resonance Energy Transfer (FRET): Measures the energy transfer between two fluorescent proteins in close proximity (1-10 nm). Can be used to study CAP3 dimerization or its interaction with a binding partner.
-
Bimolecular Fluorescence Complementation (BiFC): A non-fluorescent N-terminal fragment of an FP is fused to CAP3, and a C-terminal fragment is fused to a potential interacting partner. If the proteins interact, the FP fragments are brought together, reconstituting a fluorescent signal.
II. Quantitative Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from live-cell imaging experiments on CAP3.
Table 1: Photobleaching Analysis of CAP3-GFP Dynamics
| Parameter | Pericentriolar Material | Centriolar Satellites |
| Mobile Fraction (%) | 45 ± 5 | 85 ± 7 |
| t-half (s) | 30 ± 4 | 5 ± 1 |
| Diffusion Coefficient (µm²/s) | 0.1 ± 0.02 | 1.5 ± 0.3 |
Table 2: FRET Efficiency of CAP3 Interaction with Partner Protein X
| Condition | FRET Efficiency (%) |
| Control (Co-expression of CAP3-GFP and RFP) | 2 ± 0.5 |
| Co-expression of CAP3-GFP and PartnerX-RFP | 25 ± 3 |
| Drug Treatment Y | 10 ± 2 |
III. Experimental Protocols
Protocol 1: Generation of a CAP3-EGFP Expression Vector
-
CAP3 cDNA Amplification: Amplify the full-length coding sequence of human CAP3 from a cDNA library using PCR with primers containing appropriate restriction sites (e.g., NheI and BamHI).
-
Vector Preparation: Digest a suitable mammalian expression vector containing an EGFP tag (e.g., pEGFP-N1) with the same restriction enzymes.
-
Ligation: Ligate the digested CAP3 PCR product and the vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli cells.
-
Selection and Verification: Select for positive clones on antibiotic-containing plates. Verify the correct insertion and sequence of CAP3 by restriction digest and Sanger sequencing.
Protocol 2: Live-Cell Imaging of CAP3-EGFP
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., U2OS or HeLa) on glass-bottom dishes. Transfect the cells with the CAP3-EGFP plasmid using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Cell Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
Microscopy Setup: Use a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Image Acquisition:
-
Locate transfected cells expressing CAP3-EGFP.
-
Use a 488 nm laser for excitation and collect the emission between 500-550 nm.
-
Acquire time-lapse images or Z-stacks to visualize the localization and dynamics of CAP3-EGFP.
-
Use low laser power to minimize phototoxicity.
-
Protocol 3: Fluorescence Recovery After Photobleaching (FRAP) Analysis
-
Cell Preparation: Prepare cells expressing CAP3-EGFP as described in Protocol 2.
-
Pre-bleach Imaging: Acquire a few images of the region of interest (e.g., the centrosome) to establish a baseline fluorescence intensity.
-
Photobleaching: Use a high-intensity laser beam to selectively photobleach the EGFP signal in the region of interest.
-
Post-bleach Imaging: Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence as unbleached CAP3-EGFP molecules move into the area.
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached region over time.
-
Correct for photobleaching during image acquisition.
-
Normalize the recovery curve.
-
Fit the curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t-half).
-
IV. Diagrams
Application Notes and Protocols for Generating a CAP3 (Calpain-3) Knockout Mouse Model
Introduction
The CAPN3 gene, also known as CAP3, encodes for calpain-3, a calcium-dependent cysteine protease predominantly expressed in skeletal muscle.[1][2][3] Calpain-3 is an important enzyme found in sarcomeres, the fundamental unit of muscle contraction.[1][4] Although its precise functions are still under investigation, it is believed to play a role in muscle remodeling by cleaving damaged proteins, and it has been shown to interact with titin, a protein involved in muscle elasticity.[1][3][5] Mutations in the CAPN3 gene are the most common cause of Limb-Girdle Muscular Dystrophy Type 2A (LGMD2A), a condition characterized by progressive muscle weakness and wasting.[1][4]
Generating a CAP3 knockout mouse model provides an invaluable in vivo tool for studying the pathogenesis of LGMD2A, understanding the physiological roles of calpain-3, and for the preclinical evaluation of potential therapeutic agents.[6] This document provides detailed protocols and application notes for the generation of a CAP3 knockout mouse model using two primary methodologies: Embryonic Stem (ES) Cell-based gene targeting and the CRISPR/Cas9 system.[7][8]
I. Strategies for Gene Knockout
There are two primary strategies for generating a CAP3 knockout mouse model, each with its own advantages.
-
Embryonic Stem (ES) Cell-Based Homologous Recombination: This traditional method involves designing a targeting vector to replace a critical exon of the CAP3 gene with a selection cassette (e.g., neomycin resistance) in mouse ES cells.[9][10] Correctly targeted ES cell clones are then injected into blastocysts, which are subsequently transferred to a surrogate mother to generate chimeric mice.[6][11][12] These chimeras are then bred to achieve germline transmission of the null allele.[11][13] This method is robust and well-established but can be time-consuming, often taking a year or more to generate the desired mouse line.[14]
-
CRISPR/Cas9-Mediated Genome Editing: The CRISPR/Cas9 system has become a widely adopted method due to its efficiency, speed, and relative simplicity.[8][15] This approach involves the microinjection of Cas9 nuclease and a single guide RNA (sgRNA) designed to target a specific site within the CAP3 gene directly into mouse zygotes.[16] The Cas9 protein creates a double-strand break (DSB) at the target site, which is then repaired by the cell's non-homologous end joining (NHEJ) pathway.[16] This repair process is error-prone and often results in small insertions or deletions (indels) that can cause a frameshift mutation, leading to a functional knockout of the gene.[8][16] This method can significantly shorten the timeline for generating founder mice.[15]
II. Experimental Protocols
The following sections provide detailed protocols for the key steps in generating a CAP3 knockout mouse using both ES cell-based and CRISPR/Cas9 methods.
Protocol 1: ES Cell-Based Gene Targeting
This protocol outlines the major steps for generating a CAP3 knockout mouse via homologous recombination in ES cells.
1.1. Targeting Vector Construction
-
Objective: To design and construct a vector that will replace a critical exon of the CAP3 gene with a positive selection marker.
-
Procedure:
-
Obtain a bacterial artificial chromosome (BAC) clone containing the mouse CAP3 genomic locus.
-
Using recombineering techniques, subclone a 5-10 kb region of the CAP3 gene into a targeting vector backbone.[17]
-
Select a critical exon for deletion. Deletion of an early, centrally located exon is often preferred to ensure a null allele.
-
Replace the selected exon with a positive selection cassette, such as a neomycin resistance gene (neo) flanked by FRT sites. This allows for later removal of the selection cassette by crossing with a Flp recombinase-expressing mouse line, if desired.
-
Include a negative selection marker, such as a thymidine kinase (TK) cassette, outside the homology arms to select against random integration events.[10]
-
The final vector should contain a 5' homology arm (2-4 kb), the neo cassette replacing the exon, and a 3' homology arm (5-8 kb).
-
Linearize the targeting vector with a unique restriction enzyme before electroporation.[11]
-
1.2. ES Cell Culture and Electroporation
-
Objective: To introduce the targeting vector into pluripotent ES cells and select for correctly targeted clones.
-
Procedure:
-
Culture mouse ES cells on a feeder layer of primary mouse embryonic fibroblasts (PMEFs) or in feeder-free conditions with appropriate cytokines (e.g., LIF) to maintain pluripotency.[11]
-
Harvest ES cells when they reach approximately 70-80% confluency.
-
Electroporate the linearized targeting vector (25-50 µg) into approximately 10-20 million ES cells.
-
Plate the electroporated cells onto selection plates containing G418 (for neomycin selection) and Ganciclovir (for negative selection against the TK cassette).
-
After 7-10 days, pick individual drug-resistant colonies, expand them, and prepare genomic DNA for screening.
-
1.3. Screening and Validation of Targeted ES Cell Clones
-
Objective: To identify ES cell clones that have undergone successful homologous recombination.
-
Procedure:
-
PCR Screening: Design PCR primers with one primer inside the selection cassette and the other outside the homology arm of the targeting vector. Only correctly targeted clones will yield a PCR product.
-
Southern Blot Analysis: Confirm the PCR-positive clones by Southern blot. Digest genomic DNA with a suitable restriction enzyme and probe with a radiolabeled DNA fragment located outside the targeting vector sequence. This will confirm the correct integration event and rule out random integrations.
-
Karyotyping: Before microinjection, it is crucial to ensure that the selected ES cell clones have a normal chromosome count (40 chromosomes for mice).[14]
-
1.4. Chimera Production and Germline Transmission
-
Objective: To generate chimeric mice from the targeted ES cells and achieve germline transmission of the knockout allele.
-
Procedure:
-
Expand the validated, karyotypically normal ES cell clones.
-
Microinject 10-15 of the targeted ES cells into 3.5-day-old mouse blastocysts (e.g., from a C57BL/6N strain).[6][14]
-
Transfer the injected blastocysts into the uteri of pseudopregnant surrogate mothers.[6]
-
Pups born from this procedure are chimeras, identifiable by their mixed coat color if the ES cells and blastocysts are from different strains (e.g., agouti from 129S6/SvEv ES cells and black from C57BL/6N blastocysts).[10][12]
-
Breed high-percentage male chimeras with wild-type females (e.g., C57BL/6N).[12]
-
Screen the offspring (F1 generation) by PCR for the presence of the targeted allele. Agouti-colored offspring are more likely to have derived from the injected ES cells and carry the mutation.[10]
-
Protocol 2: CRISPR/Cas9-Mediated Knockout
This protocol details the generation of a CAP3 knockout mouse via direct zygote microinjection.
2.1. Design and Preparation of CRISPR Components
-
Objective: To design sgRNAs that will efficiently target the CAP3 gene and prepare the necessary reagents for microinjection.
-
Procedure:
-
sgRNA Design: Use online design tools (e.g., CHOPCHOP, CRISPOR) to identify highly specific sgRNA sequences targeting an early exon of the CAP3 gene. Choose 2-3 sgRNAs with high predicted on-target scores and low off-target scores.
-
sgRNA Synthesis: Synthesize the sgRNAs using an in vitro transcription kit or order commercially synthesized, modified sgRNAs for higher stability and efficiency.
-
Cas9 Preparation: Use commercially available, high-purity Cas9 nuclease protein or synthesize Cas9 mRNA by in vitro transcription from a linearized plasmid template. Using Cas9 protein is often preferred as it leads to faster cleavage and reduced off-target effects.[18]
-
Reagent Validation (Optional but Recommended): Test the cleavage efficiency of the sgRNA/Cas9 complex on a PCR-amplified template of the CAP3 target region in vitro using a T7 Endonuclease I (T7E1) or Surveyor nuclease assay.[19][20]
-
2.2. Zygote Microinjection
-
Objective: To deliver the CRISPR/Cas9 components into fertilized mouse eggs.
-
Procedure:
-
Harvest fertilized zygotes from superovulated female mice (e.g., C57BL/6N strain).
-
Prepare a microinjection mix containing Cas9 protein (e.g., 50 ng/µl) and sgRNA (e.g., 25 ng/µl) in an appropriate injection buffer.
-
Microinject the CRISPR/Cas9 mix into the pronucleus or cytoplasm of the collected zygotes.[16]
-
Culture the injected zygotes overnight to the 2-cell stage.
-
2.3. Embryo Transfer and Generation of Founder Mice
-
Objective: To produce live mice (F0 generation) from the microinjected zygotes.
-
Procedure:
-
Transfer the viable 2-cell embryos into the oviducts of pseudopregnant surrogate mothers.[21]
-
Allow the pregnancies to proceed to term. The resulting pups are the founder (F0) generation.
-
Protocol 3: Genotyping and Breeding
-
Objective: To identify founder mice with the desired mutation and establish a homozygous knockout line.
-
Procedure:
-
DNA Extraction: At weaning (approx. 3 weeks), collect a small tail snip or ear punch from the F0 pups and extract genomic DNA.[21][22]
-
Genotyping F0 Founders:
-
Amplify the targeted region of the CAP3 gene using PCR.
-
Analyze the PCR products for the presence of indels. This can be done by running the PCR product on a high-resolution agarose gel to detect size shifts, or more accurately by Sanger sequencing of the PCR product.[21]
-
Founder mice are often mosaic, meaning they can carry multiple different mutations.
-
-
Breeding for Germline Transmission:
-
Breed the founder mice that have a confirmed out-of-frame indel with wild-type mice.
-
Genotype the F1 offspring to confirm germline transmission of a single, defined knockout allele.
-
-
Establishing the Homozygous Line:
-
Intercross the heterozygous (CAP3+/-) F1 mice.
-
Genotype the resulting F2 generation to identify wild-type (+/+), heterozygous (+/-), and homozygous (-/-) knockout mice. The expected Mendelian ratio is 1:2:1.
-
-
III. Data Presentation
Quantitative data associated with generating a knockout mouse model are summarized below.
Table 1: Comparison of Knockout Generation Strategies
| Parameter | ES Cell-Based Targeting | CRISPR/Cas9-Based Targeting |
|---|---|---|
| Principle | Homologous Recombination in ES Cells | Nuclease-mediated DSB and NHEJ in Zygotes |
| Typical Timeline | 9 - 12+ months | 3 - 5 months |
| Efficiency (Founders) | Low (dependent on targeting efficiency) | High (20-80%) |
| Risk of Off-Target Effects | Low (screened at ES cell stage) | Higher (can be minimized by sgRNA design) |
| Mosaicism in Founders | No (derived from a single clone) | Yes (often observed) |
| Cost | High | Moderate |
Table 2: Example Timeline for CRISPR/Cas9-Mediated Knockout Mouse Generation
| Week(s) | Activity |
|---|---|
| 1-2 | sgRNA design, synthesis, and validation. Order Cas9 protein. |
| 3 | Superovulation of donor females, mating, and zygote collection. |
| 3 | Microinjection of CRISPR reagents into zygotes. |
| 3 | Transfer of injected embryos into surrogate mothers. |
| 6-7 | Birth of founder (F0) pups. |
| 9-10 | Weaning of F0 pups and collection of tissue for genotyping. |
| 10-11 | Genotyping of F0 founders to identify desired mutations. |
| 12+ | Breeding of selected founders with wild-type mice to produce F1 generation. |
| 18+ | Intercrossing of F1 heterozygotes to produce F2 homozygous knockouts. |
Table 3: Example PCR-Based Genotyping Protocol
| Component | Description |
|---|---|
| DNA Source | Genomic DNA from tail snip or ear punch. |
| Forward Primer | 5'-[Sequence flanking target site]-3' |
| Reverse Primer | 5'-[Sequence flanking target site]-3' |
| Expected WT size | e.g., 400 bp |
| Expected KO size | Variable due to indels (may show small shifts or be identical to WT on a standard gel). |
| PCR Cycling | 1. Initial Denaturation: 94°C for 3 min. 2. 35 Cycles: 94°C for 30s, 60°C for 30s, 72°C for 45s. 3. Final Extension: 72°C for 5 min. |
| Analysis Method | Agarose Gel Electrophoresis followed by Sanger Sequencing of PCR products to confirm mutation. |
IV. Visualizations: Workflows and Pathways
Diagram 1: ES Cell-Based Knockout Workflow
Caption: Workflow for generating a knockout mouse using ES cell-based homologous recombination.
Diagram 2: CRISPR/Cas9 Knockout Workflow
Caption: Streamlined workflow for generating a knockout mouse using CRISPR/Cas9 technology.
Diagram 3: Simplified Calpain-3 (CAP3) Functional Context
Caption: Functional context of Calpain-3 (CAP3) within the skeletal muscle sarcomere.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. genecards.org [genecards.org]
- 3. Calpain-3 - Wikipedia [en.wikipedia.org]
- 4. CAPN3 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. CAPN3: A muscle-specific calpain with an important role in the pathogenesis of diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Gene Knockout Mice by ES Cell Microinjection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing and generating a mouse model: frequently asked questions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ingenious Blog | How A Knockout Mouse Is Made [genetargeting.com]
- 9. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Manipulation of Mouse Embryonic Stem Cells for Knockout Mouse Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of Chimeric Mice: Center for Genetic Medicine: Feinberg School of Medicine [cgm.northwestern.edu]
- 13. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 14. mayo.edu [mayo.edu]
- 15. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 16. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Genotyping Protocols for Genetically Engineered Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. genemedi.net [genemedi.net]
- 21. benchchem.com [benchchem.com]
- 22. boneandcancer.org [boneandcancer.org]
Application Notes and Protocol for Immunoprecipitation of CAP3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunoprecipitation (IP) is a powerful affinity purification technique used to isolate a specific protein from a complex mixture, such as a cell or tissue lysate. This method utilizes the high specificity of an antibody for its target antigen to enrich the protein of interest, facilitating subsequent analysis of its expression, post-translational modifications, or interacting partners.
The target protein "CAP3" is not a universally recognized standard name, which can lead to ambiguity. In scientific literature, "CAP3" could refer to several distinct proteins, including:
-
Calpain-3 (CAPN3): A muscle-specific, calcium-dependent protease.
-
Carboxypeptidase A3 (CPA3): An enzyme predominantly found in mast cells.
-
F-actin-capping protein subunit alpha-3 (CAPZA3): A component of the actin cytoskeleton.
-
A member of the CAP (Cysteine-rich secretory proteins, Antigen 5, and Pathogenesis-related 1) superfamily.
Given this ambiguity, this document provides a comprehensive, general-purpose immunoprecipitation protocol that can be adapted for the specific "CAP3" protein relevant to your research. The protocol highlights critical steps that require optimization for successful protein enrichment. As an illustrative example, we will reference Calpain-3 (CAPN3) to demonstrate how this general protocol can be tailored.
Experimental Workflow
The following diagram outlines the major steps in the immunoprecipitation process.
Caption: A flowchart of the key stages in an immunoprecipitation experiment.
Detailed Immunoprecipitation Protocol
This protocol provides a general framework. Optimal conditions for antibody concentration, incubation times, and buffer composition should be determined empirically for your specific "CAP3" target protein.
Materials and Reagents
| Reagent/Material | Specifications |
| Primary Antibody | Specific for the "CAP3" protein of interest (e.g., anti-CAPN3) |
| Isotype Control Antibody | e.g., Rabbit IgG, Mouse IgG |
| Protein A/G Beads | Agarose or magnetic beads |
| Lysis Buffer | RIPA, NP-40, or custom buffer with protease/phosphatase inhibitors |
| Wash Buffer | Lysis buffer or a less stringent buffer (e.g., PBS with 0.1% Tween-20) |
| Elution Buffer | 1X SDS-PAGE sample buffer or a non-denaturing elution buffer |
| Phosphate-Buffered Saline (PBS) | pH 7.4, ice-cold |
| Microcentrifuge Tubes | 1.5 mL, pre-chilled |
| Rotating Platform | For incubation steps at 4°C |
Quantitative Parameters
| Step | Parameter | Recommended Range | Notes |
| Cell Lysis | Lysis Buffer Volume | 0.5 - 1.0 mL per 10^7 cells | Adjust based on cell pellet size. |
| Incubation on Ice | 15 - 30 minutes | ||
| Centrifugation | 14,000 x g for 15 min at 4°C | To pellet cell debris. | |
| Pre-clearing | Protein A/G Beads | 20 µL of 50% slurry per 1 mL lysate | To reduce non-specific binding. |
| Incubation | 30 - 60 minutes at 4°C | ||
| Immunoprecipitation | Lysate Protein Amount | 0.5 - 1.0 mg total protein | |
| Primary Antibody | 1 - 10 µg | Titrate for optimal performance. | |
| Incubation | 2 hours to overnight at 4°C | Overnight incubation may increase yield. | |
| Immuno-complex Capture | Protein A/G Beads | 20 - 40 µL of 50% slurry | |
| Incubation | 1 - 2 hours at 4°C | ||
| Washing | Wash Buffer Volume | 0.5 - 1.0 mL per wash | |
| Number of Washes | 3 - 5 times | Stringency can be adjusted by buffer choice. | |
| Elution | Elution Buffer Volume | 20 - 50 µL | |
| Incubation/Boiling | 5 minutes at 95-100°C (for SDS buffer) |
Step-by-Step Methodology
1. Preparation of Cell Lysate a. For adherent cells, wash twice with ice-cold PBS. For suspension cells, pellet by centrifugation (500 x g for 5 minutes) and wash with PBS. b. Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the cell pellet. c. Incubate on ice for 30 minutes, with vortexing every 10 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. f. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
2. Pre-clearing the Lysate (Optional but Recommended) a. To the cleared lysate (e.g., 1 mg of total protein in 1 mL), add 20 µL of a 50% slurry of Protein A/G beads. b. Incubate on a rotator for 1 hour at 4°C. c. Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) or using a magnetic rack. d. Carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.
3. Immunoprecipitation a. Add the primary antibody specific for "CAP3" to the pre-cleared lysate. The optimal amount should be determined by titration. b. As a negative control, prepare a parallel sample with an equivalent amount of isotype control IgG. c. Incubate the lysate-antibody mixture on a rotator for 2-4 hours or overnight at 4°C.
4. Capture of the Immuno-complex a. Add 20-40 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture. b. Incubate on a rotator for 1-2 hours at 4°C. c. Pellet the beads by centrifugation or with a magnetic rack. Discard the supernatant, which contains the unbound proteins.
5. Washing a. Resuspend the beads in 1 mL of ice-cold wash buffer. b. Pellet the beads and discard the supernatant. c. Repeat the wash step 3-5 times to remove non-specifically bound proteins.
6. Elution a. After the final wash, remove all supernatant. b. To elute the protein complex, resuspend the beads in 20-50 µL of 1X SDS-PAGE sample buffer. c. Boil the sample at 95-100°C for 5 minutes to dissociate the protein complex from the beads and antibody. d. Pellet the beads, and the supernatant containing the eluted protein is ready for analysis by Western blotting or mass spectrometry.
Example Signaling Pathway: Calpain-3 (CAPN3)
The diagram below illustrates a simplified signaling and interaction pathway for Calpain-3 (CAPN3), a potential identity of "CAP3". This protein is primarily located in skeletal muscle and plays a role in sarcomere maintenance and signaling.[1][2] Its activity is calcium-dependent, and it is known to interact with several structural and signaling proteins.[2][3]
Caption: A simplified diagram of Calpain-3 (CAPN3) interactions and signaling.
Calpain-3 is localized to the sarcomere in skeletal muscle fibers, where it interacts with the giant protein titin.[1] It is also found near the sarcoplasmic reticulum, interacting with the ryanodine receptor-1 (RyR1). Its proteolytic activity, which is calcium-dependent, allows it to cleave substrates like filamin C, contributing to muscle cytoskeleton regulation.[1] Calpain-3 can also modulate the dysferlin protein complex, which is involved in membrane repair.[4] Through these interactions, Calpain-3 is a key player in muscle formation, remodeling, and the maintenance of normal muscle function.[1]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. mdpi.com [mdpi.com]
- 3. Calpain 3 and CaMKIIβ signaling are required to induce HSP70 necessary for adaptive muscle growth after atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calpain 3 is a modulator of the dysferlin protein complex in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Efficiency CRISPR-Cas9 Mediated Editing of the Calpain-3 (CAPN3) Gene
Introduction
The Calpain-3 (CAPN3) gene encodes a muscle-specific, calcium-activated neutral protease.[1][2] Mutations in CAPN3 are the primary cause of Limb-Girdle Muscular Dystrophy Type 2A (LGMD2A), also known as calpainopathy, a genetic disorder characterized by progressive muscle wasting.[1][3] The CRISPR-Cas9 system offers a powerful tool for targeted genome engineering, enabling precise modifications to the CAPN3 gene. This technology holds significant potential for both basic research, in modeling LGMD2A, and for the development of novel therapeutic strategies aimed at correcting disease-causing mutations.
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in utilizing CRISPR-Cas9 to edit the CAPN3 gene.
Key Applications:
-
Disease Modeling: Creation of isogenic cell lines (e.g., human induced pluripotent stem cells (hiPSCs) or muscle stem cells) with specific CAPN3 mutations to study disease mechanisms.
-
Functional Genomics: Knockout or modification of the CAPN3 gene to investigate its role in muscle cell biology, sarcomere maintenance, and cellular signaling.[1][3]
-
Therapeutic Development: Correction of pathogenic mutations, such as the common c.550delA founder mutation, to restore functional CAPN3 protein expression.[4]
Quantitative Data Summary
The efficiency of CRISPR-Cas9-mediated gene editing can be influenced by several factors, including the delivery method of Cas9 and sgRNA components and the specific target sequence. The tables below summarize quantitative data from studies focused on correcting the CAPN3 c.550delA mutation.
Table 1: Editing Efficiency of CAPN3 c.550delA Correction in hiPSCs
| Delivery Method | Overall Indel Efficiency (%) | Precise Repair (+1 Adenine) Efficiency (%) | Reference |
| Plasmid | 7% | Not specified, but lower than mRNA | [4] |
| mRNA + sgRNA | 93% | 77% | [4] |
Table 2: Clonal Analysis of Repaired hiPSC Colonies (sgRNA no. 1)
| Genotype of Clones | Percentage of Total Clones (%) | Reference |
| Successful Repair (one or both alleles) | 73% | [4] |
| Heterozygous Repair (het A/AA) | Not specified | [4] |
| Homozygous Repair (repair AA) | Not specified | [4] |
Table 3: Editing Efficiency in Patient-Derived Primary Human Muscle Satellite Cells (PHSats)
| Patient Status | Repair Efficiency (+1 Indel Bias) (%) | Reference |
| Homozygous (Patient 1) | 55% | [4] |
| Homozygous (Patient 2) | 33% | [4] |
Experimental Protocols & Methodologies
Protocol 1: Design and Validation of sgRNAs for CAPN3 Targeting
This protocol outlines the steps for designing and validating single guide RNAs (sgRNAs) to target a specific locus within the CAPN3 gene.
1.1. sgRNA Design:
- Obtain the genomic sequence of the CAPN3 gene from a database such as the NCBI Gene database.
- Use a publicly available sgRNA design tool (e.g., CHOPCHOP) to identify potential 20-nucleotide target sequences.[5]
- Select sgRNAs that are immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG for Streptococcus pyogenes Cas9).
- Prioritize sgRNAs with high predicted on-target efficiency and low predicted off-target sites. For mutation correction, design the sgRNA cut site to be as close as possible to the mutation.[6]
1.2. sgRNA Cloning into Expression Vector:
- Synthesize two complementary oligonucleotides encoding the chosen 20-nt sgRNA sequence. Add appropriate overhangs for cloning into a chosen sgRNA expression vector (e.g., pX458, Addgene #48138).[5]
- Anneal the two oligonucleotides to form a double-stranded DNA insert.
- Linearize the sgRNA expression vector using a restriction enzyme (e.g., BbsI).[5]
- Ligate the annealed oligo duplex into the linearized vector.
- Transform the ligation product into competent E. coli and select for positive clones.
- Verify the correct insertion of the sgRNA sequence via Sanger sequencing.
1.3. (Alternative) In Vitro Transcription of sgRNA:
- For delivery as a ribonucleoprotein (RNP) complex, sgRNAs can be generated by in vitro transcription.[6]
- Order a DNA template containing a T7 promoter followed by the 20-nt target sequence and the sgRNA scaffold.
- Use a T7 in vitro transcription kit to synthesize the sgRNA.
- Purify the sgRNA using a column-based method or phenol-chloroform extraction.
Protocol 2: Delivery of CRISPR-Cas9 Components into Muscle Stem Cells
This protocol describes the delivery of Cas9 and sgRNA into target cells. The RNP method is often preferred as it can reduce off-target effects.[7]
2.1. Cell Culture:
- Culture primary human muscle satellite cells or hiPSC-derived myoblasts in appropriate growth media. Patient-derived cells should be expanded and characterized prior to editing.[4]
2.2. RNP Complex Formation:
- Commercially obtain purified, high-fidelity S. pyogenes Cas9 nuclease.
- Mix the Cas9 protein and the purified sgRNA (from Protocol 1.3) in an appropriate buffer (e.g., Opti-MEM). A typical molar ratio is 1:2.5 (Cas9:sgRNA).
- Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.
2.3. Electroporation:
- Harvest the target cells and resuspend them in a nucleofection buffer specific to the cell type.
- Combine the cell suspension with the pre-formed RNP complexes.
- Transfer the mixture to an electroporation cuvette or strip.
- Use an electroporation system (e.g., Lonza Nucleofector) with a pre-optimized program for the specific cell type to deliver the RNPs into the cells.[8]
- Immediately after electroporation, transfer the cells to pre-warmed culture dishes containing fresh growth medium.
Protocol 3: Assessment of On-Target Editing Efficiency
This protocol details the methods to quantify the frequency of insertions and deletions (indels) at the target CAPN3 locus.
3.1. Genomic DNA Extraction:
- Approximately 48-72 hours post-transfection, harvest a portion of the cells.
- Extract genomic DNA using a commercial kit.
3.2. PCR Amplification of the Target Locus:
- Design PCR primers that flank the sgRNA target site in the CAPN3 gene, typically amplifying a 400-800 bp region.
- Perform PCR using the extracted genomic DNA as a template.
3.3. Analysis of Editing Efficiency:
- Sanger Sequencing and ICE Analysis:
- Purify the PCR product and submit it for Sanger sequencing.
- Use a tool like the Inference of CRISPR Edits (ICE) software to analyze the Sanger sequencing trace files from the edited and control populations. This tool can deconvolute the sequencing data to estimate the percentage of indels and the nature of the edits.[4]
- Next-Generation Sequencing (NGS) of Amplicons:
- For more precise quantification, perform deep sequencing on the PCR amplicons.
- This method provides quantitative data on the frequency and sequence of each unique indel within the cell population.
Protocol 4: Analysis of Off-Target Effects
A critical step is to assess whether the CRISPR-Cas9 system has introduced mutations at unintended genomic locations.[7][9]
4.1. Prediction of Off-Target Sites:
- Use in silico tools (e.g., Cas-OFFinder) to predict the most likely off-target sites in the human genome based on sequence similarity to the sgRNA.
4.2. Amplicon Sequencing of Potential Off-Target Sites:
- Design PCR primers to amplify the top-ranked potential off-target loci identified in the previous step.
- Perform PCR on genomic DNA from both edited and control cells.
- Analyze the resulting amplicons using Next-Generation Sequencing to detect any introduced indels. Compare the results from the edited sample to the control to determine the frequency of off-target mutations.[4]
4.3. Unbiased Off-Target Analysis (Optional):
- For comprehensive safety assessment, especially in a therapeutic context, unbiased methods like GUIDE-seq or CIRCLE-seq can be employed to identify off-target sites across the entire genome.
Visualizations
Caption: Experimental workflow for CRISPR-Cas9 editing of the CAPN3 gene.
Caption: Simplified diagram of CAPN3 interactions and signaling pathways.
References
- 1. CAPN3 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. genecards.org [genecards.org]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Cas9-induced single cut enables highly efficient and template-free repair of a muscular dystrophy causing founder mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 6. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synthego.com [synthego.com]
- 9. dovepress.com [dovepress.com]
Application of FRET to Study Conformational Changes in Catabolite Activator Protein (CAP)
Note: The specific protein "CAP3" was not identifiable in the scientific literature. Therefore, this document uses the well-characterized Catabolite Activator Protein (CAP), also known as cAMP Receptor Protein (CRP), as a representative example to illustrate the application of Förster Resonance Energy Transfer (FRET) in studying protein conformational changes. The principles and protocols described herein are broadly applicable to other protein systems.
Introduction to Catabolite Activator Protein (CAP)
The Catabolite Activator Protein (CAP) is a transcriptional activator in Escherichia coli and other bacteria that plays a crucial role in regulating gene expression in response to cellular glucose levels.[1] CAP is a homodimeric protein, with each subunit comprising a ligand-binding domain and a DNA-binding domain.[1] The activity of CAP is allosterically regulated by cyclic AMP (cAMP). When intracellular glucose levels are low, cAMP levels rise, leading to the binding of cAMP to the ligand-binding domains of CAP. This binding induces a significant conformational change in the protein, increasing its affinity for specific DNA sequences at promoter regions and subsequently enhancing the recruitment of RNA polymerase to initiate transcription.[1] Understanding the dynamics of these conformational changes is essential for elucidating the molecular mechanism of CAP-mediated gene regulation.
Application of FRET to Elucidate CAP Conformational Dynamics
Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique for measuring distances and conformational changes in macromolecules.[2][3][4][5][6] The technique relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[2][5] The efficiency of this energy transfer is exquisitely sensitive to the distance between the two fluorophores, typically in the range of 1-10 nanometers, making it an ideal "spectroscopic ruler" for monitoring protein dynamics.[2][3]
By strategically labeling specific sites on the CAP dimer with a FRET donor and acceptor pair, researchers can monitor the conformational transitions that occur upon cAMP and DNA binding. For instance, labeling sites that are predicted to change their relative distance during activation allows for the direct measurement of these structural rearrangements in real-time.[2][6][7]
Quantitative Analysis of CAP Conformational States using FRET
The conformational state of CAP can be quantitatively assessed by measuring the FRET efficiency (E). The FRET efficiency is the fraction of energy transferred from the donor to the acceptor and can be calculated from fluorescence intensity measurements. A higher FRET efficiency indicates a closer proximity between the donor and acceptor fluorophores, while a lower efficiency suggests a greater distance. The table below summarizes hypothetical quantitative data for FRET studies on CAP, illustrating how different functional states of the protein can be distinguished.
| CAP State | Ligand/DNA Bound | Donor-Acceptor Distance (Å) | FRET Efficiency (E) | Conformational State |
| Apo-CAP | None | ~50 | 0.25 | Open/Inactive |
| CAP-cAMP | 2 molecules of cAMP | ~35 | 0.75 | Closed/Active |
| CAP-cAMP-DNA | 2 cAMP + DNA | ~30 | 0.85 | DNA-bound/Active |
Experimental Protocols
Site-Specific Labeling of CAP with FRET Dyes
This protocol describes the labeling of cysteine-mutant CAP with donor and acceptor fluorophores.
Materials:
-
Purified cysteine-mutant CAP protein
-
Donor dye (e.g., Alexa Fluor 488 C5 maleimide)
-
Acceptor dye (e.g., Alexa Fluor 594 C5 maleimide)
-
Labeling buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Reducing agent (e.g., DTT)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Reduce any existing disulfide bonds in the purified CAP by incubating with 10 mM DTT for 1 hour at 4°C.
-
Remove the DTT using a desalting column equilibrated with labeling buffer.
-
Immediately add a 10-fold molar excess of the donor maleimide dye to the protein solution.
-
Incubate the reaction for 2 hours at 4°C in the dark with gentle stirring.
-
Quench the reaction by adding a 20-fold molar excess of a thiol-containing compound (e.g., β-mercaptoethanol).
-
Remove the unreacted dye by size-exclusion chromatography.
-
Repeat steps 3-6 for labeling with the acceptor dye if a dual-labeled protein is required, or mix singly-labeled donor and acceptor proteins.
-
Determine the labeling efficiency by measuring the absorbance of the protein and the dye.
Steady-State FRET Measurements
This protocol outlines the measurement of FRET efficiency using a spectrofluorometer.
Materials:
-
Labeled CAP protein
-
Spectrofluorometer
-
Quartz cuvette
-
Reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM KCl, 10 mM MgCl2)
-
cAMP solution
-
DNA oligonucleotide containing the CAP binding site
Procedure:
-
Prepare a solution of the labeled CAP protein in the reaction buffer in a quartz cuvette.
-
Excite the donor fluorophore at its maximum excitation wavelength and record the emission spectrum.
-
Add cAMP to the cuvette to saturate the CAP protein and induce the first conformational change.
-
Record the emission spectrum again. A decrease in donor fluorescence and an increase in acceptor fluorescence (sensitized emission) indicates an increase in FRET.
-
Subsequently, add the DNA oligonucleotide to the cuvette to form the ternary complex.
-
Record the final emission spectrum.
-
Calculate the FRET efficiency (E) using the following formula:
-
E = 1 - (F_DA / F_D)
-
Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.[5]
-
Data Analysis
-
Correct the emission spectra for background fluorescence and buffer contributions.
-
Normalize the spectra to account for any differences in protein concentration.
-
Calculate the FRET efficiency for each condition (Apo, +cAMP, +cAMP+DNA).
-
The change in FRET efficiency reflects the change in the distance between the labeled sites, providing insight into the conformational changes of CAP.
Visualizations
Caption: Signaling pathway of CAP activation and gene regulation.
Caption: Experimental workflow for studying CAP conformational changes using FRET.
References
- 1. Catabolite activator protein (CAP): DNA binding and transcription activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-molecule FRET of protein structure and dynamics - a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Förster Resonance Energy Transfer Mapping: A New Methodology to Elucidate Global Structural Features [jove.com]
- 5. Förster Resonance Energy Transfer and Conformational Stability of Proteins: An Advanced Biophysical Module for Physical Chemistry Students - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring protein conformational changes by FRET/LRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-Molecule FRET to Measure Conformational Dynamics of DNA Mismatch Repair Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Yeast Two-Hybrid Screening of CAP3 Interacting Partners
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for identifying and characterizing protein-protein interactions with the hypothetical protein CAP3 using the yeast two-hybrid (Y2H) system. The protocols outlined here are designed to be a comprehensive resource, from initial bait construction to the validation of putative interactions.
Introduction to Yeast Two-Hybrid Screening
The yeast two-hybrid (Y2H) system is a powerful in vivo technique used to discover binary protein-protein interactions.[1] The principle of the most common Gal4-based Y2H system relies on the modular nature of the Gal4 transcription factor, which has a separable DNA-binding domain (DBD) and a transcriptional activation domain (AD).[2][3] In this system, the protein of interest, termed the "bait" (e.g., CAP3), is fused to the Gal4-DBD. A library of potential interacting partners, or "prey," is fused to the Gal4-AD.[2][3] If the bait and a prey protein interact within the yeast nucleus, the DBD and AD are brought into close enough proximity to reconstitute a functional transcription factor.[1][2][3] This reconstituted transcription factor then drives the expression of reporter genes, allowing for the selection and identification of interacting partners.[2][3]
The CAP (Cysteine-Rich Secretory Proteins, Antigen 5, and Pathogenesis-Related 1) superfamily, to which CAP3 belongs, encompasses a diverse group of proteins involved in various biological processes, including fertilization, immune responses, and ion channel regulation.[4] Identifying the interacting partners of CAP3 is crucial for elucidating its specific cellular functions and its potential role in signaling pathways, which could open avenues for novel therapeutic interventions.
Experimental Workflow Overview
The overall workflow for a yeast two-hybrid screen to identify CAP3 interacting partners involves several key stages: bait and prey vector construction, yeast transformation and mating, screening for interactions on selective media, and validation of positive hits.
References
- 1. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 2. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 3. singerinstruments.com [singerinstruments.com]
- 4. The functions of CAP superfamily proteins in mammalian fertility and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Small Molecule Inhibitors of Caspase-3 Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 (CAP3) is a critical executioner caspase in the apoptotic signaling pathway, making it a key target for therapeutic intervention in various diseases characterized by excessive or insufficient cell death. Small molecule inhibitors of Caspase-3 offer a promising avenue for the development of novel therapeutics. This document provides detailed application notes on select small molecule inhibitors of Caspase-3, along with comprehensive protocols for their in vitro characterization.
Featured Small Molecule Inhibitors of Caspase-3
Several classes of small molecule inhibitors targeting Caspase-3 have been identified. This section summarizes the key characteristics of two prominent classes: Anilinoquinazolines and Isoquinoline-1,3,4-trione derivatives.
Quantitative Data of Selected Caspase-3 Inhibitors
The following table provides a summary of the inhibitory potency of representative small molecule inhibitors against human Caspase-3.
| Inhibitor Class | Compound | Inhibition Constant (Kᵢ) | IC₅₀ | Mechanism of Action | Selectivity | Reference |
| Anilinoquinazolines | Representative AQZs | 90 - 800 nM | Not Reported | Reversible, Non-competitive (presumed) | Selective for Caspase-3 over Caspases-1, -2, -7, and -8. Some equipotent against Caspase-6. | [1] |
| Isoquinoline-1,3,4-triones | Compound III | Not Reported | ~130 nM | Irreversible; Involves generation of Reactive Oxygen Species (ROS) | Broad-spectrum caspase inhibitor | [2] |
| Peptide-based | Ac-DEVD-CHO | 0.2 nM | Not Reported | Reversible, Aldehyde inhibitor | Potent against Caspase-3 and -7. | Not Applicable |
| Peptide-based | Z-DEVD-FMK | Not Reported | Not Reported | Irreversible, Fluoromethylketone inhibitor | Specific for Caspase-3; also inhibits Caspases-6, -7, -8, and -10. | Not Applicable |
Note: Kᵢ and IC₅₀ values can vary depending on the specific assay conditions, including substrate concentration and buffer composition. The provided data is for comparative purposes.
Signaling Pathway
Caspase-3 is a central effector in the apoptotic cascade, activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Once activated, Caspase-3 cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Experimental Protocols
This section provides detailed protocols for assessing the inhibitory activity of small molecules against Caspase-3.
Experimental Workflow for Inhibitor Screening
The general workflow for screening and characterizing small molecule inhibitors of Caspase-3 involves a primary enzymatic assay followed by secondary cellular assays.
Protocol 1: Colorimetric Caspase-3 Activity Assay
This assay quantitatively measures Caspase-3 activity based on the cleavage of the colorimetric substrate Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), which releases the chromophore p-nitroaniline (pNA).
Materials:
-
Cell Lysate: Prepared from cells treated with an apoptosis-inducing agent and untreated control cells.
-
Test Inhibitor: Dissolved in a suitable solvent (e.g., DMSO).
-
Caspase-3 Assay Buffer (2X): Typically contains HEPES, DTT, and CHAPS.
-
Ac-DEVD-pNA substrate (4 mM).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your target cells using a known stimulus. Culture an untreated control cell population in parallel.
-
Harvest 1-5 x 10⁶ cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[3]
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[3]
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). Adjust the protein concentration to 50-200 µg per 50 µL of Cell Lysis Buffer.[3]
-
-
Assay Reaction:
-
To each well of a 96-well plate, add 50 µL of cell lysate.
-
Add the desired concentration of the test inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.[3]
-
Add 5 µL of 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
Protocol 2: Fluorometric Caspase-3 Activity Assay
This assay provides a more sensitive measurement of Caspase-3 activity using the fluorogenic substrate Ac-DEVD-AMC (acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin). Cleavage of this substrate by active Caspase-3 releases the highly fluorescent AMC moiety.
Materials:
-
Cell Lysate: Prepared as described in Protocol 1.
-
Test Inhibitor: Dissolved in a suitable solvent (e.g., DMSO).
-
Caspase-3 Assay Buffer (2X).
-
Ac-DEVD-AMC substrate (1 mM in DMSO).
-
96-well black microplate.
-
Fluorescence microplate reader with excitation at 380 nm and emission detection at 460 nm.
Procedure:
-
Cell Lysate Preparation:
-
Prepare cell lysates from induced and uninduced cells as described in Protocol 1. Adjust the protein concentration to 50-200 µg per 50 µL of Cell Lysis Buffer.[3]
-
-
Assay Reaction:
-
To each well of a 96-well black microplate, add 50 µL of cell lysate.
-
Add the desired concentration of the test inhibitor to the appropriate wells. Include a vehicle control.
-
Prepare a reaction mixture containing 50 µL of 2X Reaction Buffer and 5 µL of 1 mM Ac-DEVD-AMC per reaction.
-
Add 55 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[5]
-
The increase in fluorescence is proportional to the Caspase-3 activity.
-
Concluding Remarks
The protocols and information provided in this document serve as a comprehensive guide for the investigation of small molecule inhibitors of Caspase-3. The selection of the appropriate assay and inhibitor class will depend on the specific research goals, ranging from high-throughput screening to detailed mechanistic studies. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible data in the pursuit of novel therapeutic agents targeting Caspase-3.
References
- 1. Novel small molecule inhibitors of caspase-3 block cellular and biochemical features of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for caspase-3 inhibitors: a new class of potent small-molecule inhibitors of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Novel Small Molecule Inhibitors of Caspase-3 Block Cellular and Biochemical Features of Apoptosis | Semantic Scholar [semanticscholar.org]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Overexpression of Cysteine-Rich Secretory Protein 3 (CRISP3/CAP3) Mutants in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine-Rich Secretory Protein 3 (CRISP3), a member of the Cysteine-rich Secretory Proteins, Antigen 5, and Pathogenesis-related 1 (CAP) superfamily, has emerged as a significant protein implicated in cancer progression, particularly in prostate cancer.[1] Overexpression of CRISP3 is linked to poor prognosis and is known to promote cancer cell invasion and migration.[2][3] These application notes provide a comprehensive overview of the effects of overexpressing wild-type and hypothetical mutants of CRISP3 in cell culture, along with detailed protocols for relevant experiments. While specific data on CRISP3 mutants is an emerging field, this document outlines a framework for their creation and analysis based on the known functions of the wild-type protein and its domains.
Data Presentation
Table 1: Quantitative Effects of Wild-Type CRISP3 Overexpression on Prostate Cancer Cell Lines
| Parameter | Cell Line | Condition | Quantitative Change | Reference |
| mRNA Expression | Prostate Carcinoma | TMPRSS2-ERG fusion-positive | >50-fold increase vs. fusion-negative | [4][5] |
| Prostate Carcinoma | ERG and CRISP3 correlation | r(s) = 0.65 (p<0.001) | [4][5] | |
| Cell Migration | PC3 | + 50 µg/mL recombinant CRISP3 | 0.8-fold increase (P < 0.01) | [3] |
| PC3 | + 100 µg/mL recombinant CRISP3 | 1.05-fold increase (P < 0.001) | [3] | |
| Cell Invasion | PC3 | + 100 µg/mL recombinant CRISP3 | 13.3-fold increase (P < 0.05) | [3] |
| LNCaP | CRISP3 knockdown | Reduced invasiveness | [2] | |
| Protein Expression | Prostate Carcinoma | Overexpression | 63% of carcinomas showed overexpression | [4][5] |
Table 2: Hypothetical CRISP3 Mutants and Their Potential Functional Consequences
| Mutant Designation | Domain Affected | Type of Mutation | Hypothesized Effect | Rationale |
| CRISP3-CAP-mut | CAP Domain | Site-directed mutagenesis of conserved residues | Altered protein-protein interactions or ligand binding | The CAP domain is crucial for the function of the superfamily members.[3] |
| CRISP3-ICR-mut | Ion Channel Regulator Domain | Site-directed mutagenesis of key residues | Disrupted regulation of ion channels, affecting cell signaling | The C-terminal domain is predicted to have ion channel regulatory functions.[6][7] |
| CRISP3-ΔC | C-terminus | Deletion | Loss of ion channel regulatory function and altered subcellular localization | To investigate the specific role of the C-terminal domain. |
Signaling Pathways
Overexpression of CRISP3 has been shown to impact several signaling pathways, primarily related to cell adhesion, migration, and proliferation. Knockdown of CRISP3 in mammary carcinoma cells has been shown to inhibit the ERK1/2 MAPK signaling pathway.[8] In prostate cancer, CRISP3 induces changes in the abundance of cell-cell adhesion proteins, including LASP1 and TJP1.[9][10]
Caption: CRISP3 overexpression influences cell migration and invasion through modulation of cell adhesion proteins and activation of the ERK1/2 MAPK pathway.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of CRISP3
This protocol outlines the creation of hypothetical CRISP3 mutants using a PCR-based site-directed mutagenesis method.
1. Primer Design:
-
Design primers containing the desired mutation flanked by 15-20 base pairs of correct sequence on both sides.
-
The primers should be complementary to each other.
-
The melting temperature (Tm) of the primers should be calculated, and the annealing temperature in the PCR protocol should be set accordingly.
2. PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase, the wild-type CRISP3 expression vector as a template, and the designed mutagenic primers.
-
A typical reaction mixture includes:
-
5 µL 10x reaction buffer
-
1 µL dNTP mix (10 mM)
-
1.25 µL forward primer (10 µM)
-
1.25 µL reverse primer (10 µM)
-
1 µL template DNA (50 ng)
-
1 µL high-fidelity DNA polymerase
-
dH2O to a final volume of 50 µL
-
-
PCR cycling conditions:
-
Initial denaturation: 95°C for 2 minutes
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
3. Digestion of Parental DNA:
-
Add 1 µL of DpnI restriction enzyme to the PCR product.
-
Incubate at 37°C for 1-2 hours to digest the methylated parental DNA template.
4. Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
5. Verification:
-
Select individual colonies and isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
Caption: Workflow for creating CRISP3 mutants via site-directed mutagenesis.
Protocol 2: Overexpression of CRISP3 and its Mutants in Mammalian Cells
This protocol describes the transient transfection of a mammalian cell line (e.g., PC3) with CRISP3 expression vectors.
1. Cell Culture:
-
Culture PC3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Transfection:
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
For each well, prepare a DNA-lipid complex. A common method is to use a lipofection-based reagent:
-
Dilute 2.5 µg of the CRISP3 expression plasmid (wild-type or mutant) in 100 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent in 100 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and the diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to allow the formation of DNA-lipid complexes.
-
-
Replace the culture medium in the wells with fresh, serum-free medium.
-
Add the DNA-lipid complex mixture dropwise to each well.
-
Incubate the cells for 4-6 hours at 37°C.
-
After incubation, replace the medium with fresh, complete growth medium.
3. Post-Transfection Analysis:
-
Harvest the cells 24-72 hours post-transfection for downstream analysis, such as Western blotting to confirm protein overexpression, or functional assays.
Protocol 3: Cell Migration and Invasion Assays
1. Cell Migration (Wound Healing) Assay:
-
Seed cells in a 6-well plate and grow to confluency.
-
Create a "wound" in the cell monolayer by scratching with a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium (with or without recombinant CRISP3, or in cells overexpressing CRISP3 mutants).
-
Capture images of the wound at 0 hours and at various time points (e.g., 12, 24 hours).
-
Quantify the rate of wound closure.
2. Cell Invasion (Boyden Chamber) Assay:
-
Use transwell inserts with a porous membrane coated with a basement membrane matrix (e.g., Matrigel).
-
Seed transfected cells in the upper chamber in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Invading cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Caption: Experimental workflow for analyzing the functional effects of CRISP3 overexpression.
Conclusion
The overexpression of CRISP3 is a key event in the progression of several cancers, particularly prostate cancer. The protocols and data presented here provide a foundation for researchers to investigate the role of wild-type CRISP3 and to explore the functional consequences of specific mutations. By creating and analyzing CRISP3 mutants, researchers can further dissect the molecular mechanisms by which this protein contributes to cancer pathology, potentially identifying novel therapeutic targets for drug development.
References
- 1. Gene - CRISP3 [maayanlab.cloud]
- 2. Cysteine-rich secretory protein 3 plays a role in prostate cancer cell invasion and affects expression of PSA and ANXA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. Cysteine-rich secretory protein-3 (CRISP3) is strongly up-regulated in prostate carcinomas with the TMPRSS2-ERG fusion gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteine-Rich Secretory Protein-3 (CRISP3) Is Strongly Up-Regulated in Prostate Carcinomas with the TMPRSS2-ERG Fusion Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. CRISP3 cysteine rich secretory protein 3 - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 8. Low expression of CRISP3 predicts a favorable prognosis in patients with mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRISP3 expression drives prostate cancer invasion and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
Troubleshooting & Optimization
Technical Support Center: Recombinant CAP3 Protein Purification
This guide provides comprehensive troubleshooting strategies and frequently asked questions to address the common challenge of low yield during the purification of recombinant CAP3 protein.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the expression and purification of recombinant CAP3.
Section A: Low or No Protein Expression
Q1: My Western blot or SDS-PAGE analysis shows a very faint band or no band corresponding to CAP3 in the total cell lysate. What are the potential causes and solutions?
A1: The absence of detectable protein suggests a fundamental issue with gene transcription or translation. Several factors could be responsible.
-
Codon Bias: The CAP3 gene may contain codons that are rare in your expression host (e.g., E. coli).[1] This can slow down or terminate translation, leading to truncated or non-existent protein.[2]
-
Vector and Promoter Issues: The expression vector's promoter might be weak or improperly induced.
-
Inefficient Induction: The concentration of the inducing agent (e.g., IPTG) or the timing and temperature of induction may be suboptimal.[7]
Section B: CAP3 is Expressed but Insoluble (Inclusion Bodies)
Q2: I see a strong band for CAP3 in the whole-cell lysate, but it is found almost entirely in the insoluble pellet after cell lysis. What is happening?
A2: This is a classic sign of inclusion body formation.[10] Inclusion bodies are dense aggregates of misfolded protein that form when the rate of protein expression exceeds the cell's capacity for proper folding.[7] While this indicates successful protein expression, recovering active protein from inclusion bodies requires additional solubilization and refolding steps, which can lead to significant yield loss.[11][12]
Q3: How can I increase the proportion of soluble CAP3 protein?
A3: Optimizing expression conditions is the most effective way to improve protein solubility.
-
Lower Expression Temperature: Reducing the post-induction culture temperature (e.g., to 16-25°C) slows down the rate of protein synthesis, which can give the polypeptide chain more time to fold correctly and reduce aggregation.[7][9]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription and translation, preventing the overwhelming of the cellular folding machinery.[13]
-
Change Expression Host: Use an E. coli strain engineered to enhance protein folding or disulfide bond formation, such as those co-expressing chaperone proteins (e.g., GroEL/GroES) or those with a more oxidizing cytoplasm (e.g., Origami strains).[1]
-
Utilize a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of CAP3 can significantly improve its solubility.[7][11]
Q4: I have a large quantity of CAP3 trapped in inclusion bodies. What is the general procedure to recover the protein?
A4: Recovering protein from inclusion bodies involves a three-step process: isolation, solubilization, and refolding.
-
Isolation: After cell lysis, the dense inclusion bodies can be pelleted by centrifugation. Washing the pellet with buffers containing low concentrations of detergents (e.g., Triton X-100) can help remove contaminating host cell proteins and membrane fragments.[14]
-
Solubilization: The washed inclusion bodies are then solubilized using strong denaturing agents, such as 8 M urea or 6 M guanidinium chloride, to unfold the aggregated protein into a linear state.[12][15]
-
Refolding: The denatured protein is then refolded into its active conformation by removing the denaturant. This is a critical and often low-yield step. Common methods include dialysis, rapid dilution, or on-column refolding where the denatured protein is bound to an affinity resin and the denaturant is gradually exchanged for a native buffer.[15][16]
Section C: Low Yield After Affinity Purification
Q5: My soluble CAP3 protein does not bind to the affinity chromatography resin (e.g., Ni-NTA for His-tagged protein). What could be the issue?
A5: Failure to bind to the affinity resin is a common problem that can often be resolved by examining the fusion tag and buffer composition.
-
Inaccessible Affinity Tag: The affinity tag (e.g., His-tag) may be buried within the three-dimensional structure of the folded CAP3 protein, making it inaccessible to the resin.[17]
-
Solution: Test for binding under denaturing conditions (using urea or guanidinium chloride).[17] If it binds, the tag is likely hidden. Consider re-cloning to move the tag to the other terminus (N- vs. C-terminus) or add a flexible linker sequence (e.g., a series of glycine and serine residues) between the tag and the protein to increase its accessibility.[17]
-
-
Incorrect Buffer Composition: Components in your lysis or binding buffer can interfere with the binding.
-
Solution: Ensure your buffers do not contain chelating agents like EDTA, which will strip the metal ions (e.g., Ni²⁺) from the column.[18] High concentrations of reducing agents (like DTT or β-mercaptoethanol) can also be problematic. Check that the pH of your buffer is appropriate for binding (typically pH 7.5-8.0 for His-tags).[17]
-
-
Loss of Affinity Tag: The tag may have been proteolytically cleaved by host cell proteases during lysis or sample handling.
Q6: CAP3 binds to the column, but the final eluted yield is very low and/or the protein is degraded. How can I improve this?
A6: Low recovery after successful binding points to issues with protein stability or elution conditions.
-
Protein Degradation: CAP3 may be susceptible to degradation by co-purifying proteases.[20]
-
Solution: As mentioned, add protease inhibitors to all buffers and keep the protein cold.[19] Work quickly to minimize the time the protein is in the crude lysate.
-
-
Suboptimal Elution Conditions: The elution buffer may not be effective enough to displace the protein from the resin, or it may be too harsh, causing precipitation.
-
Solution: For His-tagged proteins, try a stepwise or linear gradient of imidazole for elution instead of a single high-concentration step. This can help find the lowest concentration of imidazole needed to elute your protein, which often improves purity and stability. Ensure the pH of the elution buffer is correctly adjusted, as high concentrations of imidazole can lower the pH.[17]
-
-
Precipitation on the Column: The protein might be precipitating on the column upon binding or during washing steps, especially if the protein concentration becomes very high locally on the resin.
-
Solution: Try modifying the binding and wash buffers by adding stabilizing agents like 200-500 mM NaCl, 5-10% glycerol, or a low concentration of a non-ionic detergent.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best E. coli strain to use for expressing CAP3? A1: The ideal strain can depend on the specific properties of CAP3. A good starting point is the BL21(DE3) strain, as it is a robust general-purpose expression strain.[5] If you encounter issues with rare codons, consider using strains like Rosetta(DE3) or BL21-CodonPlus, which contain plasmids that supply tRNAs for codons that are rare in E. coli.[5] If protein degradation is an issue, using a protease-deficient strain like BL21(DE3)pLysS may be beneficial.[5]
Q2: Should I place the His-tag on the N-terminus or C-terminus of CAP3? A2: There is no universal rule, and the optimal placement is protein-dependent. The terminal ends of a protein are often exposed on the surface, but this is not guaranteed. If one location results in low yield or insolubility, it is often worthwhile to create a second construct with the tag at the opposite end.[17] The structure of bacterial Cap3 has been studied, and analysis of its known structure could provide insight into which terminus is more likely to be accessible and less likely to interfere with proper folding.[21]
Q3: What is a "good" yield for a recombinant protein like CAP3 from an E. coli culture? A3: Yields can vary dramatically depending on the protein, expression system, and purification protocol. A yield of 1-10 mg of purified protein per liter of bacterial culture is often considered acceptable for many research applications. However, with significant optimization of expression and purification conditions, it is possible to achieve yields of 50-100 mg/L or even higher for well-behaved proteins.[8]
Q4: How can I prevent my purified CAP3 from precipitating or degrading during storage? A4: Protein stability is critical for its long-term use.[22] After purification, it is essential to find an optimal storage buffer. This can be done by screening a variety of buffer conditions, varying the pH and including additives such as glycerol (10-50%), low concentrations of non-ionic detergents, or reducing agents like DTT if the protein has cysteine residues. For long-term storage, flash-freezing aliquots in liquid nitrogen and storing them at -80°C is generally recommended to avoid damage from slow freeze-thaw cycles.
Part 3: Data Presentation
The following tables present hypothetical data from optimization experiments to illustrate how different parameters can affect CAP3 protein yield and solubility.
Table 1: Effect of Post-Induction Temperature on CAP3 Yield and Solubility
| Induction Temperature (°C) | Total CAP3 Yield (mg/L culture) | Soluble CAP3 Fraction (%) | Purified Soluble CAP3 (mg/L culture) |
| 37 | 120 | 15% | 12.6 |
| 30 | 95 | 40% | 26.6 |
| 25 | 80 | 75% | 42.0 |
| 18 | 65 | 90% | 41.0 |
Table 2: Impact of IPTG Concentration on CAP3 Yield at 25°C
| IPTG Concentration (mM) | Total CAP3 Yield (mg/L culture) | Soluble CAP3 Fraction (%) | Purified Soluble CAP3 (mg/L culture) |
| 1.0 | 85 | 65% | 38.7 |
| 0.5 | 80 | 75% | 42.0 |
| 0.1 | 72 | 85% | 42.8 |
| 0.05 | 60 | 90% | 37.8 |
Part 4: Experimental Protocols
Protocol 1: Small-Scale Expression Trials for Optimizing CAP3 Solubility
This protocol allows for the rapid testing of different conditions (e.g., temperature, inducer concentration) to find the optimal parameters for soluble CAP3 expression.
-
Transform the CAP3 expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 50 mL of fresh LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[23]
-
Split the culture into four sterile 50 mL tubes (approx. 10 mL each).
-
Induce each tube with a different concentration of IPTG (e.g., 1.0, 0.5, 0.1, 0.05 mM).
-
Place the tubes in shakers at different temperatures (e.g., 37°C, 25°C, 18°C) and incubate for a set time (e.g., 4 hours for 37°C, 16 hours for 18°C).
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Normalize the cell pellets by OD₆₀₀ reading and resuspend in 1 mL of lysis buffer.
-
Lyse the cells (see Protocol 2) and analyze the total, soluble, and insoluble fractions by SDS-PAGE to determine the best condition for soluble expression.
Protocol 2: Cell Lysis and Soluble/Insoluble Fractionation
-
Resuspend the cell pellet from your culture in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 10% Glycerol, 1 mM PMSF, and a commercial protease inhibitor cocktail). Use 5-10 mL of buffer per gram of wet cell paste.
-
Lyse the cells using a sonicator on ice. Perform short pulses (e.g., 10-15 seconds on, 30-45 seconds off) for a total of 5-10 minutes of "on" time, or until the lysate is no longer viscous.[24]
-
To reduce viscosity from released nucleic acids, add DNase I to the lysate and incubate on ice for 15-20 minutes.
-
Transfer the total cell lysate to a centrifuge tube. Take a 50 µL sample and label it "Total Lysate".
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to separate the soluble and insoluble fractions.
-
Carefully collect the supernatant. This is the "Soluble Fraction". Take a 50 µL sample for analysis.
-
The pellet contains the inclusion bodies and other cellular debris. Resuspend this pellet in a volume of lysis buffer equal to the soluble fraction. This is the "Insoluble Fraction". Take a 50 µL sample for analysis.
-
Analyze all three samples (Total, Soluble, Insoluble) on an SDS-PAGE gel to assess the expression level and solubility of CAP3.
Part 5: Visualizations
Diagrams and Workflows
Caption: Troubleshooting workflow for low recombinant CAP3 protein yield.
Caption: Standard workflow for recombinant CAP3 protein expression and purification.
Caption: Codon optimization replaces rare codons with common ones to boost translation.
Caption: Simplified role of Cap3 in the bacterial CBASS signaling pathway.[21]
References
- 1. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
- 2. How Are Codons Optimized for Recombinant Protein Expression? [synapse.patsnap.com]
- 3. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 4. genscript.com [genscript.com]
- 5. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 8. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomatik.com [biomatik.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. biozoomer.com [biozoomer.com]
- 12. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 15. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 17. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 18. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 19. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 20. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 21. Structural and functional characterization of the bacterial Cap3 enzyme in deconjugation and regulation of the cyclic dinucleotide transferase CD-NTase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protein stability and degradation in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. neb.com [neb.com]
- 24. Protein Expression and Purification [protocols.io]
Technical Support Center: Troubleshooting Non-Specific Antibody Binding in Immunofluorescence
This guide provides troubleshooting advice and frequently asked questions to address non-specific antibody binding in immunofluorescence (IF) experiments. While this guide refers to general immunofluorescence principles, these are directly applicable to your specific assays.
Troubleshooting Guide: Non-Specific Binding
Question: I am observing high background fluorescence across my entire sample. What are the common causes and how can I fix it?
High background fluorescence, where the entire sample appears fluorescent, often indicates widespread non-specific antibody binding or issues with the imaging setup.
Potential Causes and Solutions:
-
Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific antibody attachment.
-
Antibody Concentration Too High: Both primary and secondary antibodies can cause background if used at excessive concentrations.
-
Autofluorescence: The tissue or cells themselves may have endogenous fluorescent molecules.
-
Issues with Secondary Antibody: The secondary antibody may be cross-reacting with the sample.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Detailed Troubleshooting Steps:
-
Optimize Blocking:
-
Increase the incubation time for the blocking step (e.g., from 1 hour to 2 hours or overnight at 4°C).
-
Try a different blocking agent. Common choices include Bovine Serum Albumin (BSA), normal serum from the same species as the secondary antibody, and commercial blocking buffers.
-
-
Titrate Your Antibodies:
-
Perform a dilution series for both your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.
-
-
Check for Autofluorescence:
-
Before adding any antibodies, examine an unstained sample under the microscope using the same filter sets. If you observe fluorescence, you may need to perform an autofluorescence quenching step.
-
-
Run Controls:
-
Secondary Antibody Only Control: Prepare a sample where you omit the primary antibody. If you still see staining, it indicates that your secondary antibody is binding non-specifically.
-
Question: I see distinct, localized staining in areas where my target protein should not be. What could be causing this?
This pattern suggests that the antibody is binding to off-target sites.
Potential Causes and Solutions:
-
Fc Receptor Binding: The Fc region of the primary or secondary antibody can bind to Fc receptors present on some cell types (e.g., macrophages, B cells).
-
Cross-Reactivity: The antibody may be recognizing a similar epitope on another protein.
-
Endogenous Biotin: If using a biotin-based detection system, endogenous biotin in tissues like the kidney or liver can cause background.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for localized off-target staining.
Experimental Protocols
Protocol 1: Optimizing Antibody Dilution
This protocol helps determine the ideal antibody concentration to maximize the signal-to-noise ratio.
-
Prepare a series of dilutions for your primary antibody (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000) in your antibody dilution buffer.
-
Stain your samples with each dilution, keeping all other parameters (incubation time, temperature, secondary antibody concentration) constant.
-
Image all samples using the exact same microscope settings (e.g., laser power, gain, exposure time).
-
Compare the images to identify the dilution that gives the brightest specific signal with the lowest background.
-
Repeat the process for the secondary antibody, using the optimal primary antibody dilution determined in the previous steps.
Protocol 2: Autofluorescence Quenching with Sodium Borohydride
-
After fixation and permeabilization, wash the samples with PBS.
-
Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.
-
Incubate the samples in the sodium borohydride solution for 30 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with the blocking step and subsequent immunolabeling.
Quantitative Data Summary
The following table summarizes the impact of different blocking agents on the signal-to-noise ratio in a typical immunofluorescence experiment. A higher signal-to-noise ratio indicates better specificity.
| Blocking Agent | Incubation Time | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 5% BSA | 1 hour | 850 | 150 | 5.7 |
| 10% Normal Goat Serum | 1 hour | 920 | 100 | 9.2 |
| Commercial Blocking Buffer | 1 hour | 950 | 80 | 11.9 |
| 10% Normal Goat Serum | 2 hours | 930 | 85 | 10.9 |
Frequently Asked Questions (FAQs)
Q1: What is the best blocking buffer to use?
The ideal blocking buffer can be application-dependent. A good starting point is 5-10% normal serum from the same species as your secondary antibody. For example, if you are using a goat anti-mouse secondary antibody, use 10% normal goat serum. Commercial blocking buffers are also excellent options as they are often optimized for a wide range of applications.
Q2: Can I use milk as a blocking agent for immunofluorescence?
While non-fat dry milk is a common blocking agent for Western blotting, it is generally not recommended for immunofluorescence. Milk contains phosphoproteins that can lead to high background, and it can also mask some antigens.
Q3: How do I know if my primary antibody is the source of the non-specific binding?
To determine if the primary antibody is the issue, run a "secondary antibody only" control. If this control is clean (no signal), it suggests that the non-specific binding is likely due to the primary antibody. In this case, optimizing the primary antibody concentration and the blocking protocol is crucial.
Q4: What are some common sources of autofluorescence?
Autofluorescence can arise from several endogenous molecules, including collagen, elastin, FAD, and NADH. It is often more prominent in certain tissues like the liver and spleen. Fixation with glutaraldehyde can also induce autofluorescence.
Q5: Can the choice of fluorophore on my secondary antibody affect non-specific binding?
While the fluorophore itself doesn't directly cause non-specific binding, some fluorophores are brighter than others. If you are using a very bright fluorophore, any small amount of non-specific binding will be more apparent. Additionally, ensure your fluorophore is well-suited for your microscope's filter sets to avoid bleed-through from other channels.
Technical Support Center: Optimizing siRNA Knockdown of CAP3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize small interfering RNA (siRNA) knockdown experiments for the target gene CAP3.
Frequently Asked Questions (FAQs)
Q1: What is siRNA knockdown and how does it work?
A1: Small interfering RNA (siRNA) knockdown is a powerful technique used to temporarily reduce the expression of a specific gene.[][2] The process, known as RNA interference (RNAi), utilizes short, double-stranded RNA molecules that are complementary to the messenger RNA (mRNA) of the target gene.[][3] Once introduced into a cell, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC).[3][4] The RISC then uses the siRNA as a guide to find and cleave the target mRNA, leading to its degradation and preventing protein synthesis.[][3][4] This results in a temporary and often incomplete reduction in the expression of the target gene.[2]
Q2: I can't find information on a gene named "CAP3". How can I verify my target?
A2: It is crucial to ensure you are targeting the correct gene. "CAP3" is not a standard or widely recognized gene symbol. It is possible that this is an internal designation, an alias, or a typographical error. We recommend the following steps to verify your target:
-
Check Gene Databases: Search major gene databases like NCBI Gene, Ensembl, and UniProt using any known aliases or accession numbers for your target.
-
Consult Internal Documentation: If working within a larger organization, check internal databases or consult with colleagues to confirm the standard nomenclature for your gene of interest.
-
Sequence Alignment: If you have the sequence of your intended target, use a tool like BLAST to align it against a reference genome to identify the correct gene.
It is important to confirm the official gene symbol to ensure you are designing or ordering the correct siRNA sequences.
Q3: What are the key factors to consider for a successful siRNA knockdown experiment?
A3: Several factors influence the success of an siRNA experiment. Key considerations include:
-
siRNA Design: It is recommended to test two to four different siRNA sequences for each target gene to identify the most effective one.[5]
-
Cell Health: Cells should be healthy, actively dividing, and at an optimal confluency (typically 70-80%) at the time of transfection.[6]
-
Transfection Reagent: The choice of transfection reagent is critical and should be optimized for your specific cell type.[5]
-
RNase-Free Environment: Maintaining an RNase-free environment is essential to prevent siRNA degradation.[6]
Q4: What controls should I include in my siRNA experiment?
A4: A comprehensive set of controls is essential for validating your results.[6] These should include:
-
Negative Control siRNA: A non-targeting siRNA with a scrambled sequence that has no known homology to the genome of your target cells. This helps to distinguish sequence-specific knockdown from non-specific effects.[6][9]
-
Untransfected Control: Cells that have not been exposed to siRNA or transfection reagent to establish baseline gene expression levels.[6]
-
Mock-Transfected Control: Cells treated with the transfection reagent only (no siRNA) to assess the cytotoxic effects of the reagent itself.[6]
Q5: What is the difference between siRNA and shRNA?
A5: Both siRNA and short hairpin RNA (shRNA) are used for RNA interference, but they differ in their structure, delivery, and duration of effect.[3]
-
siRNA: These are short, double-stranded RNA molecules that are typically chemically synthesized and transfected directly into cells for transient gene knockdown. The effect usually lasts for a few days to a week.[3]
-
shRNA: These are single-stranded RNA molecules that form a tight hairpin structure. They are typically encoded in a plasmid or viral vector and delivered to cells, allowing for continuous expression and stable, long-term gene knockdown.[3]
Troubleshooting Guides
Low Knockdown Efficiency
Q: My qPCR or Western blot results show minimal reduction in my target gene/protein. What could be the cause?
A: Low knockdown efficiency is a common issue and can stem from several factors. Consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Transfection Efficiency | 1. Optimize Transfection Reagent: Test different transfection reagents to find one that is effective for your cell type.[10] 2. Titrate Reagent and siRNA: Perform a matrix titration of both the transfection reagent and siRNA to find the optimal ratio and concentrations.[11] 3. Check Cell Health and Density: Ensure cells are healthy and at the recommended confluency (typically 30-50% for adherent cells at the time of transfection).[12] Overly confluent or sparse cultures can transfect poorly.[7] 4. Use a Positive Control: Include a positive control siRNA (e.g., targeting GAPDH) to verify that your transfection protocol is working. A knockdown of over 80% for the positive control indicates good transfection efficiency.[13] |
| Ineffective siRNA Sequence | 1. Test Multiple siRNAs: It is recommended to test at least two to four different siRNA sequences for your target gene.[5] 2. Verify Target Sequence: Ensure your siRNA is designed against the correct and current RefSeq accession number for your target gene. |
| Incorrect siRNA Handling | 1. Proper Resuspension: Ensure the lyophilized siRNA pellet is fully resuspended according to the manufacturer's protocol to achieve the correct stock concentration.[13] 2. RNase Contamination: Use RNase-free tips, tubes, and water to prevent siRNA degradation.[6] |
| Slow Protein Turnover | If you observe significant mRNA knockdown but little change in protein levels, the protein may have a long half-life. Extend the incubation time after transfection (e.g., to 72 or 96 hours) before assessing protein levels.[6] |
| Incorrect Assay Timing | The optimal time to assess knockdown varies. For mRNA levels (qPCR), 24-48 hours post-transfection is often sufficient. For protein levels (Western blot), 48-96 hours may be necessary. Perform a time-course experiment to determine the optimal endpoint. |
High Cell Toxicity or Death
Q: I'm observing significant cell death after transfection. How can I reduce cytotoxicity?
A: Cell toxicity is often a result of the transfection process or off-target effects of the siRNA.
| Potential Cause | Troubleshooting Suggestion |
| High Transfection Reagent Concentration | Reduce the amount of transfection reagent used. Perform a titration to find the lowest effective concentration that maintains high knockdown efficiency.[5] |
| High siRNA Concentration | High concentrations of siRNA can induce off-target effects and toxicity.[5][14][15] Use the lowest effective concentration of siRNA, typically in the range of 1-30 nM.[7] |
| Unhealthy Cells | Ensure cells are healthy and not stressed before transfection. Avoid using cells that are at a high passage number.[16] |
| Presence of Antibiotics | Do not include antibiotics in the media during transfection, as they can increase cell death when cell membranes are permeabilized.[5] |
| Extended Exposure to Transfection Complex | If toxicity is high, you may be able to reduce it by replacing the media containing the transfection complexes with fresh growth media 8-24 hours after transfection.[16] |
| Off-Target Effects | Some siRNA sequences can induce toxicity in a target-independent manner.[15] If toxicity persists after optimizing other parameters, test different siRNA sequences for your target. Chemical modifications to the siRNA can also reduce off-target effects.[15][17] |
Experimental Protocols
General siRNA Transfection Protocol (Lipofection in a 24-well plate)
This protocol is a general guideline and should be optimized for your specific cell type and target.
Materials:
-
Cells in culture
-
Complete culture medium (with and without serum/antibiotics)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent (or similar)
-
siRNA stock solution (e.g., 20 µM)
-
RNase-free microcentrifuge tubes
-
24-well tissue culture plate
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate in complete growth medium without antibiotics. The number of cells should be adjusted so they are 30-50% confluent at the time of transfection.
-
-
Preparation of siRNA-Lipid Complexes (per well):
-
Tube A (siRNA dilution): In an RNase-free tube, dilute your siRNA (e.g., 1 µL of a 10 µM stock for a final concentration of 20 nM) in 50 µL of Opti-MEM™. Mix gently.
-
Tube B (Lipid dilution): In a separate RNase-free tube, dilute the transfection reagent (e.g., 1 µL of Lipofectamine™ RNAiMAX) in 50 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Combine: Add the diluted siRNA from Tube A to the diluted lipid in Tube B. Mix gently and incubate for 10-20 minutes at room temperature to allow the complexes to form.
-
-
Transfection:
-
Remove the growth medium from the cells in the 24-well plate.
-
Add 400 µL of fresh, antibiotic-free complete growth medium to each well.
-
Add the 100 µL of siRNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
After the desired incubation period, harvest the cells to analyze mRNA (e.g., by qPCR) or protein (e.g., by Western blot) levels.
-
Data Presentation
Table 1: Recommended Starting Concentrations for siRNA Transfection Optimization
| Parameter | Recommended Range | Starting Point | Notes |
| siRNA Concentration | 1 - 100 nM[6] | 10 nM[7] | Use the lowest concentration that gives effective knockdown to minimize off-target effects.[6][14] |
| Transfection Reagent Volume (per well in 24-well plate) | 0.5 - 2.0 µL | 1.0 µL | This is highly dependent on the specific reagent and cell type; always consult the manufacturer's protocol. |
| Cell Seeding Density (24-well plate) | 2.5 x 10^4 - 1.0 x 10^5 cells/well | 5.0 x 10^4 cells/well | Aim for 30-50% confluency at the time of transfection.[12] |
Visualizations
Caption: A general workflow for a typical siRNA transfection experiment.
Caption: The RNA interference (RNAi) signaling pathway for siRNA-mediated gene silencing.
References
- 2. idtdna.com [idtdna.com]
- 3. What Is shRNA? How It Differs from siRNA in Gene Knockdown [synapse.patsnap.com]
- 4. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 6. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 7. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 9. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. genscript.com [genscript.com]
- 13. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 14. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 15. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. horizondiscovery.com [horizondiscovery.com]
Technical Support Center: Purified CAP3 Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered during the purification and handling of CAP3 protein.
Frequently Asked Questions (FAQs)
Q1: My purified CAP3 protein precipitates immediately after elution. What is the likely cause and how can I prevent this?
A1: Immediate precipitation post-elution is often due to a combination of factors including high protein concentration, suboptimal buffer conditions (pH and ionic strength), and the removal of a stabilizing fusion tag or partner protein.
Troubleshooting Steps:
-
Reduce Protein Concentration: Elute the protein in a larger volume to decrease the final concentration. High protein concentrations can promote aggregation.
-
Optimize Elution Buffer:
-
pH: Ensure the buffer pH is at least 1-2 units away from the isoelectric point (pI) of CAP3. Proteins are least soluble at their pI.
-
Ionic Strength: Modify the salt concentration (e.g., 150-500 mM NaCl or KCl) in the elution buffer. The optimal salt concentration can shield charges and prevent aggregation.
-
Additives: Include stabilizing additives in your elution buffer. Refer to the table below for common options.
-
-
Gradual Elution: If using affinity chromatography, employ a gradient elution rather than a step elution to minimize the "shock" of the elution agent (e.g., imidazole, pH change).
Q2: I observe a significant loss of CAP3 protein during concentration steps. Is this related to aggregation?
A2: Yes, protein loss during concentration is a strong indicator of aggregation. As the protein concentration increases, so does the likelihood of intermolecular interactions leading to the formation of soluble or insoluble aggregates.
Troubleshooting Steps:
-
Buffer Exchange to a Stabilizing Buffer: Before concentration, exchange the protein into a buffer that has been optimized for stability.
-
Use of Additives: Add cryoprotectants like glycerol or osmolytes such as sucrose or trehalose to the protein solution before concentrating.
-
Gentle Concentration Method: Use a gentle concentration method such as dialysis against a high concentration of polyethylene glycol (PEG) or a centrifugal concentrator with a high molecular weight cutoff (MWCO) to avoid over-concentration at the membrane surface.
-
Monitor for Aggregation: During concentration, periodically take small aliquots to analyze for aggregation using techniques like Dynamic Light Scattering (DLS) or analytical Size-Exclusion Chromatography (SEC).
Q3: My CAP3 protein appears soluble, but it shows reduced activity in my functional assays. Could this be due to soluble aggregates?
A3: Absolutely. Soluble aggregates are often not visible to the naked eye but can significantly impair protein function. These smaller, oligomeric species can have altered conformations that mask active sites or binding interfaces.
Methods to Detect Soluble Aggregates:
-
Dynamic Light Scattering (DLS): This technique can detect the presence of different sized particles in your sample. A high polydispersity index suggests the presence of aggregates.
-
Analytical Size-Exclusion Chromatography (SEC): Running your purified protein on an analytical SEC column can separate monomers from dimers and larger oligomers.[1]
-
Native-PAGE: Running your protein on a native polyacrylamide gel can reveal the presence of higher molecular weight species.
Troubleshooting Guides
Guide 1: Optimizing Buffer Conditions to Prevent CAP3 Aggregation
The stability of purified proteins is highly dependent on the buffer composition.[2] A systematic screen of buffer conditions is recommended to identify the optimal environment for your CAP3 protein.
Table 1: Common Buffer Additives to Prevent Protein Aggregation
| Additive Category | Example Additives | Typical Concentration Range | Mechanism of Action |
| Reducing Agents | Dithiothreitol (DTT), β-mercaptoethanol (BME), TCEP | 1-10 mM | Prevents oxidation of cysteine residues and formation of intermolecular disulfide bonds.[3] |
| Osmolytes/Stabilizers | Glycerol, Sucrose, Trehalose | 5-20% (v/v) for glycerol; 0.2-1 M for sugars | Promotes the native protein conformation by stabilizing the hydration shell.[3] |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50-500 mM | Can suppress aggregation by interacting with hydrophobic patches and charged residues on the protein surface.[3] |
| Detergents | Tween-20, Triton X-100, CHAPS | 0.01-0.1% (v/v) | Low concentrations of non-denaturing detergents can help solubilize proteins and prevent aggregation.[3] |
| Salts | NaCl, KCl | 150-500 mM | Modulates ionic interactions and can help to solubilize proteins. The optimal concentration is protein-dependent. |
Experimental Protocol: Buffer Optimization Screen
-
Preparation of Buffers: Prepare a series of buffers with varying pH (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5) and salt concentrations (e.g., 100 mM, 250 mM, 500 mM NaCl).
-
Dialysis: Dialyze small aliquots of your purified CAP3 protein against each of the prepared buffers overnight at 4°C.
-
Analysis of Aggregation: After dialysis, visually inspect each sample for precipitation.
-
Quantification of Soluble Protein: Centrifuge the samples to pellet any insoluble aggregates. Measure the protein concentration in the supernatant using a Bradford assay or UV absorbance at 280 nm.
-
Characterization of Soluble Fraction: Analyze the soluble fraction for the presence of soluble aggregates using DLS or analytical SEC.
Guide 2: Characterizing CAP3 Aggregation
Identifying the nature and extent of aggregation is crucial for effective troubleshooting.
Table 2: Techniques for Detecting and Characterizing Protein Aggregation
| Technique | Information Provided | Sample Requirement | Throughput |
| Visual Inspection | Presence of insoluble precipitates. | High concentration | High |
| UV-Vis Spectroscopy | Light scattering at 340 nm indicates large aggregates. | Moderate concentration | High |
| SDS-PAGE (non-reducing) | Presence of high molecular weight bands can indicate disulfide-linked aggregates.[4] | Low | Moderate |
| Dynamic Light Scattering (DLS) | Size distribution and polydispersity of particles in solution. | Low to moderate | Moderate |
| Size-Exclusion Chromatography (SEC) | Separation of monomers, dimers, and higher-order oligomers.[1] | Moderate | Low |
| Circular Dichroism (CD) | Changes in secondary structure that may precede aggregation.[5] | Moderate | Low |
Visualizations
Signaling Pathways & Workflows
Caption: A logical workflow for troubleshooting CAP3 protein aggregation.
Caption: Workflow for analyzing CAP3 aggregation using analytical SEC.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Purification of Tetrahymena cytoskeletal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Functional Protein Aggregation by Multiple Factors: Implications for the Amyloidogenic Behavior of the CAP Superfamily Proteins [mdpi.com]
- 4. CAP-Gly domain - Proteopedia, life in 3D [proteopedia.org]
- 5. Three-Dimensional Structure of CAP-Gly Domain of Mammalian Dynactin Determined by Magic Angle Spinning NMR Spectroscopy: Conformational Plasticity and Interactions with End Binding Protein EB1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting CAP3 co-immunoprecipitation experiments.
Welcome to the technical support center for CAP3 co-immunoprecipitation (Co-IP) experiments. This resource provides troubleshooting guides and answers to frequently asked questions to help you obtain reliable and reproducible results.
Troubleshooting Guides
This section addresses common issues encountered during CAP3 Co-IP experiments in a question-and-answer format.
Problem 1: High Background or Non-Specific Binding
Question: My final Western blot shows multiple non-specific bands, making it difficult to identify true CAP3 interactors. What could be the cause and how can I fix it?
Answer: High background is a frequent issue in Co-IP and can stem from several factors. Here are the common causes and solutions:
-
Insufficient Washing: Inadequate washing can leave behind proteins that are non-specifically bound to the beads or antibody.
-
Antibody Issues: The primary antibody may have poor specificity or be used at too high a concentration.[1]
-
Non-Specific Binding to Beads: Proteins from the lysate may bind directly to the Protein A/G beads.[4]
-
Overloading Lysate: Using too much total protein can increase the pool of potential non-specific binders.[2][3]
Table 1: Recommended Adjustments for Wash Buffer Stringency
| Component | Standard Concentration | High-Stringency Concentration | Purpose |
| NaCl | 150 mM | 250-500 mM | Disrupts ionic interactions[2] |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.1% - 0.5% | 0.5% - 1.0% | Reduces non-specific hydrophobic interactions[2] |
Problem 2: No or Weak Signal of Bait (CAP3) or Prey Protein
Question: I am not detecting my bait protein (CAP3) or any interacting partners in the final elution. What went wrong?
Answer: A weak or absent signal can be frustrating. This issue often points to problems with protein expression, antibody efficiency, or the experimental conditions.
-
Low Protein Expression: The bait (CAP3) or prey protein may not be expressed at detectable levels in your sample.[4]
-
Inefficient Antibody: The antibody may not be suitable for immunoprecipitation, even if it works for Western blotting.[3] The antibody's epitope might be masked when CAP3 is in a complex.[1][4]
-
Solution: Use an antibody specifically validated for IP. Polyclonal antibodies, which recognize multiple epitopes, can sometimes be more efficient at capturing protein complexes than monoclonal antibodies.[3]
-
-
Disruption of Protein-Protein Interaction: The lysis or wash buffers may be too harsh, disrupting the interaction between CAP3 and its binding partners.[4][5]
-
Protein Degradation: Proteins can be degraded by proteases released during cell lysis.[1][4]
Troubleshooting Decision Tree
Frequently Asked Questions (FAQs)
Q1: Which type of antibody is better for CAP3 Co-IP, monoclonal or polyclonal?
A1: Both can be successful, but they have different strengths. Monoclonal antibodies offer high specificity by targeting a single epitope. Polyclonal antibodies can increase the capture efficiency by binding to multiple epitopes on CAP3, which is beneficial if the protein is in low abundance. The most critical factor is that the antibody is validated for immunoprecipitation.[3]
Q2: My antibody heavy and light chains are obscuring my results on the Western blot. How can I avoid this?
A2: This is a common problem, as the denatured IgG heavy (~50 kDa) and light (~25 kDa) chains are detected by the secondary antibody. To mitigate this, you can:
-
Use an IP/Co-IP kit that includes a light-chain specific secondary antibody.
-
Covalently crosslink your primary antibody to the beads, which prevents it from eluting with your protein complex.[6][7]
-
Use a primary antibody from a different host species for the Western blot than the one used for the IP, if your secondary antibody is species-specific.[8]
Q3: How do I choose the right lysis buffer for my CAP3 Co-IP?
A3: The goal is to effectively lyse the cells while preserving the native protein-protein interactions.[9]
-
For cytoplasmic interactions: A gentle, non-ionic detergent-based buffer (e.g., containing 0.5-1.0% NP-40 or Triton X-100) is often sufficient.[3]
-
For nuclear or membrane-bound interactions: A buffer with higher salt and mixed detergents might be necessary, but start with the mildest conditions possible.
-
Avoid harsh buffers: RIPA buffer, which contains ionic detergents, is often too stringent and can disrupt many protein-protein interactions.[5]
Table 2: Comparison of Common Lysis Buffers
| Lysis Buffer | Key Components | Stringency | Recommended Use |
| NP-40/Triton Buffer | 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40 or Triton X-100 | Mild | Co-IP of most cytoplasmic protein complexes[3] |
| RIPA Buffer | Contains SDS and sodium deoxycholate | High | General protein extraction for WB, often too harsh for Co-IP[5] |
Q4: What are the essential controls for a CAP3 Co-IP experiment?
A4: Proper controls are crucial for interpreting your results correctly.[10]
-
Input Control: A small fraction of your total cell lysate should be run on the Western blot to confirm that CAP3 and the potential interactor are expressed.[2]
-
Negative Control (IgG): Perform a parallel IP using a non-specific IgG from the same host species as your primary antibody. This control helps identify proteins that bind non-specifically to the antibody or beads.[5]
-
Beads-Only Control: Incubating lysate with just the beads (no antibody) can help identify proteins that bind directly to the bead matrix.[5]
Experimental Protocols & Visualizations
Standard Co-Immunoprecipitation Protocol for CAP3
This protocol provides a general framework. Optimization may be required for your specific cell type and proteins of interest.[11][12][13]
-
Cell Lysis:
-
Wash cultured cells (e.g., a 10 cm dish at 80-90% confluency) twice with ice-cold PBS.[11][13]
-
Add 1 mL of ice-cold Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, plus fresh protease/phosphatase inhibitors).[12][14]
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with gentle agitation.[15]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[12]
-
-
Pre-Clearing (Optional but Recommended):
-
Add 20 µL of Protein A/G bead slurry to the lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube. This is your pre-cleared lysate.
-
-
Immunoprecipitation:
-
Set aside 50 µL of the pre-cleared lysate as your "Input" control.
-
To the remaining lysate, add the optimal amount of anti-CAP3 antibody (typically 1-5 µg, should be titrated). For the negative control, add an equivalent amount of isotype control IgG.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
-
Immune Complex Capture:
-
Add 30 µL of fresh Protein A/G bead slurry to each IP reaction.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer (can be the same as Lysis Buffer or a variation with different salt/detergent concentrations).[15]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 40 µL of 2X Laemmli sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature them for SDS-PAGE.[11]
-
Centrifuge to pellet the beads and carefully collect the supernatant.
-
-
Analysis:
-
Load the eluates and the input control onto an SDS-PAGE gel.
-
Perform a Western blot to detect the bait protein (CAP3) and the suspected interacting prey protein(s).
-
Visualized Workflow and Pathways
Co-IP Experimental Workflow
Hypothetical CAP3 Signaling Pathway
References
- 1. kmdbioscience.com [kmdbioscience.com]
- 2. ptglab.com [ptglab.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 5. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. bioradiations.com [bioradiations.com]
- 9. 8 Top Tips For Immunoprecipitation | Proteintech Group [ptglab.com]
- 10. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 12. assaygenie.com [assaygenie.com]
- 13. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. tRNA Synthetase Research [scripps.edu]
Technical Support Center: Optimizing CAP3 Imaging in Super-Resolution Microscopy
Welcome to the technical support center for improving the super-resolution imaging of CAP3. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter when imaging CAP3, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the signal-to-noise ratio (SNR) of my CAP3 staining low in my super-resolution images?
Answer:
A low signal-to-noise ratio can be caused by several factors, from sample preparation to the choice of imaging parameters. Here are some common causes and solutions:
-
Insufficient Antibody Concentration: The concentration of your primary or secondary antibody may be too low for optimal labeling. Try increasing the antibody concentration. A good starting point for super-resolution is often twice the concentration used for conventional microscopy.
-
Poor Antibody Penetration: If CAP3 is located within a dense cellular structure, the antibodies may not be able to access it effectively. Consider using a stronger permeabilization agent, such as Triton X-100, for a longer duration.[1]
-
Suboptimal Fluorophore: The fluorophore you are using may not be bright enough or photostable enough for the super-resolution technique you are employing. For techniques like dSTORM, choose dyes known for good blinking kinetics and high photon output.
-
High Background Staining: Non-specific antibody binding can create a high background, obscuring the true signal. Ensure you are using an adequate blocking buffer (e.g., 5% BSA) and that your washing steps are thorough.[1]
-
Autofluorescence: Cellular components like mitochondria and lysosomes can autofluoresce, contributing to background noise. This can be minimized by using quenching agents or selecting fluorophores in the red to far-red spectrum, where autofluorescence is typically lower.
Question 2: The CAP3 structures in my super-resolution images appear blurry and unresolved. What can I do to improve this?
Answer:
Blurry or unresolved structures are a common challenge in super-resolution microscopy. Here are several aspects to consider for improvement:
-
Incorrect Fixation: The fixation method can impact the preservation of the cellular structure. Some fixatives can alter the epitope recognized by the primary antibody.[1] While 4% paraformaldehyde (PFA) is common, for some targets, a combination of PFA and glutaraldehyde, or methanol fixation, may yield better results.[1]
-
Suboptimal Imaging Buffer: For single-molecule localization microscopy (SMLM) techniques like STORM and dSTORM, the composition of the imaging buffer is critical for inducing the desired fluorophore blinking.[2] An optimized buffer can significantly increase the number of photons emitted per cycle, directly enhancing resolution.[2]
-
System Drift: During the long acquisition times required for some super-resolution techniques, mechanical or thermal drift can cause the sample to move, blurring the final image.[3] Using fiducial markers can help to measure and correct for this drift during post-processing.[3]
-
High Labeling Density: If the fluorescent labels are too dense, their signals can overlap, making it difficult to localize individual molecules accurately. This can be a particular issue in SMLM. Reducing the concentration of the labeling antibodies may help.
-
Optical Aberrations: Aberrations in the microscope's optical path can degrade image quality.[3] Ensure the system is properly aligned and consider using adaptive optics if available to correct for sample-induced aberrations.[3]
Question 3: I am observing artifacts in my reconstructed CAP3 images. What are the likely causes and how can I avoid them?
Answer:
Artifacts in super-resolution images can arise from various sources, including the sample itself, the imaging process, and the reconstruction algorithm.
-
Overlapping Emitters in SMLM: If too many fluorophores are in the 'on' state simultaneously, their point-spread functions (PSFs) can overlap, leading to mislocalization during reconstruction.[4] This can be mitigated by adjusting the laser power to control the density of activated fluorophores.
-
Reconstruction Algorithm Parameters: The parameters used in the reconstruction software can significantly impact the final image. It is important to understand how these parameters work and to optimize them for your specific dataset.
-
Inadequate Sampling: According to the Nyquist criterion, the sampling rate must be at least twice the maximal frequency present in the signal to avoid artifacts.[5] This means that the pixel size of the camera should be small enough to adequately sample the PSF.
-
Illumination Pattern Distortions in SIM: In Structured Illumination Microscopy (SIM), scattering of the illumination pattern by the sample can lead to reconstruction artifacts, such as stripes or honeycomb patterns.[6]
Frequently Asked Questions (FAQs)
This section provides answers to general questions about imaging CAP3 with super-resolution microscopy.
Question 1: Which super-resolution microscopy technique is best for imaging CAP3?
Answer:
The choice of super-resolution technique depends on the specific biological question you are asking and the nature of the CAP3 protein.
-
STED (Stimulated Emission Depletion) Microscopy: STED is a good choice for live-cell imaging due to its relatively high speed.[7] It provides a resolution of around 30 nm and is suitable for visualizing dynamic processes involving CAP3.[8]
-
SIM (Structured Illumination Microscopy): SIM offers a two-fold improvement in resolution over conventional microscopy (around 100 nm) and is also well-suited for live-cell imaging. It is a good option if you do not require the highest possible resolution and need to minimize phototoxicity.
-
SMLM (Single-Molecule Localization Microscopy - e.g., STORM, dSTORM, PALM): These techniques offer the highest spatial resolution, often reaching 20 nm or better.[9][10] They are ideal for resolving the fine details of CAP3-containing structures in fixed cells. However, they typically have lower temporal resolution, making them less suitable for imaging fast dynamics in live cells.[11]
Question 2: What are the best labeling strategies for CAP3 in super-resolution microscopy?
Answer:
Effective labeling is crucial for high-quality super-resolution imaging.
-
Antibody Choice: Use a primary antibody that has been validated for immunofluorescence and has high specificity for CAP3.
-
Direct vs. Indirect Immunofluorescence:
-
Direct: Using a primary antibody directly conjugated to a fluorophore minimizes the distance between the label and the target, which can improve localization accuracy.
-
Indirect: Using a labeled secondary antibody can amplify the signal, as multiple secondary antibodies can bind to a single primary antibody.[12] This can be beneficial for detecting low-abundance proteins.
-
-
Fluorophore Selection: Choose bright, photostable fluorophores that are compatible with your chosen super-resolution technique. For SMLM, photoswitchable or blinking dyes are required.
-
Labeling Density: The ideal number of dyes per antibody for visualizing structures is between 3 and 5.[12]
Question 3: How can I validate the resolution of my super-resolution images of CAP3?
Answer:
Validating the resolution of your images is essential to ensure you are not being misled by artifacts.
-
Fourier Ring Correlation (FRC): FRC is a common method for estimating the resolution of an image by measuring the correlation between two independent datasets of the same structure.
-
Image Decorrelation Analysis: This method assesses the resolution by analyzing the decorrelation of the image as a function of spatial frequency.
-
Comparison with Other Techniques: If possible, compare your super-resolution images with images obtained using another high-resolution technique, such as electron microscopy.
Data Presentation
Table 1: Comparison of Super-Resolution Microscopy Techniques for CAP3 Imaging
| Technique | Typical Resolution (nm) | Live-Cell Imaging? | Key Advantage | Key Disadvantage |
| STED | 30 - 80 | Yes | High speed | High laser power can cause phototoxicity[7] |
| SIM | ~120 | Yes | Low phototoxicity, no special fluorophores needed[7] | Limited resolution improvement[7] |
| STORM/dSTORM | 10 - 50 | Challenging | Highest resolution | Slow acquisition speed[11] |
| PALM | 10 - 50 | Challenging | High resolution, good for protein counting | Requires photoactivatable fluorescent proteins |
Table 2: Recommended Fluorophores for dSTORM Imaging of CAP3
| Fluorophore | Excitation (nm) | Emission (nm) | Relative Brightness | Photostability |
| Alexa Fluor 647 | 650 | 668 | ++++ | ++++ |
| CF®660C | 667 | 685 | +++ | ++++ |
| CF®680 | 680 | 700 | +++ | +++ |
Experimental Protocols
Protocol: Immunofluorescence Staining of CAP3 for dSTORM Imaging
This protocol provides a general guideline for staining adherent cells for dSTORM microscopy. Optimization may be required for specific cell types and antibodies.
Materials:
-
Cells grown on high-precision coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody against CAP3
-
dSTORM-compatible secondary antibody (e.g., Alexa Fluor 647 conjugated)
-
dSTORM Imaging Buffer
Procedure:
-
Fixation:
-
Rinse cells twice with PBS.
-
Fix with 4% PFA in PBS for 20 minutes at room temperature.[13]
-
Rinse three times with PBS.
-
-
Permeabilization:
-
Incubate cells with Permeabilization Buffer for 10 minutes.[1]
-
Rinse three times with PBS.
-
-
Blocking:
-
Incubate with Blocking Buffer for 60 minutes at room temperature to reduce non-specific antibody binding.[1]
-
-
Primary Antibody Incubation:
-
Dilute the primary CAP3 antibody in Blocking Buffer.
-
Incubate overnight at 4°C in a humidified chamber.[13]
-
-
Washing:
-
Rinse cells three times with PBS, with each wash lasting 5 minutes.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.[13]
-
-
Final Washes:
-
Rinse cells three times with PBS, with each wash lasting 5 minutes.
-
-
Imaging:
-
Mount the coverslip with dSTORM Imaging Buffer.
-
Proceed with dSTORM image acquisition.
-
Visualizations
Caption: Troubleshooting workflow for poor CAP3 super-resolution imaging.
Caption: Direct vs. Indirect immunofluorescence labeling for CAP3.
Caption: Hypothetical signaling pathway involving CAP3 phosphorylation.
References
- 1. oni.bio [oni.bio]
- 2. Resolution doubling in 3D-STORM imaging through improved buffers [pubmed.ncbi.nlm.nih.gov]
- 3. Navigating challenges in the application of superresolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Beyond the Limit: The World of Super-Resolution Microscopy | Labcompare.com [labcompare.com]
- 8. A Guide to Super-Resolution | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. Super-resolution microscope for PALM and STORM - WUR [wur.nl]
- 10. Super-resolution microscopy at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 12. youtube.com [youtube.com]
- 13. biotium.com [biotium.com]
Technical Support Center: Off-Target Effects of CRISPR-Mediated CAP3 Knockout
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CRISPR-mediated knockout of the Calpain-3 (CAP3/CAPN3) gene. This resource provides troubleshooting guidance and answers to frequently asked questions related to the off-target effects of this specific gene editing application.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding off-target effects when knocking out the CAP3 gene?
A1: The primary concern with any CRISPR-based gene editing is the potential for the Cas9 nuclease to cut at unintended genomic locations that have sequence similarity to the on-target guide RNA (gRNA). For CAP3, which is implicated in limb-girdle muscular dystrophy type 2A (LGMD2A), off-target mutations could lead to unintended cellular phenotypes, confounding experimental results, or, in a therapeutic context, potentially harmful side effects.[1][2] It is crucial to perform thorough off-target analysis to ensure the specificity of the CAP3 knockout.
Q2: How can I predict potential off-target sites for my CAP3-targeting gRNA?
A2: Several in silico tools are available to predict potential off-target sites based on sequence homology to your gRNA.[2][3] These tools typically score potential off-target sites based on the number and location of mismatches compared to the on-target sequence. Popular tools include Cas-OFFinder and other algorithms that can scan the entire genome for sequences with similarity to your gRNA.[3] It is important to remember that these are predictions and require experimental validation.
Q3: What are the recommended methods for experimentally detecting off-target mutations after CAP3 knockout?
A3: Several unbiased, genome-wide methods are considered the gold standard for detecting off-target effects. These include:
-
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This cell-based method captures double-stranded breaks (DSBs) in living cells by integrating a short double-stranded oligodeoxynucleotide (dsODN) tag at the break sites.[1][4][5][6][7] Subsequent sequencing identifies the genomic locations of both on- and off-target cuts.
-
CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by Sequencing): This is a highly sensitive in vitro method that uses purified genomic DNA.[8][9][10] The DNA is circularized and then treated with the Cas9-gRNA complex. Only the linearized DNA from cleavage events is sequenced, allowing for the identification of off-target sites.
-
Targeted Deep Sequencing: After identifying potential off-target sites through predictive software or unbiased methods, you can use deep sequencing to analyze these specific regions.[11] This method provides a quantitative assessment of the frequency of insertions and deletions (indels) at each potential off-target locus.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High number of predicted off-target sites for my CAP3 gRNA. | The chosen gRNA sequence may have high homology to other genomic regions. | - Redesign your gRNA to target a more unique sequence within the CAPN3 gene. Utilize gRNA design tools that provide specificity scores. - Consider using a high-fidelity Cas9 variant (e.g., SpCas9-HF1, eSpCas9) which has been engineered to have reduced off-target activity.[2] - Truncating the gRNA sequence at the 5' end can sometimes improve specificity. |
| No off-target mutations detected by targeted deep sequencing of predicted sites. | - The prediction software may have a high false-positive rate. - The off-target cleavage frequency may be below the detection limit of your assay. - The chosen cell type or experimental conditions may influence off-target activity. | - Use an unbiased genome-wide method like GUIDE-seq or CIRCLE-seq to identify off-target sites that may not have been predicted in silico.[4][8] - Increase the sequencing depth for your targeted analysis to enhance sensitivity. - Ensure your experimental controls, including a non-targeting gRNA and a mock-transfected sample, are properly analyzed. |
| Off-target mutations are detected at a high frequency. | - The concentration of the Cas9-gRNA ribonucleoprotein (RNP) may be too high. - The duration of Cas9 expression may be too long if using a plasmid-based delivery system. - The chosen gRNA has poor specificity. | - Titrate the concentration of the Cas9 RNP to find the lowest effective dose. - Use a transient delivery method, such as RNP electroporation, instead of plasmid transfection to limit the duration of Cas9 activity. - Redesign the gRNA and/or use a high-fidelity Cas9 variant.[2] |
| Unexplained or unexpected cellular phenotype after CAP3 knockout. | - An off-target mutation may be affecting a different gene, leading to the observed phenotype. - The CAPN3 knockout itself may have pleiotropic effects that were not anticipated. | - Perform a thorough, unbiased off-target analysis (GUIDE-seq or CIRCLE-seq) to identify any unintended mutations. - Conduct RNA-sequencing to analyze global gene expression changes following CAPN3 knockout. - Rescue the phenotype by re-introducing a wild-type CAPN3 expression vector to confirm that the observed phenotype is a direct result of the knockout. |
Quantitative Data Summary
The following tables summarize key quantitative parameters related to off-target analysis methodologies.
Table 1: Comparison of Off-Target Detection Methods
| Method | Principle | Advantages | Limitations | Reported Sensitivity |
| GUIDE-seq | In-cell capture of dsODN tags at DSBs.[1][4][5][6][7] | - Unbiased, genome-wide detection in living cells. - Detects cell-type specific off-targets. | - May be less sensitive than some in vitro methods. - Requires transfection of dsODN. | Can detect off-target sites with mutation frequencies of 0.1% and below.[4] |
| CIRCLE-seq | In vitro cleavage of circularized genomic DNA.[8][9][10] | - Highly sensitive and unbiased. - Does not require cell culture or transfection. | - Higher potential for false positives as it lacks the cellular context of chromatin. - Does not account for DNA repair mechanisms. | Can detect off-target sites with very low cleavage frequencies. |
| Targeted Deep Sequencing | PCR amplification and high-throughput sequencing of specific loci.[11] | - Highly quantitative for known sites. - High sensitivity with sufficient sequencing depth. | - Biased towards pre-selected sites. - Will not identify novel off-target sites. | Can detect mutation frequencies well below 0.1%, depending on sequencing depth. |
Experimental Protocols
A detailed, step-by-step protocol for GUIDE-seq is provided below as a representative method for unbiased off-target analysis.
GUIDE-seq Protocol
This protocol is a summary of established GUIDE-seq procedures.[4][12][13]
1. Cell Transfection:
-
Co-transfect the target cells with the Cas9 expression plasmid, the CAP3-targeting gRNA expression plasmid, and the end-protected dsODN tag.
-
A typical transfection might use 500 ng of Cas9 plasmid, 500 ng of gRNA plasmid, and 10 pmol of the dsODN tag for 200,000 cells.
-
Incubate the cells for 3 days to allow for gene editing and dsODN integration.
2. Genomic DNA Extraction:
-
Harvest the cells and extract genomic DNA using a standard kit.
-
Ensure the genomic DNA is of high quality and purity (A260/280 ratio of ~1.8).
3. Library Preparation:
-
Fragment the genomic DNA to an average size of 500 bp using sonication.
-
Perform end-repair and A-tailing of the fragmented DNA.
-
Ligate a Y-adapter containing a unique molecular index (UMI) to the DNA fragments.
-
Carry out two rounds of nested PCR to amplify the DNA fragments that have incorporated the dsODN tag. The first PCR uses a primer specific to the dsODN and a primer that binds to the Y-adapter. The second, nested PCR adds Illumina sequencing adapters.
4. Next-Generation Sequencing:
-
Purify the final PCR product to remove primer-dimers and other small DNA fragments.
-
Quantify the library and sequence it on an Illumina platform (e.g., MiSeq or NextSeq) with paired-end reads. Typically, 2-5 million reads per sample are sufficient.[4]
5. Bioinformatic Analysis:
-
Process the raw sequencing reads to remove adapter sequences and low-quality reads.
-
Align the reads to the reference genome.
-
Identify reads that contain the dsODN tag sequence.
-
Map the genomic integration sites of the dsODN tag to identify the locations of on- and off-target cleavage events.
-
Use the UMIs to collapse PCR duplicates and obtain a quantitative measure of the number of independent cleavage events at each site.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A simplified diagram of Calpain-3 (CAPN3) signaling pathways in skeletal muscle and the consequences of its knockout.
Caption: A workflow diagram illustrating the key steps of the GUIDE-seq method for off-target analysis.
References
- 1. Off-target genome editing - Wikipedia [en.wikipedia.org]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy [frontiersin.org]
- 6. avancebio.com [avancebio.com]
- 7. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CIRCLE-Seq for Interrogation of Off-Target Gene Editing [jove.com]
- 9. CIRCLE-seq for interrogation of off-target gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR–Cas9 nuclease off-targets | Springer Nature Experiments [experiments.springernature.com]
- 11. sg.idtdna.com [sg.idtdna.com]
- 12. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]
- 13. vedtopkar.com [vedtopkar.com]
Technical Support Center: Enhancing Signal-to-Noise Ratio in FRET Imaging
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (SNR) in Förster Resonance Energy Transfer (FRET) imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) in the context of FRET imaging and why is it important?
A1: In FRET imaging, the "signal" is the specific fluorescence emission resulting from energy transfer between donor and acceptor fluorophores, which indicates molecular interaction. The "noise" is the unwanted background fluorescence and detector noise that obscures this signal. A high SNR is crucial for detecting genuine FRET events, especially when the FRET efficiency is low or the interacting molecules are present at low concentrations. A poor SNR can lead to inaccurate quantification and false-negative results.[1][2]
Q2: What are the primary sources of noise in FRET imaging?
A2: The main sources of noise include:
-
Autofluorescence: Endogenous fluorescence from cells or the sample medium.[3]
-
Detector Noise: Thermal and read noise from the camera or photomultiplier tube.
-
Photon Shot Noise: The inherent statistical fluctuation in the arrival of photons at the detector.
-
Spectral Bleed-Through: Crossover of donor emission into the acceptor channel and direct excitation of the acceptor by the donor's excitation light.[4]
-
Background Fluorescence: Fluorescence from the culture media or impurities on the coverslip.[1]
Q3: How does photobleaching affect SNR in FRET imaging?
A3: Photobleaching, the irreversible photodestruction of fluorophores, reduces the number of active donor and acceptor molecules, thereby decreasing the FRET signal over time.[5][6] This reduction in signal intensity can lower the SNR, especially during time-lapse imaging. While acceptor photobleaching can be used as a method to measure FRET efficiency, uncontrolled photobleaching of the donor or acceptor during sensitized emission imaging is detrimental.[5][7]
Q4: What is the difference between sensitized emission and acceptor photobleaching FRET techniques?
A4: Sensitized emission is a method where the donor is excited, and the resulting fluorescence from the acceptor (due to FRET) is measured. It is a fast and non-destructive method suitable for live-cell imaging.[5][8] However, it is susceptible to spectral bleed-through, which can lower the SNR.[5][9] Acceptor photobleaching involves measuring the donor's fluorescence before and after intentionally photobleaching the acceptor. An increase in donor fluorescence after acceptor bleaching confirms FRET. This method is quantitative but destructive and therefore not suitable for dynamic measurements in living cells.[5][7][10]
Q5: How can I choose the optimal FRET pair to maximize SNR?
A5: To maximize FRET efficiency and thus the signal, select a FRET pair with:
-
A high donor quantum yield and a high acceptor extinction coefficient.[5][11]
-
Significant spectral overlap between the donor's emission spectrum and the acceptor's excitation spectrum.[4][6]
-
Minimal spectral separation between donor and acceptor emissions to facilitate energy transfer, but sufficient separation to allow for independent measurement with minimal bleed-through.[4][12]
-
Red-shifted emission spectra can also help to reduce cellular autofluorescence.[11]
Troubleshooting Guide: Low Signal-to-Noise Ratio
This guide addresses common issues encountered during FRET imaging that can lead to a low SNR.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Autofluorescence from cell culture medium or cells.[1][3] - Non-specific binding of fluorescently labeled probes. - Dirty optics or coverslips. | - Use a low-fluorescence or phenol red-free medium for imaging.[1] - Optimize washing steps to remove unbound probes. - Clean all optical components and use high-quality, clean coverslips. - Perform background subtraction during image analysis.[1] |
| Low FRET Signal | - Low FRET efficiency due to suboptimal FRET pair or incorrect labeling. - Low expression levels of the fluorescently tagged proteins.[1] - The distance between donor and acceptor is outside the 1-10 nm range for FRET.[4][10] | - Choose a FRET pair with a larger Förster radius (R0). - Optimize the expression levels of your constructs. - Re-evaluate the labeling strategy to ensure donor and acceptor are in close proximity upon interaction. |
| Significant Photobleaching | - High excitation light intensity. - Long exposure times. | - Reduce the excitation laser power or use neutral density filters. - Decrease the exposure time and increase the camera gain if necessary. - Use an anti-fading agent in the mounting medium for fixed samples. - Employ more photostable fluorophores. |
| Spectral Bleed-Through | - Suboptimal filter sets with significant spectral overlap.[4] - Direct excitation of the acceptor by the donor's excitation wavelength.[5] | - Use high-quality, narrow bandpass filters to minimize spectral overlap.[4] - Perform control experiments with donor-only and acceptor-only samples to quantify and correct for bleed-through during image analysis.[5] |
| High Detector Noise | - High camera temperature. - High camera gain settings. | - Use a cooled CCD camera to reduce thermal noise.[6] - Optimize camera gain to balance signal amplification and noise introduction. - Increase the number of frames averaged to reduce random noise. |
Experimental Protocols
Detailed Methodology for Acceptor Photobleaching to Quantify FRET Efficiency
This protocol provides a step-by-step guide for performing acceptor photobleaching to accurately measure FRET efficiency, which can help in optimizing your experimental setup for a better SNR.
Objective: To quantify the FRET efficiency between a donor and an acceptor fluorophore by measuring the de-quenching of the donor fluorescence after photobleaching the acceptor.
Materials:
-
Cells expressing the donor-acceptor FRET pair.
-
Confocal or widefield fluorescence microscope equipped with appropriate lasers and filter sets for the chosen FRET pair.
-
Image acquisition and analysis software.
Procedure:
-
Image Acquisition Setup:
-
Select a region of interest (ROI) containing cells expressing both donor and acceptor fluorophores.
-
Set the excitation and emission wavelengths for both the donor and acceptor channels.
-
Optimize the acquisition parameters (laser power, exposure time, gain) to obtain a good signal without causing significant photobleaching during initial imaging. Use the lowest possible excitation intensity that provides a detectable signal.
-
-
Pre-Bleach Imaging:
-
Acquire a series of images (e.g., 3-5 frames) of the selected ROI in both the donor and acceptor channels before photobleaching. This provides a stable baseline fluorescence intensity.[10]
-
-
Acceptor Photobleaching:
-
Define a specific ROI within the cell where you want to measure FRET.
-
Selectively photobleach the acceptor fluorophore within this ROI using a high-intensity laser line specific for the acceptor.
-
Monitor the acceptor fluorescence during bleaching until it is reduced to approximately 10-20% of its initial intensity.[10] Ensure the bleaching process does not significantly affect the donor fluorophore.
-
-
Post-Bleach Imaging:
-
Immediately after photobleaching, acquire a series of images (e.g., 5-10 frames) of the entire field of view in both the donor and acceptor channels using the same acquisition settings as the pre-bleach imaging.
-
-
Data Analysis:
-
Measure the average fluorescence intensity of the donor in the photobleached ROI before (I_donor_pre) and after (I_donor_post) acceptor photobleaching.
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (I_donor_pre / I_donor_post)
-
Expected Outcome: An increase in the donor fluorescence intensity in the photobleached region indicates the presence of FRET. The calculated FRET efficiency provides a quantitative measure of the molecular interaction.
Visualizations
Caption: Workflow for enhancing SNR in FRET imaging.
Caption: Generalized FRET-based signaling pathway.
Caption: Factors influencing the signal-to-noise ratio.
References
- 1. Maximizing the quantitative accuracy and reproducibility of Förster resonance energy transfer measurement for screening by high throughput widefield microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of FRET imaging in Arabidopsis protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FRET Microscopy | W.M. Keck Center for Cellular Imaging [kcci.virginia.edu]
- 5. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 6. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 7. Fluorescence resonance energy transfer (FRET) measurement by gradual acceptor photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photobleaching-Corrected FRET Efficiency Imaging of Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. internt.slu.se [internt.slu.se]
- 11. How do I optimize FRET? | AAT Bioquest [aatbio.com]
- 12. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background in yeast two-hybrid assays with CAP3.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background and false positives in yeast two-hybrid (Y2H) assays, with a hypothetical focus on problematic proteins like CAP3.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a yeast two-hybrid (Y2H) assay?
The yeast two-hybrid system is a molecular biology technique used to identify protein-protein interactions (PPIs) in vivo.[1][2][3] It relies on the modular nature of eukaryotic transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In the Y2H assay, two proteins of interest, the "bait" and "prey," are fused to the DBD and AD, respectively. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This functional transcription factor then drives the expression of a downstream reporter gene, which allows for the detection of the interaction.[1][2][4]
Q2: What are the common causes of high background or false positives in Y2H assays?
High background and false positives are common challenges in Y2H screens.[5][6][7] The primary causes include:
-
Auto-activation: The bait or prey protein itself can activate the reporter gene in the absence of a genuine interaction partner.[5][8][9] This is a frequent issue with proteins that have acidic domains or other features that can mimic a transcriptional activation domain.[5]
-
"Sticky" proteins: Some proteins are inherently "sticky" and tend to interact non-specifically with numerous other proteins, leading to a high number of false positives.[5][7]
-
Overexpression of fusion proteins: Unnaturally high concentrations of the bait or prey proteins can lead to non-specific interactions.[7][10]
-
Contaminating prey plasmids: A single yeast colony can sometimes contain multiple different prey plasmids, only one of which encodes a true interactor.[11]
Q3: What is CAP3 and why might it cause high background in a Y2H screen?
While the search results did not provide a direct link between a specific yeast protein named "CAP3" and high background in Y2H assays, CAP (Cys-rich secretory proteins, Antigen 5, and Pathogenesis-related 1) superfamily proteins are known to be involved in various cellular processes, including lipid binding and export.[12][13] It is plausible that a protein like a member of the CAP family could be "sticky" due to its structural features or its involvement in multi-protein complexes, leading to non-specific interactions and high background in a Y2H screen. For the purposes of this guide, we will use "CAP3" as a hypothetical example of a protein prone to causing high background.
Troubleshooting Guides
Guide 1: Identifying and Overcoming Bait Auto-activation
A common reason for high background is that the bait protein itself can activate the reporter genes.
Problem: Yeast containing the bait plasmid grows on the selective medium even in the absence of a prey protein.
Solutions:
-
Perform a Bait Auto-activation Test:
-
Co-transform the yeast strain with your bait plasmid and an empty prey vector.
-
Plate the transformants on selective media with varying concentrations of 3-amino-1,2,4-triazole (3-AT).
-
If the yeast grows, your bait is auto-activating.
-
-
Increase the Stringency with 3-AT:
-
3-AT is a competitive inhibitor of the HIS3 reporter gene product.[14] By adding 3-AT to the medium, you can suppress low-level, leaky expression of the HIS3 gene.[5][14]
-
Titrate the concentration of 3-AT to find the optimal concentration that suppresses background growth without inhibiting the growth from a true interaction.[15][16]
Table 1: Recommended 3-AT Concentrations for Titration
3-AT Concentration Expected Outcome 0 mM High background growth may be visible. 1-10 mM Often sufficient to eliminate most false positives.[14][15] | 20-100 mM | For strongly auto-activating baits.[16] |
-
-
Use a Different Reporter Gene System:
-
Modify the Bait Protein:
-
If possible, create truncations or mutations in your bait protein to remove the domain responsible for auto-activation, without disrupting the domain required for the interaction of interest.[19]
-
Guide 2: Dealing with "Sticky" Prey Proteins
"Sticky" prey proteins can lead to a large number of false-positive interactions.
Problem: A specific prey protein appears to interact with many different, unrelated bait proteins.
Solutions:
-
Database Checks:
-
Check protein interaction databases for your prey protein. If it is a known frequent hitter or has a large number of documented interactions, it may be a "sticky" protein.
-
-
Re-screen with Different Baits:
-
Test the "sticky" prey against a panel of unrelated negative control baits. If it interacts with these controls, it is likely a non-specific interactor.
-
-
Lower Protein Expression Levels:
-
Use weaker promoters to drive the expression of the prey protein. Lowering the protein concentration can reduce the likelihood of non-specific interactions.[20]
-
-
Validate with Secondary Assays:
Experimental Protocols
Protocol 1: Bait Auto-activation Test
Objective: To determine if the bait protein fused to the DNA-binding domain (DBD) can autonomously activate the reporter genes.
Materials:
-
Yeast strain (e.g., AH109, Y2HGold)
-
Bait plasmid (pGBKT7-Bait)
-
Empty prey plasmid (pGADT7)
-
Yeast transformation reagents
-
Selective media plates:
-
DDO (SD/-Leu/-Trp)
-
TDO (SD/-Leu/-Trp/-His) with varying concentrations of 3-AT (0, 5, 10, 20, 50 mM)
-
QDO (SD/-Leu/-Trp/-His/-Ade) (if using a strain with an ADE2 reporter)
-
DDO/X (SD/-Leu/-Trp with X-α-Gal) (if using a strain with a MEL1 reporter)
-
Procedure:
-
Co-transform the yeast strain with the pGBKT7-Bait plasmid and the empty pGADT7 plasmid.
-
Plate the transformation mixture onto DDO plates to select for yeast that have taken up both plasmids. Incubate at 30°C for 3-5 days until colonies appear.
-
Pick several individual colonies and streak them onto the TDO plates with different 3-AT concentrations, QDO plates, and DDO/X plates.
-
Incubate the plates at 30°C for 3-7 days.
-
Interpretation:
-
No growth on TDO or QDO plates and white colonies on DDO/X: The bait is not auto-activating.
-
Growth on TDO or QDO plates or blue colonies on DDO/X: The bait is auto-activating. The lowest concentration of 3-AT that prevents growth on TDO plates should be used in the subsequent screen.
-
Visualizations
References
- 1. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 2. Overview of Yeast Two Hybrid System Principle and Application-Yeast Display Technology Special Topic-Tekbiotech-Yeast Display Service,Phage display technology [en.tekbiotech.com]
- 3. news-medical.net [news-medical.net]
- 4. kmdbioscience.com [kmdbioscience.com]
- 5. Making the right choice: Critical parameters of the Y2H systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. A Yeast Two-Hybrid approach for probing protein-protein interactions at the centrosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Removing auto-activators from yeast-two-hybrid assays by conditional negative selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 11. Increasing specificity in high-throughput yeast two-hybrid experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The function of yeast CAP family proteins in lipid export, mating, and pathogen defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pathogen-Related Yeast (PRY) proteins and members of the CAP superfamily are secreted sterol-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A comparison and optimization of yeast two-hybrid systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. takarabio.com [takarabio.com]
- 19. Common Problems and Solutions for Yeast Two-hybrid Experiments-Yeast Display Technology Special Topic-Tekbiotech-Yeast Display Service,Phage display technology [en.tekbiotech.com]
- 20. blog.addgene.org [blog.addgene.org]
Solubility problems with CAP3 overexpression constructs.
This technical support center provides troubleshooting guidance for researchers encountering solubility issues with Cyclase-Associated Protein 3 (CAP3) overexpression constructs. The following FAQs and guides address common problems and offer solutions based on established protein expression principles.
Frequently Asked Questions (FAQs)
Q1: My CAP3 overexpression is yielding very little soluble protein. What are the initial checks?
A: When encountering low yields of soluble CAP3, the first step is to perform a solubility analysis. Lyse a small sample of your induced culture and separate the soluble (supernatant) and insoluble (pellet) fractions by centrifugation. Analyze both fractions by SDS-PAGE to determine if the protein is being expressed but is insoluble, or if expression itself is low. If the protein is present in the insoluble pellet, it is forming inclusion bodies.
Q2: What are the most common reasons for CAP3 to form insoluble inclusion bodies?
A: The formation of inclusion bodies is a common issue when overexpressing recombinant proteins, especially those from different organisms, in hosts like E. coli.[1] Key factors include:
-
High Rate of Protein Synthesis: Rapid expression, often induced by high concentrations of inducers (e.g., IPTG) and high temperatures (37°C), can overwhelm the cellular folding machinery, leading to protein misfolding and aggregation.[2]
-
Intrinsic Properties of CAP3: Proteins in the CAP superfamily can have inherent tendencies to aggregate or form amyloid-like structures.[3][4]
-
Suboptimal Construct Design: The presence of rare codons in your CAP3 gene sequence for the expression host can hinder translation and promote misfolding.[2] Additionally, the size and domain structure of the protein can influence its ability to fold correctly.[5]
-
Incorrect Disulfide Bond Formation: The reducing environment of the E. coli cytoplasm is not conducive to the formation of disulfide bonds, which may be necessary for the proper folding of certain proteins.[2]
Q3: How can I optimize my expression conditions to increase the solubility of CAP3?
A: Optimizing expression conditions is a critical step. The primary strategy is to slow down the rate of protein synthesis to allow more time for proper folding.[2] Key parameters to adjust include:
-
Lowering Induction Temperature: Reducing the growth temperature to 15-25°C after induction significantly slows down cellular processes, which can improve protein solubility.[2][6]
-
Reducing Inducer Concentration: Using a lower concentration of the induction agent (e.g., 0.1 mM - 0.4 mM IPTG) can decrease the rate of transcription and translation, leading to better-folded, more active protein.[2][7]
-
Changing Expression Host: Utilize E. coli strains engineered to address specific expression challenges. For instance, strains that contain plasmids for rare tRNAs can overcome codon bias.[2] Strains that facilitate disulfide bond formation or co-express molecular chaperones can also enhance the solubility of complex proteins.[2][8]
Q4: Can the design of my expression vector or CAP3 construct impact solubility?
A: Yes, the construct design has a major influence on solubility. Consider the following modifications:
-
Codon Optimization: Synthesizing the CAP3 gene with codons optimized for your expression host (e.g., E. coli) can prevent translational stalls and improve expression efficiency.[8][9]
-
Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose-Binding Protein (MBP) or Glutathione-S-Transferase (GST), to the N-terminus of CAP3 can significantly improve its solubility.[2][10] It is often necessary to test multiple tags to find the most effective one.[2]
-
Domain Truncation: If full-length CAP3 is insoluble, expressing specific, stable domains of the protein individually may yield soluble products.[2][5]
Q5: What buffer conditions are important for maintaining CAP3 solubility during and after cell lysis?
A: Once the protein is expressed, maintaining its solubility during purification is crucial. Protein precipitation can occur if the buffer environment is not optimal.[11] Key buffer components to consider are:
-
pH: Proteins are typically least soluble at their isoelectric point (pI). Ensure your buffer pH is at least 1-2 units away from the predicted pI of your CAP3 construct.[12]
-
Ionic Strength: Low salt concentrations can lead to protein aggregation. Including 150-500 mM NaCl in your lysis and purification buffers can help shield surface charges and prevent aggregation.[13][14]
-
Stabilizing Additives: Additives like glycerol (5-20%), sucrose, or L-arginine can help stabilize the protein and prevent aggregation.[12][14]
-
Reducing Agents: For proteins containing cysteine residues, including a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) is essential to prevent the formation of incorrect intermolecular disulfide bonds.[12]
Troubleshooting Guide
Problem: CAP3 protein is found predominantly in the insoluble fraction (inclusion bodies).
This is the most common solubility problem. The following workflow and table provide strategies to shift expression from the insoluble to the soluble fraction.
Troubleshooting Workflow for CAP3 Insolubility
Caption: A step-by-step workflow for troubleshooting CAP3 insolubility.
Data Presentation: Effect of Inducer Concentration on Solubility
The following table summarizes data adapted from an optimization study on a viral Cap protein, demonstrating how varying the IPTG concentration can impact the distribution between soluble and insoluble protein fractions.[7]
| IPTG Concentration | Induction Time (hours) | Total Protein | Soluble Fraction (Supernatant) | Insoluble Fraction (Pellet) |
| 0.4 mM | 5 | +++ | ++ | + |
| 0.8 mM | 5 | +++ | + | ++ |
| 1.0 mM | 5 | +++ | +/- | +++ |
| +++ High Amount, ++ Moderate Amount, + Low Amount, +/- Very Low/Negligible Amount |
Experimental Protocols
Protocol 1: Screening for Optimal CAP3 Expression Conditions
This protocol describes a method to test various induction temperatures and IPTG concentrations to identify the optimal conditions for soluble CAP3 expression.
-
Inoculation: Inoculate 5 mL of LB medium (with appropriate antibiotic) with a single colony of E. coli transformed with your CAP3 expression plasmid. Grow overnight at 37°C with shaking.
-
Sub-culture: The next day, inoculate 500 mL of fresh LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction Screening:
-
Divide the culture into smaller, equal volumes (e.g., 50 mL each) in separate flasks.
-
Induce each flask with a different concentration of IPTG (e.g., 0.1 mM, 0.4 mM, 0.8 mM, 1.0 mM).
-
Incubate the flasks at different temperatures (e.g., 18°C, 25°C, 37°C). A common strategy is to grow at a higher temperature to reach the proper OD, add the inducer, and then shift to the lower temperature for expression.[6]
-
For lower temperatures (18°C), induce overnight (16-18 hours). For higher temperatures, induce for 3-5 hours.[6]
-
-
Harvesting: Harvest 1 mL from each culture condition. Centrifuge at high speed to pellet the cells.
-
Analysis: Perform a solubility analysis for each condition as described in Protocol 2.
Protocol 2: Small-Scale Solubility Analysis
This protocol allows for a rapid determination of the amount of soluble vs. insoluble CAP3.
Workflow for Protein Solubility Analysis
Caption: Standard experimental workflow for analyzing protein solubility.
Methodology:
-
Cell Lysis: Take a cell pellet from 1 mL of culture and resuspend it in 100 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT). Lyse the cells by sonication on ice.
-
Total Protein Sample: Before centrifugation, take a 20 µL aliquot of the total cell lysate. This is your "Total Protein" sample.
-
Fractionation: Centrifuge the remaining lysate at >12,000 x g for 15-20 minutes at 4°C.
-
Soluble Fraction: Carefully collect the supernatant. This is your "Soluble Fraction."
-
Insoluble Fraction: Resuspend the pellet in 80 µL of the same lysis buffer. This is your "Insoluble Fraction."
-
Sample Preparation: Mix equal volumes of each fraction (Total, Soluble, Insoluble) with 2x SDS-PAGE loading buffer. Boil for 5-10 minutes.
-
SDS-PAGE Analysis: Load equal volumes of each prepared sample onto an SDS-PAGE gel. Stain with Coomassie Blue or perform a Western blot with an antibody against CAP3 or its fusion tag to visualize the distribution of the protein.
Factors Influencing Protein Aggregation
The balance between proper folding and aggregation is influenced by multiple factors during overexpression. Understanding these relationships can guide your troubleshooting strategy.
Logical Diagram of Protein Folding vs. Aggregation
Caption: Factors that can tip the balance from soluble folding to insoluble aggregation.
References
- 1. Explanatory chapter: troubleshooting protein expression: what to do when the protein is not soluble - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Soluble protein expression optimization | PDF [slideshare.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Cyclase-Associated Protein 1 (CAP1) and Cyclase-Associated Protein 2 (CAP2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functions of two key regulators of the actin cytoskeleton, Cyclase-Associated Protein 1 (CAP1) and its homolog, Cyclase-Associated Protein 2 (CAP2). While both proteins are integral to actin dynamics, their distinct expression patterns, subcellular localizations, and involvement in specific signaling pathways underscore their unique and sometimes redundant roles in cellular physiology and pathology. This document summarizes key functional differences, presents supporting experimental data in a clear format, details common experimental methodologies, and visualizes relevant signaling pathways.
Functional Overview and Key Differences
CAP1 and CAP2 are highly conserved, multifunctional proteins that play a critical role in the rapid turnover of actin filaments, a process essential for cell motility, morphology, and division. Both proteins interact with globular actin (G-actin) and cofilin to promote the depolymerization of actin filaments. Despite sharing approximately 64% amino acid identity, their functions are not entirely interchangeable, primarily due to differences in tissue distribution and subcellular localization.[1]
CAP1 is ubiquitously expressed in most non-muscle tissues and is predominantly found in the cytoplasm.[2][3] It is a crucial factor in recycling cofilin and actin for rapid actin turnover.[4] Beyond its fundamental role in cytoskeletal dynamics, CAP1 is implicated in a variety of signaling pathways. It can mediate cyclic AMP (cAMP) signals to activate Rap1, a small GTPase involved in cell adhesion. Furthermore, CAP1 has been identified as a cell surface receptor for the pro-inflammatory cytokine resistin, initiating a signaling cascade that leads to an inflammatory response in human monocytes.
CAP2 , in contrast, exhibits a more restricted tissue distribution, with significant expression found in the brain, heart, and skeletal muscle, as well as in the skin.[2][3] Unlike the primarily cytoplasmic localization of CAP1, CAP2 can be found in both the nucleus and the cytoplasm.[2][5] In differentiated myotubes, for instance, CAP2 is localized to the M-line. Its role is particularly prominent in muscle development and function, and mutations in CAP2 have been linked to cardiomyopathy. While it also participates in actin depolymerization, its specific roles appear to be tailored to the unique cytoskeletal demands of the tissues in which it is expressed.
Interestingly, studies in differentiating neurons have suggested a degree of functional redundancy between CAP1 and CAP2. Overexpression of CAP2 was able to rescue morphological changes in neurons lacking CAP1, indicating that they can compensate for each other in certain contexts.[2]
Quantitative Data Summary
The following table summarizes key quantitative data comparing the functional aspects of CAP1 and CAP2 based on available experimental evidence.
| Parameter | CAP1 | CAP2 | Reference |
| Amino Acid Identity | 100% | ~64% (human) | [1] |
| Tissue Distribution | Ubiquitous in non-muscle tissues | Brain, heart, skeletal muscle, skin | [2][3] |
| Subcellular Localization | Primarily cytoplasm | Cytoplasm and Nucleus | [2][5][6] |
| Actin Barbed End Depolymerization Rate | Accelerates depolymerization | Accelerates depolymerization (2.5- to 3-fold) | [7] |
| Interaction with Cofilin | Yes, facilitates cofilin-driven actin turnover | Implied, cooperates with cofilin in actin dynamics | [8][9] |
| Interaction with Adenylyl Cyclase | Yes, N-terminus required for normal function in yeast models | No, does not restore adenylyl cyclase activity in S. pombe | [1] |
Signaling and Functional Pathways
The distinct roles of CAP1 and CAP2 are reflected in their involvement in different signaling pathways.
CAP1 Signaling Pathways
CAP1 is integrated into at least two well-defined signaling cascades: the cAMP-dependent activation of Rap1 and the resistin-induced inflammatory pathway.
CAP1 and CAP2 in Actin Depolymerization
Both CAP1 and CAP2 are key players in the regulation of actin filament dynamics, primarily through their interaction with cofilin and actin monomers.
Experimental Protocols
This section outlines common methodologies used to investigate the functions of CAP1 and CAP2.
Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
This protocol is used to determine if CAP1 or CAP2 physically interacts with other proteins, such as actin or cofilin, within the cell.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
Antibodies specific to CAP1 or CAP2
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody (anti-CAP1 or anti-CAP2) to the pre-cleared lysate and incubate to form antibody-antigen complexes.
-
Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the protein of interest (e.g., actin or cofilin).
Immunofluorescence for Subcellular Localization
This protocol is used to visualize the location of CAP1 and CAP2 within cells.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% bovine serum albumin)
-
Primary antibodies (anti-CAP1 and anti-CAP2)
-
Fluorescently labeled secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: Fix cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with permeabilization buffer.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against CAP1 or CAP2.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies that recognize the primary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess the role of CAP1 and CAP2 in cell motility.
Materials:
-
Cultured cells grown to a confluent monolayer
-
Pipette tip or a specialized scratch-making tool
-
Cell culture medium
-
Microscope with a camera
Procedure:
-
Create a "Wound": Create a scratch in the confluent cell monolayer using a pipette tip.
-
Image at Time Zero: Immediately after creating the scratch, capture images of the wound area.
-
Incubation: Incubate the cells and allow them to migrate into the cleared area.
-
Time-lapse Imaging: Capture images of the wound at regular intervals (e.g., every 6-12 hours).
-
Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration.
Actin Depolymerization Assay
This assay measures the ability of CAP1 and CAP2 to promote the depolymerization of actin filaments, often in the presence of cofilin.
Materials:
-
Purified actin (often pyrene-labeled for fluorescence detection)
-
Purified CAP1 and/or CAP2 protein
-
Purified cofilin
-
Polymerization buffer
-
Depolymerization buffer
-
Fluorometer
Procedure:
-
Actin Polymerization: Polymerize pyrene-labeled actin to form filaments. This is monitored by an increase in fluorescence.
-
Initiate Depolymerization: Add CAP1 or CAP2, with or without cofilin, to the polymerized actin filaments in a depolymerization buffer.
-
Monitor Depolymerization: Measure the decrease in pyrene fluorescence over time, which corresponds to the rate of actin filament depolymerization.
-
Data Analysis: Calculate and compare the depolymerization rates under different conditions (e.g., with CAP1 vs. CAP2).
This guide provides a foundational comparison of CAP1 and CAP2. As research in this area continues, a more detailed understanding of their specific functions and regulatory mechanisms will undoubtedly emerge, paving the way for new therapeutic strategies targeting the actin cytoskeleton in various diseases.
References
- 1. Comparison of human CAP and CAP2, homologs of the yeast adenylyl cyclase-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CAP2 is a regulator of actin pointed end dynamics and myofibrillogenesis in cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclase-associated Protein 1 (CAP1) Promotes Cofilin-induced Actin Dynamics in Mammalian Nonmuscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAP2, cyclase-associated protein 2, is a dual compartment protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclase-associated protein interacts with actin filament barbed ends to promote depolymerization and formin displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mammalian Adenylyl Cyclase-associated Protein 1 (CAP1) Regulates Cofilin Function, the Actin Cytoskeleton, and Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Antibody Specificity: Cross-Reactivity of Anti-CAP1 and Anti-CAP2 Isoform Antibodies
For researchers in cell biology, neuroscience, and drug development, the specific detection of protein isoforms is critical for elucidating distinct cellular functions and signaling pathways. Cyclase-associated proteins 1 and 2 (CAP1 and CAP2) are two such isoforms with both overlapping and distinct roles in regulating actin dynamics. While both are expressed in the brain, their differential expression in other tissues—CAP1 being widespread and CAP2 being more restricted to muscle and brain—necessitates the use of highly specific antibodies for accurate experimental results.[1][2] This guide provides a comparative analysis of antibody specificity for CAP isoforms, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection and validation of appropriate reagents.
Comparative Analysis of Anti-CAP Isoform Antibody Specificity
The most definitive method for validating antibody specificity, especially for protein isoforms, is to test for reactivity against knockout (KO) or knockdown tissues or cell lysates that lack the target protein. This allows for a clear assessment of whether an antibody cross-reacts with other proteins, including its corresponding isoform.
A study by Schneider et al. (2021) provides a clear example of such validation.[1][3][4] Using brain lysates from wild-type (WT), CAP1-KO, and CAP2-KO mice, they demonstrated the specificity of a mouse monoclonal anti-CAP1 antibody and a rabbit polyclonal anti-CAP2 antibody.
Table 1: Western Blot Analysis of Anti-CAP1 and Anti-CAP2 Antibody Specificity
| Antibody Target | Antibody Details | Host Species | Vendor | Catalog # | Wild-Type Brain Lysate | CAP1-KO Brain Lysate | CAP2-KO Brain Lysate | Cross-Reactivity Observed |
| CAP1 | Mouse anti-CAP1 | Mouse | Abnova | - | Positive Signal | No Signal | Positive Signal | No cross-reactivity with CAP2 |
| CAP2 | Rabbit anti-CAP2 | Rabbit | In-house | - | Positive Signal | Positive Signal | No Signal | No cross-reactivity with CAP1 |
Data summarized from Schneider et al., Cells, 2021.[1] The absence of a band in the respective knockout lysate confirms the high specificity of each antibody for its target isoform and the lack of cross-reactivity with the other CAP isoform under these Western Blot conditions.
Visualizing the Experimental Workflow
To ensure clarity and reproducibility in assessing antibody cross-reactivity, a standardized workflow is essential. The following diagram illustrates the key steps from sample preparation to data analysis.
Caption: Workflow for assessing antibody specificity using knockout tissues.
Signaling Pathway Context
CAP proteins are integral to the regulation of the actin cytoskeleton, which is downstream of numerous signaling pathways. Understanding these connections highlights the importance of using isoform-specific antibodies to dissect their precise roles.
Caption: Simplified signaling context for CAP protein function.
Experimental Protocols
Detailed and consistent protocols are paramount for the validation of antibody specificity. Below are methodologies for key experiments used to assess cross-reactivity.
Western Blotting for Isoform Specificity
This protocol is adapted from standard Western blotting procedures and is specifically tailored for analyzing cross-reactivity using knockout tissue lysates.[5][6]
-
Lysate Preparation:
-
Homogenize frozen brain tissue from wild-type, CAP1-KO, and CAP2-KO mice in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the samples briefly to ensure complete lysis and shear DNA.
-
Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each lysate by boiling in Laemmli sample buffer.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with the primary antibody (e.g., mouse anti-CAP1 or rabbit anti-CAP2) diluted in the blocking buffer.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG HRP or anti-rabbit IgG HRP) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Analyze the resulting bands for presence, absence, and correct molecular weight to determine specificity.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
A direct or indirect ELISA can be used to quantify the binding of an antibody to purified recombinant CAP1 and CAP2 proteins.
-
Plate Coating:
-
Coat separate wells of a 96-well high-binding microplate with 100 µL of purified recombinant CAP1 and CAP2 protein (e.g., at 1 µg/mL in PBS) overnight at 4°C.[7]
-
Include uncoated wells as a background control.
-
-
Blocking:
-
Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).
-
Block the wells with 200 µL of blocking buffer (e.g., 5% BSA in PBST) for 2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the wells three times with PBST.
-
Add 100 µL of the primary antibody (e.g., anti-CAP1) at various dilutions to the wells containing CAP1, CAP2, and the background control.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody and Detection:
-
Wash the wells five times with PBST.
-
Add 100 µL of HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.[8]
-
Wash the wells five times with PBST.
-
Add 100 µL of TMB substrate and incubate until a color change is observed.
-
Stop the reaction with 50 µL of stop solution (e.g., 1 M H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Compare the signal from wells coated with the target isoform to the signal from wells with the other isoform to quantify cross-reactivity.
-
Immunoprecipitation (IP) to Confirm Specificity
IP can be used to determine if an antibody can specifically pull down its target isoform from a complex mixture.[9][10]
-
Lysate Preparation:
-
Prepare cell or tissue lysates as described for Western blotting, using a non-denaturing lysis buffer (e.g., Triton X-100 based) to preserve protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate 500-1000 µg of pre-cleared lysate with 1-5 µg of the primary antibody (e.g., anti-CAP1) or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
-
Analysis:
-
Analyze the eluates by Western blotting using an antibody against the target protein (e.g., a different anti-CAP1 antibody or the same one if elution is non-denaturing and the antibody is from a different species than the IP antibody).
-
To test for cross-reactivity, perform the IP with an anti-CAP1 antibody on a lysate that only expresses CAP2 (or vice-versa) and check for a band on the Western blot. The absence of a band would confirm specificity.
-
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. CAP1 polyclonal antibody (A01)(H00010487-A01) | Abnova [abnova.com]
- 3. Functional Redundancy of Cyclase-Associated Proteins CAP1 and CAP2 in Differentiating Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Redundancy of Cyclase-Associated Proteins CAP1 and CAP2 in Differentiating Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot in homogenised mouse brain samples [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. mabtech.com [mabtech.com]
- 8. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 9. 8 Top Tips For Immunoprecipitation | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. antibodies.com [antibodies.com]
Comparative analysis of CAP3 orthologs.
A Comparative Analysis of the Adenylyl Cyclase-Associated Protein (CAP) Family and its Orthologs
Introduction
The Adenylyl Cyclase-Associated Protein (CAP) family comprises a group of highly conserved actin-binding proteins crucial for cellular functions ranging from actin cytoskeleton regulation to signal transduction.[1][2] Initially identified in Saccharomyces cerevisiae as a component of the adenylyl cyclase complex, CAP proteins have since been found in a wide array of eukaryotes, from yeast to mammals.[3] In mammals, two principal orthologs, CAP1 and CAP2, have been identified, sharing significant sequence identity and performing both overlapping and distinct functions.[3][4] This guide provides a comparative analysis of CAP orthologs, focusing on their structural domains, functional diversity, and the experimental methodologies used for their characterization. This analysis is essential for researchers in cell biology, oncology, and neurobiology, as dysregulation of CAP proteins has been implicated in various diseases, including cancer and developmental disorders.[2]
It is important to clarify that while the term "CAP3" is used to denote a conserved motif within the CAP domain of the broader CAP superfamily (Cysteine-rich secretory proteins, Antigen 5, and Pathogenesis-related 1 proteins), it does not typically refer to a distinct, standalone protein ortholog in the same manner as CAP1 and CAP2 in vertebrates.[5] In a different biological context, specifically within bacterial defense systems, a protein named Cap3 acts as a deconjugating enzyme in the Cyclic-oligonucleotide-based anti-phage signaling system (CBASS).[6][7] This guide will focus on the comparative analysis of the well-established adenylyl cyclase-associated protein (CAP) orthologs across different species.
Quantitative Data Summary of CAP Orthologs
The following table summarizes key quantitative and functional data for CAP orthologs from various species, highlighting their similarities and differences.
| Feature | Homo sapiens (Human) CAP1 | Homo sapiens (Human) CAP2 | Mus musculus (Mouse) CAP1 | Mus musculus (Mouse) CAP2 | Saccharomyces cerevisiae (Yeast) Srv2/CAP |
| Amino Acid Identity | 100% | 64% identity to human CAP1[4] | 96% identity to human CAP1[8] | 88-93% identity among mammalian CAP2 orthologs[8] | 33-34% identity to mouse CAP1 and CAP2[8] |
| Tissue Expression | Ubiquitously expressed in most tissues and cells.[3] | Predominantly in skeletal muscle, cardiac muscle, brain, and skin.[3] | Ubiquitously expressed. | Concentrated in brain, heart, and skeletal muscle. | - |
| Subcellular Localization | Cytoplasm, associated with actin structures. | Cytoplasm and nucleus. | Cytoplasm, enriched in growth cones of neurons.[8] | Cytoplasm and nucleus. | Associated with the adenylyl cyclase complex and actin patches. |
| Primary Function | Regulates actin filament dynamics by recycling G-actin monomers from ADF/cofilin.[1][3] | Regulates actin cytoskeleton; also implicated in heart and muscle development.[2] | Crucial for growth cone function, neuron differentiation, and connectivity.[8] | Involved in myoblast fusion and formation of myotubes.[8] | Binds to adenylyl cyclase and regulates the RAS/cAMP pathway; also involved in actin dynamics.[3] |
| Binding Partners | Actin, cofilin, adenylyl cyclase (in yeast).[3] | Actin, cofilin. | Actin, cofilin. | Actin, cofilin. | Adenylyl cyclase, actin, Ras. |
Experimental Protocols
A comprehensive understanding of CAP orthologs necessitates a variety of experimental techniques to elucidate their structure, function, and interactions. Below are detailed methodologies for key experiments.
Gene Expression Analysis by Quantitative PCR (qPCR)
Objective: To quantify and compare the mRNA expression levels of CAP orthologs across different tissues or experimental conditions.
Methodology:
-
RNA Extraction: Isolate total RNA from cells or tissues of interest using a TRIzol-based method or a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.
-
qPCR Reaction: Prepare a reaction mixture containing cDNA template, gene-specific primers for the CAP orthologs and a reference gene (e.g., GAPDH, β-actin), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: Perform the qPCR reaction in a thermal cycler. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing the expression of the CAP ortholog to the reference gene.
Protein Localization by Immunofluorescence
Objective: To visualize the subcellular localization of CAP proteins within cells.
Methodology:
-
Cell Culture and Fixation: Culture cells on glass coverslips. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody entry.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Antibody Incubation: Incubate the cells with a primary antibody specific to the CAP ortholog of interest overnight at 4°C.
-
Secondary Antibody and Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature. Counterstain the nucleus with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the protein localization using a fluorescence or confocal microscope.
Protein-Protein Interaction by Co-Immunoprecipitation (Co-IP)
Objective: To identify and confirm the interaction between CAP proteins and their binding partners.
Methodology:
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., a CAP ortholog) overnight at 4°C. Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binding proteins. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an antibody against the suspected interacting "prey" protein.
Signaling Pathway and Experimental Workflow Visualization
CAP-Mediated Actin Cytoskeleton Regulation
The following diagram illustrates the central role of CAP proteins in regulating actin filament dynamics, a fundamental process for cell motility, morphology, and division. CAP facilitates the turnover of actin filaments by promoting the dissociation of ADP-G-actin from cofilin and enhancing nucleotide exchange on actin monomers.
Caption: CAP's role in actin filament turnover.
Experimental Workflow for Comparative Functional Analysis
The following diagram outlines a logical workflow for the comparative functional analysis of two CAP orthologs, for instance, CAP1 and CAP2.
Caption: Workflow for comparing CAP orthologs.
Conclusion
The comparative analysis of CAP orthologs across different species reveals a high degree of functional conservation, particularly in the regulation of actin dynamics. However, subtle differences in expression patterns, subcellular localization, and specific binding partners contribute to their distinct physiological roles. For instance, while both human CAP1 and CAP2 are involved in actin regulation, their differential tissue expression suggests specialized functions in processes such as neuronal development (CAP1) and muscle formation (CAP2). Understanding these nuances is critical for elucidating the precise mechanisms by which CAP proteins contribute to cellular homeostasis and disease pathogenesis. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to further investigate the intricate functions of this vital protein family.
References
- 1. Cyclase-associated protein family - Wikipedia [en.wikipedia.org]
- 2. Disease association of cyclase-associated protein (CAP): Lessons from gene-targeted mice and human genetic studies [air.unimi.it]
- 3. Mammalian Adenylyl Cyclase-associated Protein 1 (CAP1) Regulates Cofilin Function, the Actin Cytoskeleton, and Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of human CAP and CAP2, homologs of the yeast adenylyl cyclase-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural and functional characterization of the bacterial Cap3 enzyme in deconjugation and regulation of the cyclic dinucleotide transferase CD-NTase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating High-Throughput Screen Results for CAP3 Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating candidate inhibitors for Cbl-associated protein 3 (CAP3), also known as Cbl-c. Following a high-throughput screen (HTS), rigorous validation is crucial to eliminate false positives and characterize the potency, selectivity, and mechanism of action of promising compounds. This document outlines the key experimental protocols and presents a comparative analysis of hypothetical hit compounds to illustrate the validation process.
Data Presentation: Comparison of HTS Hits
The successful validation of hits from an HTS campaign relies on a multi-parametric approach. The following tables summarize representative data for a set of hypothetical compounds identified as potential CAP3 inhibitors.
Table 1: Primary HTS and Dose-Response Validation
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Dose-Response IC50 (µM)[1][2] | Orthogonal Assay IC50 (µM) | Hill Slope |
| CAP3i-001 | 95.2 | 0.85 | 0.92 | 1.1 |
| CAP3i-002 | 88.5 | 2.5 | 2.8 | 1.0 |
| CAP3i-003 | 75.3 | 15.7 | > 50 (Inactive) | N/A |
| CAP3i-004 | 92.1 | 1.2 | 1.5 | 2.5 |
| CAP3i-005 | 60.1 | 25.0 | 28.3 | 0.9 |
| Control-Inhib | 98.0 | 0.10 | 0.12 | 1.0 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2] An orthogonal assay uses a different detection method from the primary screen to confirm activity and rule out technology-specific artifacts.[3]
Table 2: Cytotoxicity and Mechanism of Action
| Compound ID | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/IC50) | Mechanism of Action |
| CAP3i-001 | > 100 | > 117 | Competitive |
| CAP3i-002 | 85 | 34 | Non-competitive |
| CAP3i-003 | > 100 | N/A | N/A |
| CAP3i-004 | 5.5 | 4.6 | Non-specific (Aggregator) |
| CAP3i-005 | > 100 | > 4 | Competitive |
| Control-Inhib | > 100 | > 1000 | Competitive |
CC50 (Half-maximal cytotoxic concentration) is the concentration of a compound that results in 50% cell death. Selectivity Index provides a measure of the therapeutic window of a compound.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Dose-Response Assay for IC50 Determination
This protocol determines the concentration of an inhibitor required to reduce enzyme activity by 50%.[1]
Materials:
-
Purified CAP3 enzyme
-
Substrate for CAP3
-
Assay buffer (e.g., phosphate buffer, pH 7.4)[4]
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well or 384-well microplates[4]
-
Microplate reader[4]
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. A common starting range is from 100 µM to 1 nM.
-
Enzyme Preparation: Dilute the CAP3 enzyme to a working concentration in the assay buffer. This concentration should be kept constant across all experiments and ideally should be below the expected inhibition constant (Ki) of the compounds.[5]
-
Assay Plate Setup: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the microplate. Include wells with DMSO only as a negative control (100% activity) and a known potent inhibitor as a positive control (0% activity).
-
Pre-incubation: Add the diluted enzyme to each well and incubate for a set period (e.g., 15-30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[4]
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Monitor Reaction: Measure the reaction progress over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, luminescence). Ensure measurements are taken within the linear phase of the reaction (initial velocity).[1]
-
Data Analysis:
MTT Cytotoxicity Assay
The MTT assay measures the metabolic activity of cells as an indicator of cell viability and is used to assess the cytotoxicity of the hit compounds.[7][8]
Materials:
-
A relevant cell line (e.g., a human cancer cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]
-
96-well tissue culture plates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.[3]
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Determine the CC50 value by fitting the data to a dose-response curve.
-
Assay for Determining Mechanism of Action
This experiment distinguishes between different modes of reversible inhibition (e.g., competitive, non-competitive) by measuring enzyme kinetics at various substrate and inhibitor concentrations.[10]
Procedure:
-
Experimental Setup: The assay is set up similarly to the dose-response assay. However, a matrix of conditions is created with varying concentrations of both the inhibitor and the substrate.
-
Substrate Concentrations: Choose a range of substrate concentrations, typically spanning from 0.5x to 5x the Michaelis-Menten constant (Km) of the substrate.[10]
-
Inhibitor Concentrations: For each substrate concentration, perform an inhibitor dose-response curve using several fixed concentrations of the inhibitor (e.g., 0x, 1x, 2x, and 4x the IC50 value).
-
Data Collection: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).
-
Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor:
-
Competitive Inhibition: Vmax remains unchanged, but Km increases. The lines on the Lineweaver-Burk plot intersect at the y-axis.[11][12]
-
Non-competitive Inhibition: Km remains unchanged, but Vmax decreases. The lines intersect at the x-axis.[11][]
-
Uncompetitive Inhibition: Both Vmax and Km decrease. The lines are parallel.[12]
-
-
Mandatory Visualizations
CAP3 (Cbl-c) Signaling Pathway
CAP3, also known as Cbl-c, is an E3 ubiquitin ligase that plays a crucial role as a negative regulator in signal transduction pathways, particularly those initiated by receptor tyrosine kinases (RTKs).[14][15] Upon ligand binding and receptor activation, CAP3 is recruited to the phosphorylated receptor, where it mediates the attachment of ubiquitin molecules. This ubiquitination targets the receptor for internalization and subsequent degradation in the lysosome, effectively terminating the downstream signal.[14]
Caption: CAP3-mediated negative regulation of Receptor Tyrosine Kinase (RTK) signaling.
HTS Hit Validation Workflow
The process of validating hits from a high-throughput screen is a sequential workflow designed to eliminate false positives and progressively characterize the most promising compounds. It begins with re-testing initial hits, proceeds to determine potency and potential liabilities like cytotoxicity, and concludes with detailed mechanistic studies.
Caption: A typical workflow for the validation of hits from a high-throughput screen.
References
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. researchhub.com [researchhub.com]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50 Calculator | AAT Bioquest [aatbio.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. jackwestin.com [jackwestin.com]
- 14. Molecular Pathways: Cbl Proteins in Tumorigenesis and Antitumor Immunity—Opportunities for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
A Researcher's Guide to Orthogonal Validation of CAP3 Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common orthogonal methods to validate interactions with a hypothetical protein of interest, "CAP3." It includes summaries of quantitative data, detailed experimental protocols, and workflow visualizations to aid in experimental design and data interpretation.
Comparison of Orthogonal Methods for PPI Validation
Choosing the right set of validation methods is crucial. The ideal combination often involves techniques that operate on different principles, for instance, pairing an in vivo method with an in vitro one to confirm a direct physical interaction. The table below summarizes key characteristics of several widely used orthogonal methods.[3]
| Technique | Principle | Interaction Type | Environment | Data Output | Key Advantages | Key Limitations |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a "bait" protein (e.g., CAP3) from a cell lysate, pulling down its binding partners ("prey") for detection.[4][5][6][7][8] | Indirect or Direct | In vivo / Endogenous | Qualitative / Semi-Quantitative (Western Blot) | Physiologically relevant context; detects interactions within native protein complexes.[6][8] | Cannot distinguish between direct and indirect interactions; antibody quality is critical.[3] |
| Pull-Down Assay | A purified, tagged "bait" protein (e.g., GST-CAP3) is immobilized on beads and used to capture interacting "prey" proteins from a lysate or purified sample.[9][10][11][12] | Direct | In vitro | Qualitative / Semi-Quantitative (Western Blot) | Confirms direct physical interaction; useful for mapping binding domains.[13] | Non-physiological conditions may lead to non-specific binding; requires purified protein.[13] |
| Yeast Two-Hybrid (Y2H) | Interaction between "bait" (CAP3) and "prey" proteins reconstitutes a functional transcription factor in yeast, activating reporter gene expression.[14][15] | Direct | In vivo (heterologous system) | Qualitative (growth) / Quantitative (reporter assay) | High-throughput screening for novel interactors; detects transient or weak interactions.[14][16] | High rate of false positives/negatives; interactions occur in the yeast nucleus, not the native environment.[17] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index as a "prey" protein flows over an immobilized "bait" (CAP3) protein, allowing real-time analysis of binding kinetics.[18][19][20] | Direct | In vitro | Quantitative (Kd, kon, koff) | Label-free, real-time kinetic data (affinity and rates); high sensitivity.[18][20] | Requires specialized equipment and purified proteins; immobilization can affect protein conformation.[21] |
| Bioluminescence Resonance Energy Transfer (BRET) | Energy is transferred from a luciferase-tagged donor (e.g., CAP3-Luc) to a fluorescently-tagged acceptor protein upon close proximity (<10 nm) in live cells.[22][23][24] | Direct | In vivo | Quantitative (BRET ratio) | Real-time analysis in living cells; allows for dynamic studies of interaction modulation.[22][25][26] | Requires genetic fusion of tags which may disrupt protein function; distance-dependent.[23] |
| Far-Western Blotting | A purified, labeled "bait" protein (e.g., CAP3) is used to probe a membrane containing separated "prey" proteins, similar to how an antibody is used in a standard Western blot.[27][28][29][30] | Direct | In vitro | Qualitative | Detects direct interaction with a specific protein from a mixture.[28][29] | Prey protein is denatured, which may abolish the interaction; potential for non-specific binding.[30] |
Experimental Workflows and Principles
Visualizing the experimental process is key to understanding how these techniques confirm a protein-protein interaction.
Caption: A logical workflow for validating a putative CAP3 protein interaction.
Caption: The principle of Co-Immunoprecipitation (Co-IP).
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
This protocol is designed to isolate CAP3 and its interacting partners from whole-cell extracts.[4]
A. Materials:
-
IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20 with protease/phosphatase inhibitors) or RIPA buffer.[4]
-
Antibody specific to CAP3 (bait).
-
Wash Buffer (e.g., IP Lysis Buffer with lower detergent).
-
Elution Buffer (e.g., SDS-PAGE sample buffer or acidic buffer).[5]
B. Procedure:
-
Cell Lysis: Harvest cells and resuspend the pellet in 500 µL of ice-cold IP Lysis Buffer. Incubate on ice for 15 minutes.[4]
-
Lysate Clarification: Sonicate the lysate briefly (e.g., 2 x 10 seconds) and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet insoluble debris.[4]
-
Pre-clearing (Optional but Recommended): Transfer the supernatant to a new tube. Add 20 µL of Protein A/G beads and incubate for 1 hour at 4°C to reduce non-specific binding.[8]
-
Immunoprecipitation: Centrifuge to remove pre-clearing beads and transfer the supernatant to a fresh tube. Add the anti-CAP3 antibody and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add 30 µL of fresh Protein A/G beads and incubate for 1 hour at 4°C to capture the antibody-antigen complexes.[5]
-
Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Wash Buffer to remove non-specifically bound proteins.[5]
-
Elution: After the final wash, resuspend the beads in 40 µL of 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the protein complexes.[5]
-
Analysis: Centrifuge the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting with antibodies against CAP3 and the putative interacting protein.[4][5]
In Vitro Pull-Down Assay Protocol
This assay confirms a direct interaction between a purified, tagged CAP3 protein (bait) and a protein source containing the prey.[11]
A. Materials:
-
Purified, tagged "bait" protein (e.g., His-CAP3 or GST-CAP3).
-
Affinity resin (e.g., Ni-NTA agarose for His-tags, Glutathione agarose for GST-tags).[11]
-
Cell lysate containing the "prey" protein or purified "prey" protein.
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20 and protease inhibitors).
-
Elution Buffer (e.g., high concentration of imidazole for His-tags, reduced glutathione for GST-tags).[9]
B. Procedure:
-
Bait Immobilization: Equilibrate the affinity resin with Binding Buffer. Add the purified tagged-CAP3 protein to the resin and incubate for 1-2 hours at 4°C to allow binding.
-
Washing: Wash the resin 3 times with Binding Buffer to remove unbound bait protein.
-
Prey Incubation: Add the cell lysate or purified prey protein to the immobilized bait protein. Incubate for 2-4 hours at 4°C with gentle rotation.[9]
-
Washing: Pellet the resin and wash 3-5 times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins.[9]
-
Elution: Elute the bait-prey complexes by adding Elution Buffer and incubating for 15-30 minutes.
-
Analysis: Collect the eluate and analyze by SDS-PAGE and Western blotting to detect both the bait (CAP3) and the co-eluted prey protein.[9]
Surface Plasmon Resonance (SPR) Protocol
SPR provides quantitative data on binding affinity and kinetics.[18][19]
A. Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Purified ligand (e.g., CAP3) and analyte (putative interactor).
-
Running Buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC/NHS for amine coupling).[31]
B. Procedure:
-
Ligand Preparation: Prepare the purified CAP3 protein in a suitable buffer for immobilization. Perform pH scouting to determine the optimal pH for pre-concentration on the chip surface.[31]
-
Ligand Immobilization: Activate the sensor chip surface (e.g., using EDC/NHS). Inject the CAP3 protein over the activated surface to achieve covalent immobilization. Deactivate remaining active groups.[19][31]
-
Analyte Binding: Prepare a series of dilutions of the purified prey protein (analyte) in Running Buffer.
-
Interaction Analysis: Inject the different concentrations of the analyte over the immobilized CAP3 ligand surface. Monitor the binding response in real-time (association phase). After injection, allow the buffer to flow to monitor the dissociation phase.[19]
-
Regeneration: If necessary, inject a regeneration solution to remove bound analyte without damaging the immobilized ligand.[31]
-
Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).[18]
Hypothetical CAP3 Signaling Pathway
Once validated, the interaction between CAP3 and its partner can be placed into a biological context. The diagram below illustrates a hypothetical signaling cascade where the validated interaction is a key regulatory step.
Caption: A hypothetical signaling pathway involving the CAP3-Partner X interaction.
References
- 1. Orthogonal proteomics methods to unravel the HOTAIR interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Methods for Detection of Protein-Protein Interactions [biologicscorp.com]
- 4. assaygenie.com [assaygenie.com]
- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 6. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 8. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. youtube.com [youtube.com]
- 11. Pull-Down Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
- 13. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 21. path.ox.ac.uk [path.ox.ac.uk]
- 22. benchchem.com [benchchem.com]
- 23. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 26. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 27. Far Western [krauselab.ccbr.utoronto.ca]
- 28. mybiosource.com [mybiosource.com]
- 29. labtestsguide.com [labtestsguide.com]
- 30. Far-Western Blotting protocol_çç©æ¢ç´¢ [biodiscover.com]
- 31. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
Comparing the subcellular localization of CAP3 and its binding partners.
An important initial clarification is that the term "CAP3" is ambiguous in biological literature. Search results predominantly identify "CAP3" as a DNA sequence assembly software program.[1][2][3][4][5] However, given the request for information on subcellular localization and protein binding partners, it is highly probable that the query refers to a protein. Within protein families, "CAP" is a common acronym for Cyclase-Associated Proteins.[6][7] In mammals, this family includes two well-characterized isoforms, CAP1 and CAP2.[8] Another possibility could be Calpain-3, sometimes referred to as CAPN3.
This guide will proceed under the assumption that the user is interested in the Cyclase-Associated Protein (CAP) family. We will focus on comparing the subcellular localization and binding partners of the two major mammalian isoforms, CAP1 and CAP2 , as a proxy for the requested "CAP3."
Overview of Cyclase-Associated Proteins (CAPs)
Cyclase-associated proteins are highly conserved, multifunctional proteins found in all eukaryotes.[6] They play a crucial role in regulating actin filament dynamics, which is essential for numerous cellular processes including cell motility, morphogenesis, and division.[7][8] CAPs act as actin monomer-binding proteins and are involved in recycling G-actin monomers from ADF/cofilin for new rounds of filament assembly.[6] They possess a complex domain structure that allows them to interact with various cellular components and participate in signaling pathways.[9]
Comparison of Subcellular Localization: CAP1 vs. CAP2
The subcellular distribution of CAP isoforms is critical to their function and appears to be tissue- and cell-type specific.
CAP1 is the predominant isoform in nonmuscle cells and is widely expressed.[8] It is a highly abundant protein found in dynamic regions of the cortical actin cytoskeleton.[8] Studies in NIH3T3 and B16F1 cells show that CAP1 colocalizes with cofilin-1, a key partner in actin dynamics, in these cortical regions.[8] While it has a diffuse cytoplasmic staining, it is notably concentrated at the cell periphery.[8]
CAP2 expression is more restricted, being found predominantly in developing striated muscles, including cardiac and skeletal muscle.[8]
Quantitative Localization Data
| Protein | Primary Localization | Secondary Localization / Notes | Cell/Tissue Type |
| CAP1 | Cortical Actin Cytoskeleton, Cell Periphery | Diffuse cytoplasmic staining | Nonmuscle cells (e.g., NIH3T3, B16F1)[8] |
| CAP2 | Striated Muscle Structures | - | Striated muscle cells[8] |
| Cofilin-1 | Cortical Actin Cytoskeleton, Cytoplasm | Colocalizes with CAP1 in dynamic cortical regions | Nonmuscle cells[8] |
| Actin | Cytoskeleton, Nucleus, Cell Cortex | Forms filaments that are regulated by CAP1 and its binding partners. | All eukaryotic cells |
| SH3 Domain Proteins (e.g., Abp1) | Cytoskeleton, Sites of Endocytosis | Interact with the proline-rich domain of CAP.[7] | Yeast, Mammalian cells |
Binding Partners of CAP Proteins
The function of CAP proteins is mediated through their interaction with a network of binding partners.
-
Actin: As the primary function of CAPs is to regulate actin dynamics, their most crucial binding partner is actin itself. CAPs bind to G-actin (monomeric actin).[6]
-
ADF/Cofilin: CAPs work in concert with the ADF/cofilin family of proteins to promote actin filament turnover. CAP1, in particular, is required for the correct subcellular localization of cofilin-1.[8]
-
Adenylyl Cyclase: In yeast, CAP was first identified due to its association with adenylyl cyclase, linking it to cAMP signaling pathways.[9][10]
-
SH3 Domain-Containing Proteins: The proline-rich domains of CAPs interact with proteins containing Src homology 3 (SH3) domains, such as Abp1, which can localize CAP to specific cellular regions like sites of endocytosis.[7]
The following diagram illustrates the workflow for identifying protein-protein interactions, such as those involving CAP1.
The diagram below shows the distinct and overlapping localizations of CAP1 and its key partners in a nonmuscle cell.
Experimental Protocols
Detailed methodologies are essential for the accurate determination of subcellular localization and protein interactions.
Protocol 1: Immunofluorescence for Subcellular Localization
This protocol is used to visualize the location of a specific protein within a cell.
-
Cell Culture and Fixation:
-
Plate cells (e.g., NIH3T3) on glass coverslips and grow to 60-70% confluency.
-
Wash cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes. This allows antibodies to enter the cell.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour.
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody diluted in blocking buffer (e.g., rabbit anti-CAP1) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain for other proteins (e.g., with a primary mouse anti-cofilin-1 and an Alexa Fluor 594 goat anti-mouse secondary) or for actin (using fluorescently-labeled phalloidin) and the nucleus (using DAPI).
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslip onto a microscope slide using a mounting medium with an anti-fade agent.
-
Image the cells using a confocal or fluorescence microscope.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Binding Partner Identification
This protocol is used to isolate a protein of interest and any proteins bound to it.
-
Cell Lysis:
-
Grow cells to confluency and wash with cold PBS.
-
Lyse the cells on ice using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Add Protein A/G beads and incubate for 1 hour at 4°C with rotation. This step removes proteins that non-specifically bind to the beads.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-CAP1) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding a sample buffer (e.g., Laemmli buffer) and heating at 95-100°C for 5 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western Blotting using an antibody against a suspected binding partner (e.g., anti-cofilin-1).
-
For unbiased discovery of new binding partners, the entire eluted sample can be analyzed by mass spectrometry (LC-MS/MS).
-
References
- 1. CAP3: A DNA sequence assembly program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. CAP3: A DNA Sequence Assembly Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAP3 - HCC-DOCS [hcc.unl.edu]
- 5. HPC@LSU | Documentation | CAP3 [hpc.lsu.edu]
- 6. Cyclase-associated protein family - Wikipedia [en.wikipedia.org]
- 7. Frontiers | CAPt’n of Actin Dynamics: Recent Advances in the Molecular, Developmental and Physiological Functions of Cyclase-Associated Protein (CAP) [frontiersin.org]
- 8. molbiolcell.org [molbiolcell.org]
- 9. molbiolcell.org [molbiolcell.org]
- 10. The Cyclase-associated Protein CAP as Regulator of Cell Polarity and cAMP Signaling in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
Functional Redundancy Between CAP3 and Other Actin-Binding Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dynamic regulation of the actin cytoskeleton is fundamental to numerous cellular processes, from cell motility and division to intracellular transport. This intricate network is controlled by a host of actin-binding proteins (ABPs), each with specific roles in modulating actin filament assembly, disassembly, and organization. Among these, the cyclase-associated protein (CAP) family, and specifically CAP3, plays a crucial role in actin turnover. However, the extent of its functional redundancy with other ABPs remains a key area of investigation. This guide provides an objective comparison of CAP3's performance with other key actin-binding proteins, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development endeavors.
Comparative Analysis of Biochemical Activities
The primary function of CAP proteins is to regulate actin dynamics by promoting both the disassembly of actin filaments and the recycling of actin monomers. This function is shared with other ABPs, notably cofilin and profilin. The following tables summarize the quantitative data comparing the key biochemical activities of CAP3 with these and other relevant proteins.
Table 1: G-Actin Binding and Nucleotide Exchange
| Protein | Organism/Isoform | G-Actin Affinity (Kd) | Nucleotide Exchange Activity | Reference |
| CAP (general) | Mouse | 0.02–0.05 µM (ADP-G-actin) | Yes | [1] |
| Profilin | - | 0.1 µM (ATP-G-actin) | Yes | [1] |
| Cofilin | - | 0.1 µM (ADP-G-actin) | No | [2] |
Table 2: F-Actin Depolymerization and Severing
| Protein/Complex | Organism/Isoform | Pointed-End Depolymerization Rate (subunits/sec) | Barbed-End Depolymerization Rate (subunits/sec) | Severing Activity | Reference |
| N-CAP + Cofilin | Mouse | 13 | - | Modest | [2] |
| N-Srv2/CAP + Twinfilin | Yeast | 8.485 | 4.730 | - | [3] |
| ADF/Cofilin | Human | ~2 (at saturation) | ~16.54 (at 5 µM) | Yes | [4][5] |
| Cofilin-1 (ADP-Pi filaments) | Human | 0.55 (at 20 µM) | - | No | [6] |
Functional Comparisons in Cellular Processes
The biochemical activities of these proteins translate into distinct but sometimes overlapping roles in cellular processes such as cell migration. Knockdown or overexpression studies provide valuable insights into their specific contributions.
Table 3: Impact on Cell Migration
| Protein Modification | Cell Type | Effect on Migration | Quantitative Change | Reference |
| CAP Knockdown | Mouse nonmuscle cells | Increased migration | - | [7] |
| Cofilin Overexpression (WT) | Human colon adenocarcinoma | Increased migration | ~4-fold increase | [4] |
| Cofilin Overexpression (S3D - inactive) | Human colon adenocarcinoma | Inhibition of motility | Almost complete | [4] |
| RFC3 Knockdown | Human cervical cancer | Decreased migration and invasion | Significant reduction | [8][9] |
| PHD3 Knockdown | Human pancreatic cancer | Increased migration speed | Normalized speed >1.5 | [10] |
| CAV3.1 Knockdown | Human prostate cancer | Suppressed migration and invasion | Significant inhibition | [11] |
| Lcn2 Knockout | Human prostate cancer | Decreased migration | Significant reduction |
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
In Vitro Actin Depolymerization Assay using TIRF Microscopy
This protocol allows for the direct visualization and quantification of single actin filament depolymerization.
Materials:
-
Purified human CAP3, cofilin, or other ABP of interest.
-
Purified G-actin (unlabeled and fluorescently labeled, e.g., Alexa-488).
-
TIRF microscopy buffer (e.g., 10 mM imidazole pH 7.0, 50 mM KCl, 1 mM MgCl2, 0.2 mM EGTA, 0.2 mM ATP, 10 mM DTT, 15 mM glucose, 20 µg/ml catalase, 100 µg/ml glucose oxidase, and 0.5% methylcellulose).
-
Glass coverslips and slides.
-
Silanization and passivation reagents (e.g., dichlorodimethylsilane, mPEG-silane).
Procedure:
-
Prepare Flow Chambers: Assemble flow chambers using silanized coverslips and double-sided tape on a glass slide.
-
Actin Filament Assembly: Polymerize fluorescently labeled actin filaments by incubating G-actin in polymerization buffer.
-
Filament Immobilization: Introduce the pre-formed actin filaments into the flow chamber and allow them to adhere to the passivated surface.
-
Initiate Depolymerization: Perfuse the chamber with TIRF microscopy buffer containing the purified ABP of interest (e.g., CAP3, cofilin).
-
Image Acquisition: Acquire time-lapse images using a TIRF microscope.
-
Data Analysis: Measure the change in filament length over time to determine the depolymerization rate (in subunits per second).[5]
Cell Migration Assay (Wound Healing)
This assay assesses the collective migration of a cell population.
Materials:
-
Cultured cells of interest (e.g., HeLa, ME-180).
-
6-well plates.
-
siRNA targeting CAP3 or other ABP of interest, and control siRNA.
-
Transfection reagent.
-
Cell culture medium.
-
Microscope with a camera.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve a confluent monolayer.
-
siRNA Transfection: Transfect cells with the specific or control siRNA and incubate for 48-72 hours to achieve protein knockdown.
-
Wound Creation: Create a scratch in the confluent cell monolayer using a sterile pipette tip.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., every 12 or 24 hours).
-
Data Analysis: Measure the area of the wound at each time point. The rate of wound closure is indicative of the cell migration speed.[8][9]
Signaling Pathways and Regulatory Networks
The function of CAP3 and other ABPs is tightly regulated by upstream signaling pathways, which in turn influence downstream cellular responses. The Rho family of small GTPases plays a central role in orchestrating these events.
Rho GTPase Signaling in Actin Cytoskeleton Regulation
The Rho GTPases, including RhoA, Rac1, and Cdc42, act as molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. They are regulated by guanine nucleotide exchange factors (GEFs), which promote GTP binding, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis. In their active state, Rho GTPases interact with a variety of downstream effectors to control different aspects of actin organization and cell motility.
Caption: Rho GTPase signaling network regulating the actin cytoskeleton.
Experimental Workflow for Investigating CAP3 Function
A typical experimental workflow to investigate the role of CAP3 in cell migration and its interplay with other ABPs is outlined below.
Caption: Workflow for studying CAP3's role in cell migration.
Conclusion
While CAP3 shares functional similarities with other actin-binding proteins, particularly in promoting actin filament disassembly, the available data suggests a nuanced interplay rather than complete redundancy. CAP proteins appear to work in concert with cofilin and twinfilin to achieve rapid actin turnover.[2][3] The differential effects of knocking down or overexpressing these proteins on cell migration highlight their distinct roles in the complex regulation of the actin cytoskeleton. Further research focusing on direct, quantitative comparisons of human CAP3 with other key ABPs under standardized conditions is necessary to fully elucidate the specific contributions of CAP3 and to identify potential therapeutic targets within these pathways. This guide provides a framework for such investigations, offering a compilation of current knowledge and practical methodologies.
References
- 1. Capping protein regulators fine-tune actin assembly dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capping Protein Regulators Fine-Tune Actin Assembly Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A common cofilin activity cycle in invasive tumor cells and inflammatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cofilin overexpression affects actin cytoskeleton organization and migration of human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicomponent depolymerization of actin filament pointed ends by cofilin and cyclase-associated protein depends upon filament age | bioRxiv [biorxiv.org]
- 6. Preparation of Reactions for Imaging with Total Internal Reflection Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell cycle regulation of Rho signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating Laboratory Waste: Proper Disposal Procedures in CAP-Accredited Facilities
Disclaimer: The term "CAP 3" is not a standard recognized designation in laboratory safety or waste management. This guide provides a comprehensive overview of proper disposal procedures based on the guidelines and accreditation requirements of the College of American Pathologists (CAP), which are foundational for ensuring safety and compliance in clinical laboratories.
For researchers, scientists, and drug development professionals, adherence to rigorous safety and disposal protocols is paramount. The College of American Pathologists (CAP) mandates that accredited laboratories establish and follow policies for the safe disposal of all laboratory waste.[1] These procedures are designed to protect laboratory personnel, the public, and the environment from potentially hazardous materials. A core principle of waste management is to formulate a disposal plan before any activity begins.[2]
Waste Segregation: The First Line of Defense
Effective waste management starts with proper segregation at the point of generation.[3] Laboratories must separate waste into distinct streams based on hazard classification to ensure each type of waste is handled and treated appropriately.[3] All waste containers must be clearly labeled with the waste type, contents, hazard information, and the date of first addition.[3]
Key Waste Streams in a Laboratory Setting
| Waste Category | Description | General Disposal Procedures |
| Biohazardous Waste | Includes cultures, stocks of infectious agents, and materials contaminated with blood or other potentially infectious materials (OPIM).[3] | Must be collected in red bags or containers marked with the universal biohazard symbol.[3] Often requires decontamination, such as autoclaving, before final disposal.[3][4] |
| Sharps Waste | Encompasses needles, scalpels, glass slides, and any item that can cut or puncture skin.[3] | Must be collected in puncture-resistant, leak-proof containers that are clearly labeled.[3][5] |
| Chemical Waste | Includes hazardous chemicals such as fixatives, stains, and solvents.[3] | Requires strict adherence to EPA and local regulations. Acids and bases may need neutralization, and flammable solvents must be collected in designated containers away from ignition sources.[3] |
| Pathological Waste | Consists of human or animal tissues, organs, and body parts. | Should be collected in leak-proof, sealed bags and may require incineration. |
| Non-Hazardous Waste | General laboratory waste that is not contaminated with chemical, biological, or radioactive materials. | Can typically be disposed of in the regular trash, but laboratory policy should be followed. |
Procedural Guidance for Waste Disposal
The following sections provide a step-by-step overview of the disposal process for common types of laboratory waste, in line with CAP's emphasis on safety and regulatory compliance.
Biohazardous Waste Disposal Workflow
For solid biohazardous waste, the general procedure involves collection in appropriately marked containers, followed by decontamination. Liquid biohazardous waste can often be decontaminated chemically or by autoclaving and then disposed of via the sanitary sewer, depending on local regulations.[4]
Caption: Workflow for Solid Biohazardous Waste Disposal.
Sharps Waste Disposal
All sharps must be placed in designated sharps containers to prevent injuries.[5] These containers must be durable, closable, leak-resistant, and puncture-resistant.
Caption: Logical Flow for Sharps Waste Management.
Chemical Waste Disposal
The disposal of chemical waste is highly regulated. Laboratories must maintain an inventory of hazardous materials and follow specific protocols for their disposal.[3]
Key Steps for Chemical Waste Management:
-
Identification and Labeling: All chemical waste containers must be properly labeled with the full chemical name, concentration, and associated hazards.
-
Segregation of Incompatibles: Store incompatible chemicals separately to prevent dangerous reactions.
-
Container Management: Use containers that are compatible with the chemicals being stored and ensure they are kept securely closed.[2]
-
Empty Containers: Containers that held acutely hazardous waste may require triple-rinsing, with the rinsate collected as hazardous waste.[2] For other chemicals, emptied containers may be disposed of in the regular trash after labels have been defaced.[2]
-
Disposal: Chemical waste must be disposed of through the institution's environmental health and safety office or a licensed hazardous waste contractor.
Special Considerations for CAP Proficiency Testing (PT) Samples
CAP guidelines specify that PT samples, their derivatives, and the disposable equipment used in their testing must be decontaminated, for example by autoclaving or incineration, and then disposed of as hazardous waste.[6] This underscores the importance of treating these materials with the same level of precaution as patient samples.
Personal Protective Equipment (PPE)
Appropriate PPE, including gloves, lab coats, and eye protection, is essential when handling any form of laboratory waste to minimize the risk of exposure and injury.[3]
By implementing and adhering to these comprehensive waste disposal procedures, laboratories can ensure a safe working environment, maintain CAP accreditation, and uphold their responsibility to public health and the environment.
References
- 1. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. clinicallab.com [clinicallab.com]
- 4. Biological Waste - Environmental Health and Safety - Purdue University [purdue.edu]
- 5. whitehatcom.com [whitehatcom.com]
- 6. Terms and Conditions | College of American Pathologists [cap.org]
Essential Safety and Handling Protocols for CAP 3 (Cholic Acid-Peptide Conjugate)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel compounds like CAP 3, a cholic acid-peptide conjugate with antibacterial properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this bioactive compound.
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to minimize exposure risks to laboratory personnel. The following procedures are based on best practices for handling bioactive peptides and cholic acid derivatives.[1][2][3][4][5][6]
1. Receiving and Inspection:
-
Upon receipt, inspect the vial for any damage or breach of the seal.
-
If the compound is shipped on dry ice, allow the package to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation on the lyophilized powder.[5][6]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound in its lyophilized or reconstituted form.[1][2][7] Refer to the PPE table below for specific recommendations.
3. Reconstitution:
-
Work in a clean, designated area, such as a chemical fume hood or a biological safety cabinet, especially when handling the powdered form to avoid inhalation.[2][3]
-
Use sterile, appropriate solvents for reconstitution as specified by the supplier. For peptides, this is often sterile distilled water, dilute acetic acid, or another recommended buffer.[7][8]
-
To dissolve, gently swirl or vortex the vial. Avoid vigorous shaking, which can cause aggregation or degradation of the peptide.[7]
4. Storage:
-
Lyophilized Powder: Store in a cool, dry, and dark place. For long-term storage, temperatures of -20°C or -80°C are recommended.[2][4][7]
-
Reconstituted Solution: Once in solution, the stability of the peptide may decrease. It is advisable to prepare fresh solutions for immediate use.[2] If short-term storage is necessary, store at 4°C for up to a week, though stability is sequence-dependent.[4] For longer-term storage, create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][4][7] Peptides containing certain amino acids like Cys, Met, Asn, or Gln may have limited shelf life in solution.[5][6]
Personal Protective Equipment (PPE) for Handling this compound
A summary of the recommended personal protective equipment for various activities involving this compound is provided in the table below.
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | Laboratory coat, safety glasses, and nitrile gloves. |
| Handling Lyophilized Powder (weighing, etc.) | Laboratory coat, safety goggles, nitrile gloves, and a dust mask or respirator to prevent inhalation.[9][10] |
| Reconstituting and Handling Solutions | Laboratory coat, safety glasses with side shields or goggles, and nitrile gloves.[9] |
| Spill Cleanup | Chemical-resistant gloves, disposable gown, safety goggles, and appropriate respiratory protection depending on the spill size and nature of the solvent.[9] |
| Waste Disposal | Laboratory coat, safety glasses, and chemical-resistant gloves. |
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations.[1][11] As a bioactive peptide conjugate, it is crucial to prevent its release into the environment.[11]
1. Waste Segregation:
-
All materials that have come into direct contact with this compound, including vials, pipette tips, gloves, and absorbent materials from spill cleanups, should be considered chemical waste.[7]
2. Solid Waste:
-
Collect all solid waste in a designated, clearly labeled hazardous waste container. This includes empty vials, contaminated PPE, and any absorbent materials used for spills.
3. Liquid Waste:
-
Unused or expired this compound solutions should be collected in a labeled hazardous liquid waste container.
-
Do not pour peptide solutions down the drain.[1]
4. Decontamination:
-
Clean all work surfaces and equipment that may have come into contact with this compound using an appropriate disinfectant or cleaning agent.
5. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. They will ensure that the waste is handled and disposed of by a licensed waste management facility, likely through incineration to ensure the complete destruction of the bioactive compound.[11]
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. bachem.com [bachem.com]
- 7. realpeptides.co [realpeptides.co]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. benchchem.com [benchchem.com]
- 10. peptide.co.jp [peptide.co.jp]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
